4-Methyltryptophan
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7-3-2-4-10-11(7)8(6-14-10)5-9(13)12(15)16/h2-4,6,9,14H,5,13H2,1H3,(H,15,16)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJGLSZLQLNZIW-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC=C2CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)NC=C2C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50921236 | |
| Record name | 4-Methyltryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50921236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33468-33-6, 1139-73-7 | |
| Record name | 4-Methyl-L-tryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33468-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyltryptophan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001139737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyltryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50921236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-Methyltryptophan
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Methyltryptophan, a significant analog of the essential amino acid L-tryptophan. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural, solubility, ionization, spectroscopic, and stability characteristics of this compound. By integrating theoretical principles with actionable experimental protocols, this guide serves as an essential resource for the effective application and analysis of this compound in research and development settings.
Introduction
This compound is a derivative of tryptophan characterized by a methyl group substitution at the 4-position of the indole ring. This modification, while seemingly minor, can significantly influence the molecule's steric and electronic properties, thereby altering its biological activity and behavior in various chemical systems. A thorough understanding of its physicochemical properties is paramount for its application in fields such as medicinal chemistry, biochemistry, and pharmacology, where it is often used as a tool to probe protein structure and function or as a precursor in the synthesis of novel therapeutic agents. This guide provides a detailed examination of these properties, offering both foundational knowledge and practical methodologies for their assessment.
Molecular Structure and Core Properties
A solid understanding of the fundamental molecular and physical properties of this compound is the cornerstone of its effective use and analysis.
Chemical Identity
-
IUPAC Name: (2S)-2-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid[1]
-
Synonyms: 4-Me-Trp, 4-Methyl-L-tryptophan
-
CAS Number: 33468-33-6[1]
-
Molecular Formula: C₁₂H₁₄N₂O₂[1]
-
Molecular Weight: 218.25 g/mol [1]
Structural Representation
The structure of this compound is depicted below, highlighting the key functional groups: the α-amino group, the α-carboxylic acid group, and the 4-methylindole side chain.
References
A Technical Guide to the Biological Functions and Research Applications of 4-Methyltryptophan
Abstract
4-Methyl-L-tryptophan is a synthetic analog of the essential amino acid L-tryptophan, characterized by a methyl group substitution at the 4-position of the indole ring.[1] This modification confers distinct biochemical properties, establishing it as a valuable chemical tool for investigating complex biological pathways.[2] Primarily, 4-Methyltryptophan functions as a competitive inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis, thereby enabling precise modulation of the serotonergic system for research purposes. Furthermore, its structural similarity to other methylated tryptophan derivatives suggests potential interactions with the kynurenine pathway via the enzyme indoleamine 2,3-dioxygenase (IDO). This guide provides an in-depth exploration of the core mechanisms of this compound, its impact on critical neurochemical pathways, detailed protocols for its application in research, and its role as a chiral building block in drug development.
Introduction: Chemical Identity and Properties of this compound
This compound is an amino acid derivative that serves as a pivotal tool in biochemical and neuroscience research.[3] Its fundamental utility stems from its structural analogy to L-tryptophan, allowing it to interact with enzymes that normally metabolize the natural amino acid.
Table 1: Physicochemical Properties of 4-Methyl-L-tryptophan
| Property | Value | Source |
| IUPAC Name | (2S)-2-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid | [1] |
| Molecular Formula | C₁₂H₁₄N₂O₂ | [1][2] |
| Molecular Weight | 218.25 g/mol | [1][2] |
| CAS Number | 33468-33-6 | [2] |
| Appearance | Pale white to brown solid | [3] |
As a chiral molecule, 4-Methyl-L-tryptophan is a valuable precursor in asymmetric synthesis, providing a sophisticated scaffold for the development of complex pharmaceutical agents.[4][5]
Core Mechanism: Competitive Inhibition of Tryptophan Hydroxylase (TPH)
The primary and most well-understood biological function of this compound is the inhibition of tryptophan hydroxylase (TPH). TPH is the essential, rate-limiting enzyme that catalyzes the first step in the biosynthesis of serotonin.[6][7]
2.1. The Role of TPH in Serotonin Synthesis The synthesis of serotonin (5-hydroxytryptamine, 5-HT) is a two-step process initiated by TPH.[8]
-
Hydroxylation: TPH hydroxylates L-tryptophan to form 5-hydroxytryptophan (5-HTP). This step is the slowest in the pathway and thus dictates the overall rate of serotonin production.[6]
-
Decarboxylation: The enzyme aromatic L-amino acid decarboxylase (AADC) rapidly converts 5-HTP into serotonin.[7]
There are two main isoforms of TPH:
-
TPH1: Primarily found in peripheral tissues, such as the enterochromaffin cells of the gut and the pineal gland. It is responsible for over 90% of the body's total serotonin production.[6]
-
TPH2: Found exclusively in the neurons of the raphe nuclei in the brainstem and is responsible for all serotonin synthesis in the central nervous system (CNS).[6][7]
2.2. Mechanism of Inhibition Kinetic analyses of structurally similar TPH inhibitors reveal a competitive inhibition mechanism with respect to the substrate, L-tryptophan.[6] As an analog of tryptophan, this compound binds to the active site of the TPH enzyme. This binding event prevents the natural substrate, L-tryptophan, from accessing the enzyme, thereby blocking the hydroxylation step and halting the downstream synthesis of serotonin. This targeted inhibition allows researchers to effectively and selectively deplete serotonin levels to study the downstream physiological consequences.[9]
Impact on Neurotransmitter and Hormone Biosynthesis Pathways
By inhibiting TPH, this compound creates a biochemical bottleneck that has cascading effects on the synthesis of both serotonin and melatonin.
3.1. The Serotonin and Melatonin Synthesis Cascade L-tryptophan, an essential amino acid obtained from the diet, is the sole precursor for both serotonin and melatonin.[8][10] The inhibition of the initial conversion of tryptophan to 5-HTP by this compound effectively starves the entire pathway of its necessary substrate.
The diagram below illustrates the sequential enzymatic reactions and the specific point of inhibition.
Research Applications and Methodologies
The ability to selectively deplete serotonin makes this compound an invaluable tool in neuroscience and physiology. Its primary application is to elucidate the vast roles of serotonin in the CNS and the periphery.
4.1. Investigating Serotonergic Function Researchers utilize this compound to create transient and reversible serotonin-depleted models. This allows for the investigation of serotonin's role in:
-
Mood and Behavior: Studying the biochemical underpinnings of depression, anxiety, and aggression.[8]
-
Sleep-Wake Cycles: Examining the regulation of circadian rhythms through the serotonin-melatonin axis.[11]
-
Gastrointestinal Motility: Investigating the function of the extensive serotonergic system in the gut.[6]
-
Neurological Disorders: Probing the involvement of serotonin in conditions like carcinoid syndrome, where peripheral serotonin is overproduced.[6]
4.2. Experimental Protocol: In Vitro TPH Inhibition Assay To quantify the inhibitory potential of compounds like this compound, a direct enzyme activity assay is employed. The following protocol outlines a standard fluorescence-based method to determine the IC₅₀ (half-maximal inhibitory concentration).
Objective: To measure the dose-dependent inhibition of recombinant human TPH1 by this compound.
Materials:
-
Recombinant human TPH1 enzyme
-
L-Tryptophan (substrate)
-
6-Methyltetrahydropterin (cofactor)
-
Catalase
-
Dithiothreitol (DTT)
-
This compound (inhibitor)
-
Perchloric acid (for reaction termination)
-
96-well microplate, fluorescence plate reader
Methodology:
-
Prepare Reagents:
-
Assay Buffer: 50 mM HEPES, pH 7.5, containing 200 µg/mL catalase and 1 mM DTT.
-
Substrate Solution: Prepare a 2 mM L-Tryptophan stock solution in water.
-
Cofactor Solution: Prepare a 10 mM 6-Methyltetrahydropterin stock solution in 10 mM HCl.
-
Inhibitor Stock: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO or water) and create serial dilutions.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add 50 µL of Assay Buffer.
-
Add 10 µL of the this compound serial dilutions (or vehicle control).
-
Add 10 µL of recombinant TPH1 enzyme (final concentration ~10-20 nM) and incubate for 15 minutes at 25°C to allow for inhibitor binding.
-
Initiate the reaction by adding a 30 µL mixture of substrate and cofactor (final concentrations: 100 µM L-Tryptophan, 200 µM 6-Methyltetrahydropterin).
-
Incubate the reaction for 20 minutes at 37°C.
-
-
Termination and Detection:
-
Stop the reaction by adding 20 µL of 1 M perchloric acid.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate.
-
Measure the fluorescence of the product, 5-HTP (Excitation: 295 nm, Emission: 325 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence from wells containing no enzyme.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
References
- 1. This compound | C12H14N2O2 | CID 150886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methyl-L-tryptophan | 33468-33-6 | IBA46833 | Biosynth [biosynth.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral Building Blocks Selection - Enamine [enamine.net]
- 6. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drkumardiscovery.com [drkumardiscovery.com]
- 8. Tryptophan - Wikipedia [en.wikipedia.org]
- 9. The inhibition of tryptophan hydroxylase, not protein synthesis, reduces the brain trapping of alpha-methyl-L-tryptophan: an autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]
- 11. m.youtube.com [m.youtube.com]
4-Methyltryptophan: A Technical Guide to its Cellular Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
4-Methyltryptophan (4-MT), a synthetic analog of the essential amino acid L-tryptophan, has emerged as a significant modulator of cellular processes. Its structural similarity to tryptophan allows it to interact with key metabolic and signaling pathways, leading to a range of biological effects. This in-depth technical guide provides a comprehensive overview of the multifaceted mechanism of action of this compound in cells. We will delve into its role as a competitive inhibitor of crucial enzymes in the tryptophan catabolic pathway, its ability to be incorporated into nascent proteins, and its intricate interplay with the Aryl Hydrocarbon Receptor (AhR) and the mTOR signaling cascade. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this intriguing molecule.
Introduction: The Significance of Tryptophan Metabolism and its Modulation
L-tryptophan is not merely a building block for proteins; it is a critical precursor for the synthesis of several bioactive molecules, including the neurotransmitter serotonin and the hormone melatonin.[1][2] Furthermore, the majority of dietary tryptophan is catabolized through the kynurenine pathway, which generates metabolites that play pivotal roles in immune regulation and neuronal function.[1][3][4] Dysregulation of tryptophan metabolism is implicated in a variety of pathological conditions, including cancer, neurodegenerative disorders, and autoimmune diseases.[1][4][5] Consequently, molecules that can modulate tryptophan metabolic pathways are of significant interest for therapeutic development. This compound, with its unique chemical structure, presents a compelling case for such a modulator.
Modulation of the Kynurenine Pathway: Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1)
The initial and rate-limiting step of the kynurenine pathway is the oxidation of tryptophan, catalyzed primarily by the enzymes Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO).[3][6] IDO1 is of particular interest in immunology and oncology as its expression is often upregulated in the tumor microenvironment and during inflammatory responses, leading to localized tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites.[6][7][8]
This compound acts as a competitive inhibitor of IDO1.[9][10][11] This means it directly competes with the natural substrate, L-tryptophan, for binding to the active site of the enzyme. By occupying the active site, this compound prevents the conversion of tryptophan to N-formylkynurenine, the first step in the kynurenine pathway. The inhibitory potency of this compound isomers can vary, with some studies suggesting the L-isomer (L-1MT) is a more potent inhibitor of purified IDO1 in cell-free assays.[9][10]
The downstream consequences of IDO1 inhibition by this compound are significant:
-
Restoration of Tryptophan Levels: By blocking its degradation, this compound helps to maintain local tryptophan concentrations. This is crucial for the proliferation and function of immune cells, particularly T cells, which are highly sensitive to tryptophan availability.[1]
-
Reduction of Immunosuppressive Kynurenine: Inhibition of IDO1 leads to a decrease in the production of kynurenine and its downstream metabolites. This alleviates the immunosuppressive effects mediated by these molecules, which include the induction of T cell apoptosis and the promotion of regulatory T cell (Treg) differentiation.[7]
Visualizing the Impact on the Kynurenine Pathway
Caption: Competitive inhibition of IDO1 by this compound blocks tryptophan catabolism.
Interaction with Serotonin Synthesis: A Note on Tryptophan Hydroxylase
The initial and rate-limiting step in serotonin synthesis is the hydroxylation of tryptophan to 5-hydroxytryptophan (5-HTP), a reaction catalyzed by the enzyme tryptophan hydroxylase (TPH).[12] Given that this compound is a tryptophan analog, it has been investigated for its potential to inhibit TPH. Kinetic analyses have shown that certain tryptophan analogs can act as competitive inhibitors of TPH with respect to the substrate tryptophan.[13][14] This suggests that this compound could potentially modulate serotonin synthesis by competing with tryptophan for binding to TPH. However, the precise kinetic parameters and the in-cell significance of this interaction require further investigation.[6][15]
A Trojan Horse in Protein Synthesis: Incorporation as a Tryptophan Analog
Beyond its role as an enzyme inhibitor, this compound can be recognized by the cellular machinery responsible for protein synthesis. Specifically, it can be charged to the tryptophan-tRNA synthetase and subsequently incorporated into nascent polypeptide chains in place of tryptophan.[16][17][18]
The functional consequences of this incorporation are context-dependent and can vary significantly depending on the protein and the position of the tryptophan residue. The indole ring of tryptophan plays a crucial role in protein structure and function through hydrophobic interactions, hydrogen bonding, and cation-π interactions.[19] Replacing tryptophan with this compound, which has an altered indole ring, can lead to:
-
Altered Protein Folding and Stability: The addition of a methyl group can introduce steric hindrance and modify the local hydrophobic environment, potentially disrupting the normal folding process and reducing the stability of the protein.
-
Modified Protein Function: For enzymes, the precise geometry of the active site is critical for catalysis. The incorporation of this compound near or within the active site can alter its conformation and impair or abolish enzymatic activity.[16] Similarly, for proteins involved in signaling or binding, the altered structure can affect their interactions with other molecules.
Experimental Workflow for Assessing Protein Incorporation
Caption: Workflow for detecting this compound incorporation into proteins.
A Modulator of Cellular Signaling: The Aryl Hydrocarbon Receptor (AhR) and mTOR Pathway
Interplay with the Aryl Hydrocarbon Receptor (AhR)
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating immune responses, cell proliferation, and xenobiotic metabolism.[20] Several tryptophan metabolites, particularly those generated through the kynurenine pathway and by the gut microbiota, are known to be endogenous ligands for AhR.[20][21]
This compound, due to its indole structure, has the potential to interact with the AhR. Depending on the cellular context and the specific gene being regulated, tryptophan metabolites can act as either agonists or antagonists of AhR.[4][5][22] For instance, some metabolites can activate AhR, leading to the transcription of target genes like CYP1A1, while others can block the activation of AhR by other ligands.[5][22] The precise nature of the interaction between this compound and AhR, whether it acts as an agonist or an antagonist, and the resulting downstream gene expression changes are areas of active investigation.[2]
Impact on the mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism.[11][15][23] The mTOR complex 1 (mTORC1) is particularly sensitive to amino acid availability.[23][24] Tryptophan depletion, as occurs through IDO1 activation, is known to inhibit mTORC1 signaling.[23] This inhibition is thought to be a key mechanism by which IDO1 suppresses T cell proliferation.
By inhibiting IDO1 and preserving intracellular tryptophan levels, this compound can indirectly lead to the activation of the mTOR pathway.[9][23] The restoration of tryptophan sufficiency signals to mTORC1, promoting downstream events such as the phosphorylation of S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn drive protein synthesis and cell growth.[25][26]
Signaling Pathway Diagram
Caption: 4-MT indirectly activates mTORC1 by preserving tryptophan levels.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the cellular mechanisms of action of this compound.
IDO1 Enzyme Activity Assay
This protocol is adapted from commercially available kits and published literature to measure the inhibitory effect of this compound on IDO1 activity.[1][27][28][29]
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
This compound (inhibitor)
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)
-
Cofactors: Ascorbic acid, Methylene blue
-
Catalase
-
Trichloroacetic acid (TCA) for reaction termination
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) for kynurenine detection
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare stock solutions of L-tryptophan, this compound, and other reagents in the assay buffer.
-
Set up Assay Plate: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Cofactors and Catalase
-
Varying concentrations of this compound (and a vehicle control).
-
Recombinant IDO1 enzyme.
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add L-tryptophan to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Terminate Reaction: Stop the reaction by adding TCA to each well.
-
Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Color Development: Centrifuge the plate to pellet precipitated protein. Transfer the supernatant to a new plate and add Ehrlich's reagent.
-
Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 480 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of IDO1 inhibition for each concentration of this compound and determine the IC50 value.
Western Blot Analysis of mTOR Pathway Activation
This protocol outlines the steps to assess the phosphorylation status of key proteins in the mTOR signaling pathway following treatment with this compound.[12][30][31][32]
Materials:
-
Cells of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-S6K, anti-S6K, anti-phospho-4E-BP1, anti-4E-BP1, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with this compound for the desired time points. Include appropriate controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Sample Preparation: Mix equal amounts of protein with Laemmli buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Measurement of Kynurenine Pathway Metabolites by LC-MS/MS
This protocol provides a general workflow for the quantitative analysis of tryptophan and its metabolites in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][7][8][21][33]
Materials:
-
Biological samples (e.g., cell culture supernatant, plasma)
-
Internal standards (isotopically labeled tryptophan and kynurenine)
-
Protein precipitation solvent (e.g., methanol or acetonitrile)
-
LC-MS/MS system (UHPLC coupled to a triple quadrupole mass spectrometer)
-
Analytical column (e.g., C18 column)
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)
Procedure:
-
Sample Preparation:
-
Thaw samples on ice.
-
Add internal standards to each sample.
-
Precipitate proteins by adding a cold organic solvent.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the dried extract in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the metabolites using a gradient elution on the analytical column.
-
Detect and quantify the metabolites using multiple reaction monitoring (MRM) mode on the mass spectrometer.
-
-
Data Analysis:
-
Generate standard curves for each analyte.
-
Calculate the concentration of each metabolite in the samples based on the standard curves and internal standard responses.
-
Conclusion and Future Directions
This compound is a versatile molecule with a complex and multifaceted mechanism of action. Its ability to competitively inhibit IDO1, become incorporated into proteins, and modulate key signaling pathways like AhR and mTOR makes it a valuable tool for research and a potential candidate for therapeutic development. The experimental protocols provided in this guide offer a framework for researchers to further elucidate the intricate cellular effects of this compound.
Future research should focus on:
-
Determining the precise kinetic parameters of this compound's interaction with TPH and other enzymes in the tryptophan metabolic pathways.
-
Conducting proteomic studies to identify the full range of proteins into which this compound is incorporated and the functional consequences of this incorporation.
-
Elucidating the specific downstream targets and gene expression changes mediated by this compound's interaction with the Aryl Hydrocarbon Receptor.
-
Investigating the therapeutic potential of this compound in various disease models, particularly in the context of cancer immunotherapy and neuroinflammatory disorders.
A deeper understanding of the cellular and molecular mechanisms of this compound will undoubtedly pave the way for its rational application in both basic research and clinical settings.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Tryptophan-derived microbial metabolites activate the aryl hydrocarbon receptor in tumor-associated macrophages to suppress anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. feradical.utsa.edu [feradical.utsa.edu]
- 4. Microbiome-derived tryptophan metabolites and their aryl hydrocarbon receptor-dependent agonist and antagonist activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aryl Hydrocarbon Receptor Activity of Tryptophan Metabolites in Young Adult Mouse Colonocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single Turnover Kinetics of Tryptophan Hydroxylase: Evidence for a New Intermediate in the Reaction of the Aromatic Amino Acid Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. UHPLC-ESI-MS/MS Quantification of Relevant Substrates and Metabolites of the Kynurenine Pathway Present in Serum and Peritoneal Fluid from Gastric Cancer Patients—Method Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment [frontiersin.org]
- 10. Molecular Pathways: Targeting IDO1 and Other Tryptophan Dioxygenases for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mTOR Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
- 14. imrpress.com [imrpress.com]
- 15. Mechanisms of Tryptophan and Tyrosine Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Incorporation of fluorotryptophans into proteins of escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Role of Tryptophan in π Interactions in Proteins: An Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Influence of Tryptophan Contained in 1-Methyl-Tryptophan on Antimicrobial and Immunoregulatory Functions of Indoleamine 2,3-Dioxygenase | PLOS One [journals.plos.org]
- 19. Tryptophan Biochemistry: Structural, Nutritional, Metabolic, and Medical Aspects in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Measuring Protein Synthesis during Cell Cycle by Azidohomoalanine (AHA) Labeling and Flow Cytometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Microbiome-Derived Tryptophan Metabolites and Their Aryl Hydrocarbon Receptor-Dependent Agonist and Antagonist Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 23. IDO inhibits a tryptophan sufficiency signal that stimulates mTOR: A novel IDO effector pathway targeted by D-1-methyl-tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. mdpi.com [mdpi.com]
- 26. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. sigmaaldrich.com [sigmaaldrich.com]
- 29. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 30. benchchem.com [benchchem.com]
- 31. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 32. ccrod.cancer.gov [ccrod.cancer.gov]
- 33. jasem.com.tr [jasem.com.tr]
The In Vivo Odyssey of 4-Methyltryptophan: A Technical Guide to Its Metabolic Fate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
4-Methyltryptophan, a methylated analog of the essential amino acid L-tryptophan, holds significant interest in drug discovery and metabolic research. Understanding its journey through a biological system is paramount for elucidating its mechanism of action, potential therapeutic applications, and safety profile. This technical guide provides a comprehensive overview of the predicted in vivo metabolic fate of this compound. In the absence of extensive direct studies on this specific molecule, this guide synthesizes information on the well-established metabolic pathways of L-tryptophan and extrapolates these principles to its 4-methylated counterpart. We will explore the anticipated roles of key enzyme families, including indoleamine 2,3-dioxygenase (IDO), tryptophan 2,3-dioxygenase (TDO), and cytochrome P450 (CYP) enzymes, in its biotransformation. Furthermore, this guide outlines detailed experimental protocols for researchers to investigate and validate the metabolic pathways of this compound in a laboratory setting.
Introduction: The Significance of this compound
L-tryptophan is a cornerstone of mammalian biochemistry, serving as a precursor for protein synthesis, the neurotransmitter serotonin, the neurohormone melatonin, and the essential coenzyme nicotinamide adenine dinucleotide (NAD+) via the kynurenine pathway.[1][2] The introduction of a methyl group at the 4-position of the indole ring of tryptophan creates this compound, a molecule with altered physicochemical properties that can profoundly influence its interaction with metabolic enzymes and biological receptors. Investigating its metabolic fate is crucial for understanding its bioactivity, potential toxicity, and pharmacokinetic/pharmacodynamic (PK/PD) profile.
Predicted Metabolic Pathways of this compound
Based on the known metabolism of L-tryptophan, the in vivo biotransformation of this compound is anticipated to proceed through three primary routes: the kynurenine pathway, the serotonin-like pathway, and metabolism by the gut microbiota. The presence of the 4-methyl group is likely to influence the substrate specificity and catalytic efficiency of the enzymes in these pathways.
The Kynurenine Pathway: The Major Predicted Route
Over 95% of L-tryptophan is metabolized through the kynurenine pathway, and it is highly probable that this compound will also be a substrate for the rate-limiting enzymes of this pathway: Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO).[1][3]
-
Initial Oxidative Cleavage: IDO, expressed in various tissues, and TDO, primarily found in the liver, catalyze the oxidative cleavage of the indole ring.[3][4] For this compound, this would likely result in the formation of N-formyl-4-methylkynurenine.
-
Formation of 4-Methylkynurenine: Subsequently, kynurenine formamidase is expected to hydrolyze N-formyl-4-methylkynurenine to yield 4-Methylkynurenine . This metabolite would be a key indicator of kynurenine pathway activation.
-
Downstream Metabolism: 4-Methylkynurenine would then be a substrate for a cascade of enzymes including kynurenine 3-monooxygenase (KMO), kynureninase, and kynurenine aminotransferases (KATs), leading to a series of methylated analogs of kynurenine pathway metabolites.
Caption: Predicted Kynurenine Pathway for this compound.
The Serotonin-Like Pathway: A Minor but Biologically Significant Route
While a minor pathway for tryptophan metabolism, the serotonin pathway leads to the production of crucial neuroactive molecules.[2]
-
Hydroxylation: The initial and rate-limiting step is the hydroxylation of the indole ring by tryptophan hydroxylase (TPH). It is plausible that this compound could be hydroxylated, potentially at the 5-position, to form 5-hydroxy-4-methyltryptophan.
-
Decarboxylation: Aromatic L-amino acid decarboxylase (AADC) would then convert this hydroxylated intermediate into a methylated serotonin analog, 4-Methylserotonin .
-
Further Metabolism: 4-Methylserotonin could then be further metabolized to N-acetyl-4-methylserotonin and subsequently to a methylated melatonin analog.
Caption: Predicted Serotonin-like Pathway for this compound.
Cytochrome P450-Mediated Metabolism
Cytochrome P450 (CYP) enzymes, primarily in the liver, are known to be involved in the metabolism of a wide range of xenobiotics and endogenous compounds, including tryptophan metabolites.[5][6] It is highly likely that CYP enzymes will play a role in the biotransformation of this compound.
-
Hydroxylation: CYP enzymes could hydroxylate the indole ring or the methyl group of this compound. Hydroxylation of the indole ring could occur at various positions, leading to different hydroxylated metabolites.
-
Demethylation: While less common for an aromatic methyl group, demethylation is a possibility that would yield tryptophan.
-
Oxidation: The indole ring is susceptible to oxidative metabolism by CYPs, which could lead to a variety of oxidized products.
Gut Microbiota Metabolism: The Indole Pathway
The gut microbiota possesses a vast enzymatic repertoire capable of metabolizing tryptophan into a variety of indole derivatives.[7] It is reasonable to assume that this compound would also be a substrate for these microbial enzymes.
-
Formation of 4-Methylindole and 4-Methylskatole: Bacteria expressing tryptophanase could cleave the alanine side chain of this compound to produce 4-methylindole . Further metabolism could lead to the formation of 4-methylskatole .
-
Other Indole Derivatives: Other potential microbial metabolites include 4-methyl-indole-3-acetic acid and 4-methyl-indole-3-propionic acid.
Experimental Workflows for Elucidating the Metabolic Fate of this compound
To move from prediction to definitive identification of the metabolic fate of this compound, a series of in vitro and in vivo experiments are necessary.
In Vitro Metabolism Studies
Objective: To identify potential metabolites and the primary enzymes involved in the metabolism of this compound.
Methodology:
-
Incubation with Liver Microsomes:
-
Prepare liver microsomes from a relevant species (e.g., human, rat, mouse).
-
Incubate this compound with the microsomes in the presence of an NADPH-generating system.
-
Include parallel incubations with specific CYP inhibitors to identify the contributing CYP isozymes.
-
Analyze the incubates at various time points using LC-MS/MS to identify and quantify metabolites.
-
-
Incubation with Recombinant Enzymes:
-
Incubate this compound with recombinant human IDO1, TDO, and relevant CYP enzymes.
-
This allows for the definitive identification of which enzymes are capable of metabolizing the compound and the specific metabolites they produce.
-
Caption: Workflow for In Vitro Metabolism Studies.
In Vivo Pharmacokinetic and Metabolite Profiling Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of this compound and identify its major in vivo metabolites.
Methodology:
-
Animal Dosing:
-
Administer this compound (or radiolabeled this compound for more definitive tracking) to a suitable animal model (e.g., rats, mice) via relevant routes (e.g., oral, intravenous).
-
-
Sample Collection:
-
Collect blood, urine, and feces at multiple time points post-dosing.
-
At the end of the study, collect major tissues (liver, kidney, brain, etc.) to assess tissue distribution.
-
-
Sample Analysis:
-
Process and analyze plasma, urine, feces, and tissue homogenates using high-resolution LC-MS/MS to identify and quantify this compound and its metabolites.
-
For radiolabeled studies, use techniques like quantitative whole-body autoradiography (QWBA) and radio-HPLC to track the distribution and metabolic profile of all drug-related material.
-
Caption: Workflow for In Vivo ADME and Metabolite Profiling.
Analytical Methodologies for Metabolite Identification
The identification and quantification of this compound and its metabolites require sensitive and specific analytical techniques.
| Analytical Technique | Application |
| High-Performance Liquid Chromatography (HPLC) | Separation of parent compound and metabolites from biological matrices.[8] |
| Tandem Mass Spectrometry (MS/MS) | Highly sensitive and specific detection and structural elucidation of metabolites.[8] |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurements for confident identification of unknown metabolites. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural confirmation of isolated metabolites. |
Conclusion and Future Directions
The metabolic fate of this compound in vivo is a critical area of investigation for its future development and application. While we can draw strong inferences from the well-characterized metabolism of L-tryptophan, direct experimental validation is essential. The proposed metabolic pathways—centered around the kynurenine route, with contributions from serotonin-like pathways, CYP-mediated metabolism, and gut microbiota—provide a solid framework for initiating these studies. The experimental workflows outlined in this guide offer a systematic approach to definitively characterize the biotransformation of this compound. Future research should focus on conducting these in vitro and in vivo studies to build a comprehensive metabolic map. This knowledge will be instrumental in advancing our understanding of the biological activities of this compound and will be a prerequisite for its potential translation into therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases [frontiersin.org]
- 3. Pharmacokinetics of 1-methyl-L-tryptophan after single and repeated subcutaneous application in a porcine model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The Engagement of Cytochrome P450 Enzymes in Tryptophan Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Urinary tryptophan metabolites and cancer of the bladder in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
An In-depth Technical Guide to the Solubility and Stability of 4-Methyltryptophan in Buffers
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methyltryptophan (4-MT), a methylated analog of the essential amino acid L-tryptophan, is a compound of significant interest in metabolic research, drug development, and neuroscience.[1] Its utility in experimental and therapeutic contexts is fundamentally governed by its physicochemical properties, particularly its solubility and stability in aqueous buffer systems. This guide provides a comprehensive technical overview of these critical parameters. We will explore the theoretical underpinnings of 4-MT's behavior in solution, present detailed experimental protocols for its characterization, and offer field-proven insights for its handling and formulation. This document is designed to equip researchers and formulation scientists with the necessary knowledge to design robust experiments and develop stable, efficacious formulations containing this compound.
Core Physicochemical Properties of this compound
A foundational understanding of this compound's molecular properties is essential to predict its behavior in various buffer systems. As an amino acid, its solubility and stability are intrinsically linked to its zwitterionic nature and the chemical reactivity of its indole side chain.
The addition of a methyl group to the 4-position of the indole ring, as compared to the parent L-tryptophan molecule, introduces subtle but important changes. This substitution increases the molecule's hydrophobicity, which can influence solubility and interactions with other formulation components.
Table 1: Comparison of Physicochemical Properties: this compound vs. L-Tryptophan
| Property | This compound (4-MT) | L-Tryptophan | Rationale for Significance |
|---|---|---|---|
| Molecular Formula | C₁₂H₁₄N₂O₂ | C₁₁H₁₂N₂O₂ | Defines the elemental composition. |
| Molecular Weight | 218.25 g/mol [1] | 204.23 g/mol [2] | Essential for all molarity-based calculations and concentration measurements. |
| pKa (α-carboxyl) | ~2.4 (Estimated) | 2.38[2] | Governs the charge state at acidic pH; critical for solubility below pH 4. |
| pKa (α-amino) | ~9.4 (Estimated) | 9.39[2] | Governs the charge state at alkaline pH; critical for solubility above pH 8. |
| XLogP3 (Hydrophobicity) | -0.7 (Computed)[1] | -1.1 (Computed) | Indicates 4-MT is slightly more hydrophobic than tryptophan, potentially decreasing aqueous solubility. |
| Appearance | Pale white to brown solid[3] | White to yellowish-white powder | Physical characteristic for raw material identification. |
Solubility Characteristics in Aqueous Buffers
The solubility of 4-MT is not a single value but a dynamic property highly dependent on the pH, ionic strength, and composition of the buffer system.
The Critical Role of pH
Like all amino acids, 4-MT is an amphoteric molecule, meaning it can act as both an acid and a base. Its charge state is dictated by the solution's pH relative to its pKa values. This directly results in a characteristic "U-shaped" pH-solubility profile.
-
At Low pH (pH < pKa₁): The carboxyl group is protonated (-COOH) and the amino group is protonated (-NH₃⁺), resulting in a net positive charge (cationic form).
-
At Isoelectric Point (pI): The molecule exists predominantly as a zwitterion, with a protonated amino group (-NH₃⁺) and a deprotonated carboxyl group (-COO⁻), resulting in a net neutral charge. This is the point of minimum solubility . The pI can be estimated as the average of the two pKa values, placing it in the neutral pH range (~5.9).
-
At High pH (pH > pKa₂): The carboxyl group is deprotonated (-COO⁻) and the amino group is neutral (-NH₂), resulting in a net negative charge (anionic form).
This behavior dictates that to achieve high concentrations of 4-MT in solution, one must formulate at a pH significantly removed from the isoelectric point.
Caption: Relationship between pH, ionization state, and solubility of 4-MT.
Influence of Buffer Species and Ionic Strength
The choice of buffer salts and their concentration (ionic strength) also modulates solubility.
-
Salting-In: At low salt concentrations, the solubility of 4-MT may increase. The ions in the buffer solution can shield the charged groups of the 4-MT molecules, reducing intermolecular attractions and favoring interaction with the solvent.
-
Salting-Out: At high salt concentrations, the effect reverses. A large number of salt ions compete for solvent (water) molecules. This reduces the amount of "free" water available to hydrate the 4-MT molecules, causing them to aggregate and precipitate, thus decreasing solubility.
Expert Insight: For developing high-concentration formulations, it is crucial to determine the optimal ionic strength. This often involves screening different buffer salts (e.g., phosphate, citrate, acetate) at various concentrations to identify the system that provides the best balance of solubilization and stability, without reaching the salting-out point.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol is a self-validating system for accurately determining the solubility of 4-MT in a specific buffer.
Objective: To determine the saturation concentration of 4-MT in a given buffer at a controlled temperature.
Materials:
-
This compound powder
-
Calibrated analytical balance
-
Selection of buffers (e.g., 50 mM Sodium Acetate pH 4.5, 50 mM Sodium Phosphate pH 7.4, 50 mM Sodium Borate pH 9.0)
-
HPLC-grade water
-
Microcentrifuge tubes or glass vials
-
Thermostatically controlled shaker/incubator
-
0.22 µm syringe filters
-
Calibrated HPLC system with UV detector (e.g., monitoring at ~280 nm)
Methodology:
-
Preparation: Prepare a series of buffer solutions at the desired pH values.
-
Addition of Excess Solute: Add an excess amount of 4-MT powder to a known volume of each buffer in separate vials. The key is to ensure solid material remains visible, confirming that saturation has been reached.
-
Equilibration: Tightly cap the vials and place them in a shaker/incubator set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined time (e.g., 24-48 hours). Causality Note: This extended agitation ensures the system reaches thermodynamic equilibrium between the dissolved and solid states.
-
Phase Separation: Allow the vials to stand at the same temperature for at least 2 hours to let undissolved solids settle. Alternatively, centrifuge the samples at a controlled temperature.
-
Sample Collection: Carefully withdraw a small aliquot from the clear supernatant. Trustworthiness Check: Avoid disturbing the solid material at the bottom of the vial to prevent inaccurate, artificially high readings.
-
Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial. This removes any remaining fine particulates.
-
Dilution: Accurately dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of 4-MT.
-
Calculation: Back-calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the equilibrium solubility under the tested conditions.
Stability Profile and Degradation Pathways
This compound, like its parent compound, is susceptible to degradation, primarily through reactions involving the indole ring.[4] Understanding these pathways is paramount for developing stable formulations and defining appropriate storage conditions.
Primary Degradation Mechanisms
-
Oxidation: The electron-rich indole ring is highly prone to oxidation. Reactive oxygen species (ROS) from atmospheric oxygen, peroxides present as excipient impurities, or metal ion catalysis can lead to the formation of various degradation products.[4] The primary pathway often involves the formation of kynurenine-type analogs.
-
Photodegradation: Exposure to light, particularly in the UV range, can generate radical cations from the tryptophan moiety, initiating a cascade of degradation reactions.[5] This can lead to complex product profiles and discoloration of the solution. Shielding from light is a critical handling requirement.
Indoles with electron-donating substituents, such as the methyl group in 4-MT, may be more labile to acid-mediated decomposition than those with electron-withdrawing groups.[6]
Caption: Major stress factors and resulting degradation pathways for 4-MT.
Forced Degradation (Stress Testing)
Forced degradation studies are an indispensable tool in drug development. They involve intentionally exposing the compound to harsh chemical and physical conditions to accelerate degradation.
The Purpose (E-E-A-T Pillars):
-
Expertise: To elucidate potential degradation pathways and identify the likely degradation products that could form during long-term storage.
-
Trustworthiness: To develop and validate a "stability-indicating" analytical method. A stability-indicating method is one that can definitively separate the intact 4-MT from all its degradation products, ensuring accurate potency measurements over time.[7][8]
-
Authoritativeness: The results form a core part of the stability information submitted to regulatory authorities.
Table 2: Typical Conditions for a this compound Forced Degradation Study
| Stress Condition | Typical Reagent/Condition | Purpose |
|---|---|---|
| Acid Hydrolysis | 0.1 M HCl, 60°C | To assess stability in acidic environments and identify acid-labile products. |
| Base Hydrolysis | 0.1 M NaOH, 60°C | To assess stability in alkaline environments and identify base-labile products.[9] |
| Oxidation | 3% H₂O₂, Room Temperature | To mimic oxidative stress and generate primary oxidative degradants.[10] |
| Thermal Stress | 70°C in solution and as solid | To evaluate the effect of high temperature on both the solution and solid-state stability. |
| Photostability | ICH Q1B compliant light chamber | To determine light sensitivity and the need for photoprotective packaging. |
Experimental Protocol: Forced Degradation Study Workflow
This protocol provides a systematic approach to stress testing and subsequent analysis.
Caption: A systematic workflow for conducting a forced degradation study.
Methodology:
-
Stock Preparation: Prepare a stock solution of 4-MT in a suitable solvent (e.g., water or a mild buffer).
-
Stress Application: Aliquot the stock solution into separate vials for each stress condition as outlined in Table 2. Include an unstressed control sample stored at 4°C and protected from light.
-
Incubation: Place the vials under their respective stress conditions for a defined period (e.g., sampling at 0, 4, 8, 24, and 48 hours). The goal is to achieve 5-20% degradation, not complete degradation.
-
Sampling and Quenching: At each time point, withdraw a sample. For acid and base conditions, immediately neutralize the sample with an equimolar amount of base or acid, respectively, to halt the reaction.
-
Analysis: Analyze all samples (stressed and control) using a high-performance liquid chromatography (HPLC) system, ideally with both a Diode Array Detector (DAD) for peak purity analysis and a Mass Spectrometer (MS) for identification of degradation products.[7]
-
Data Interpretation:
-
Specificity: Compare the chromatograms. The analytical method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the main 4-MT peak.
-
Mass Balance: The sum of the assay value of 4-MT and the levels of all degradation products should ideally remain constant throughout the study. A good mass balance (e.g., 95-105%) provides confidence that all significant degradation products are being detected.
-
Analytical Methodologies
A robust analytical method is the cornerstone of any solubility or stability study. For 4-MT, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the technique of choice.[11]
-
Column: A C18 stationary phase is typically effective for retaining 4-MT and its potential degradation products.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate, pH 4.0) and an organic solvent (e.g., acetonitrile or methanol) is often required to resolve all compounds.
-
Detection:
-
UV Detection: The indole ring provides strong UV absorbance, typically monitored around 280 nm. A DAD allows for the acquisition of UV spectra across the peak, which is invaluable for assessing peak purity.
-
Fluorescence Detection: For higher sensitivity and selectivity, fluorescence detection can be used, exciting around 280 nm and measuring emission around 350 nm.
-
Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) is the definitive tool for identifying unknown degradation products by providing mass-to-charge ratio information, which aids in structure elucidation.[12]
-
Formulation and Handling Recommendations
Based on the physicochemical principles discussed, the following guidelines should be followed when working with this compound in buffer solutions:
-
pH Control: To maximize solubility, formulate solutions at a pH at least 1.5-2 units away from the isoelectric point (pI ~5.9). This means targeting a pH of < 4.5 or > 7.5.
-
Buffer Selection: Choose a buffer system with a pKa close to the target formulation pH to ensure adequate buffering capacity. Common choices include acetate for acidic pH, phosphate for neutral pH, and borate or carbonate for alkaline pH.
-
Oxygen Control: For long-term storage, minimize headspace oxygen in vials and consider sparging buffers with an inert gas like nitrogen or argon to reduce oxidative degradation.
-
Antioxidant Use: The inclusion of antioxidants, such as ascorbic acid, may be beneficial in preventing oxidative degradation, especially during stressful processing steps like heat sterilization.[13]
-
Chelating Agents: If metal-catalyzed oxidation is a concern (e.g., due to excipients or container leachables), consider adding a small amount of a chelating agent like EDTA.
-
Photoprotection: Always protect solutions and solid material from light by using amber vials or by wrapping containers in aluminum foil.[5] Store in the dark.
-
Temperature Control: Store solutions at refrigerated (2-8°C) or frozen (≤ -20°C) temperatures to slow the rate of all chemical degradation pathways.[14]
By adhering to these principles and employing the robust experimental protocols outlined, researchers and drug development professionals can effectively manage the challenges associated with the solubility and stability of this compound, ensuring the integrity and reliability of their scientific work.
References
- 1. This compound | C12H14N2O2 | CID 150886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tryptophan - Wikipedia [en.wikipedia.org]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Reactivity and degradation products of tryptophan in solution and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02107J [pubs.rsc.org]
- 7. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters [frontiersin.org]
- 14. 4-Methyl-L-tryptophan [echobiosystems.com]
An In-Depth Technical Guide to the Safe Handling and Disposal of 4-Methyltryptophan
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Note on Scientific Diligence
Section 1: Compound Profile and Hazard Assessment
4-Methyltryptophan is a derivative of the essential amino acid L-tryptophan, characterized by a methyl group substitution on the indole ring. Its specific biological and chemical properties are a subject of ongoing research. While a definitive hazard classification under the Globally Harmonized System (GHS) is not available, an assessment of related compounds allows for a presumptive hazard profile.
1.1. Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄N₂O₂ | PubChem[1] |
| Molecular Weight | 218.25 g/mol | PubChem[1] |
| Appearance | Off-white to pale brown solid powder | Inferred from related compounds[2] |
| Melting Point | Approximately 280-282 °C (decomposes) | Inferred from 5-Methyl-DL-tryptophan[2] |
| Solubility | Limited solubility in water; soluble in some organic solvents. | Inferred from related compounds[2][3] |
1.2. Presumptive Hazard Identification
Based on data from analogous compounds like 5-Methyl-DL-tryptophan and alpha-Methyl-DL-tryptophan, this compound should be handled as a substance with the following potential hazards:
-
Skin Irritation: May cause mild to moderate skin irritation upon prolonged or repeated contact.[4]
-
Eye Irritation: Likely to cause serious eye irritation.[5]
-
Respiratory Tract Irritation: Inhalation of dust may cause respiratory tract irritation.[6]
-
Harmful if Swallowed: While acute oral toxicity data is not available for this compound, it is prudent to assume it may be harmful if ingested.[4]
It is important to note that some methylated tryptophan derivatives are not classified as hazardous.[7] However, in the absence of specific data, a cautious approach is warranted.
Section 2: Prudent Laboratory Practices for Safe Handling
The primary routes of exposure to this compound in a laboratory setting are inhalation of dust particles, dermal contact, and accidental ingestion. The following protocols are designed to mitigate these risks.
2.1. Personal Protective Equipment (PPE)
A self-validating PPE protocol ensures that researchers are protected even in the event of an unforeseen exposure.
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against airborne dust and splashes.[2][3]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn at all times. Gloves must be inspected before use and changed immediately if contaminated.[8]
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.
-
Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved respirator (e.g., N95) is recommended.[6] Work should ideally be conducted in a fume hood or a well-ventilated area to minimize dust generation.[9]
2.2. Engineering Controls
-
Ventilation: All handling of powdered this compound should be performed in a certified chemical fume hood or a designated area with sufficient local exhaust ventilation to keep airborne concentrations to a minimum.[9]
-
Containment: For weighing and other manipulations of the powder, consider using a balance enclosure or a glove box to further contain the material.
2.3. General Hygiene Practices
-
Avoid the formation of dust.[3]
-
Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[9]
-
Do not eat, drink, or smoke in laboratory areas.
-
Contaminated work clothing should be removed and laundered separately.
Section 3: Storage and Chemical Compatibility
Proper storage is critical to maintaining the integrity of this compound and preventing hazardous reactions.
3.1. Storage Conditions
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]
-
Protect from light, as indole derivatives can be light-sensitive.
-
Keep away from incompatible materials.
3.2. Incompatible Materials
-
Strong Oxidizing Agents: Avoid contact with strong oxidizing agents, which can lead to vigorous and potentially hazardous reactions.[2][3]
Section 4: Spill Management and Emergency Procedures
A pre-planned response to spills is essential for minimizing exposure and environmental contamination.
4.1. Small Spills (Powder)
-
Evacuate and Secure: Cordon off the area to prevent the spread of the powder.
-
Don Appropriate PPE: At a minimum, wear safety goggles, gloves, and a lab coat. A respirator is recommended.
-
Clean-up: Gently sweep up the spilled material, avoiding the creation of dust. Use a dustpan and brush or a vacuum cleaner equipped with a HEPA filter.
-
Collect Waste: Place the collected powder into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Wipe the spill area with a damp cloth. Dispose of the cloth as hazardous waste.
4.2. Large Spills (Powder)
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: If it is safe to do so, increase ventilation in the area.
-
Contact EH&S: Notify your institution's Environmental Health and Safety (EH&S) department for assistance.
4.3. First Aid Measures
-
Inhalation: Move the affected person to fresh air. If symptoms persist, seek medical attention.[5]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[3]
Section 5: Disposal of this compound Waste
All waste containing this compound, including unused product, contaminated materials, and solutions, must be disposed of in accordance with local, state, and federal regulations.
5.1. Waste Characterization
While many amino acids are not considered hazardous waste, the lack of specific data for this compound necessitates treating it as chemical waste. All waste streams should be clearly labeled as "Hazardous Waste: this compound".
5.2. Disposal of Solid Waste
-
Collect dry, solid this compound waste in a dedicated, sealed, and clearly labeled container.
-
This includes unused product, contaminated PPE (gloves, etc.), and spill cleanup materials.
5.3. Disposal of Liquid Waste
-
Solutions containing this compound should be collected in a designated, sealed, and labeled waste container.
-
Do not dispose of this compound solutions down the drain.
5.4. Potential Degradation and Decontamination
While not a standard laboratory procedure for disposal, understanding the potential degradation pathways of the indole ring can be informative.
-
Thermal Decomposition: Upon heating, tryptophan and its derivatives can decompose, potentially releasing irritating gases and vapors, including oxides of carbon and nitrogen.[2]
-
Chemical Degradation: The indole ring can be degraded through various chemical and biological pathways, often involving oxidation. Common intermediates in indole degradation include indoxyl, isatin, and anthranilate.
For decontamination of glassware and equipment, a thorough rinse with a suitable solvent (e.g., ethanol or acetone, depending on solubility), followed by washing with soap and water, is recommended. The solvent rinse should be collected as hazardous waste.
References
- 1. This compound | C12H14N2O2 | CID 150886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. anaspec.com [anaspec.com]
- 5. lgcstandards.com [lgcstandards.com]
- 6. peptide.com [peptide.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. abmole.com [abmole.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Methodological & Application
Application Notes & Protocols: 4-Methyltryptophan as an Intrinsic Fluorescent Probe
<
Audience: Researchers, scientists, and drug development professionals.
Introduction: Beyond Native Tryptophan — A Brighter Alternative
For decades, the intrinsic fluorescence of tryptophan (Trp) has been a cornerstone of protein biophysics, offering a window into protein structure, dynamics, and interactions.[1][2][3] However, native Trp fluorescence has inherent limitations, including a quantum yield that is highly sensitive to the local environment and an emission spectrum that can be difficult to resolve in proteins with multiple Trp residues.[2][4] 4-Methyltryptophan (4-MeTrp), a synthetic analog of tryptophan, emerges as a superior intrinsic fluorescent probe, circumventing many of these challenges. This guide provides a comprehensive overview of the photophysical properties of 4-MeTrp, detailed protocols for its incorporation into proteins, and its application in studying protein conformation and ligand binding.
The primary advantage of 4-MeTrp lies in its enhanced fluorescence properties. The addition of a methyl group to the indole ring subtly alters its electronic structure, resulting in a higher fluorescence quantum yield and a red-shifted emission spectrum compared to native tryptophan.[5] This spectral separation is particularly advantageous for studying proteins that contain multiple tryptophan residues, as it allows for the selective monitoring of the 4-MeTrp probe with minimal interference from the background fluorescence of native Trp.[5]
Photophysical Properties: this compound vs. Tryptophan
The utility of a fluorescent probe is defined by its photophysical characteristics. Here, we compare the key properties of this compound with those of native Tryptophan.
| Property | Tryptophan (Trp) | This compound (4-MeTrp) | Significance of the Difference |
| Excitation Maximum (λex) | ~280 nm | ~288 nm | The slight red-shift in excitation allows for more selective excitation of 4-MeTrp, minimizing the excitation of other aromatic residues like tyrosine. |
| Emission Maximum (λem) | ~350 nm (in water) | ~360 nm (in water) | The red-shifted emission of 4-MeTrp provides better spectral separation from native Trp and other endogenous fluorophores, leading to improved signal-to-noise. |
| Quantum Yield (ΦF) | ~0.13 (in water)[6] | Higher than Trp | The higher quantum yield of 4-MeTrp results in a brighter signal, enabling more sensitive detection and the use of lower protein concentrations. |
| Fluorescence Lifetime (τ) | Biexponential decay (~0.5 ns and ~2.8 ns in water)[6] | Generally longer than Trp | A longer fluorescence lifetime provides a larger window for observing dynamic events and can be more sensitive to changes in the local environment. |
| Environmental Sensitivity | Highly sensitive to solvent polarity and quenching.[7][8][9] | Sensitive to environmental changes, but the methyl group can offer some protection from quenching. | Both are excellent probes of the local microenvironment, with changes in emission wavelength and intensity reflecting alterations in protein conformation.[3][10] |
PART 1: Protein Labeling with this compound
The successful application of 4-MeTrp as a fluorescent probe hinges on its efficient incorporation into the protein of interest. This can be achieved through biosynthetic incorporation using auxotrophic bacterial strains.
Experimental Workflow: Biosynthetic Incorporation
Caption: Workflow for biosynthetic incorporation of 4-MeTrp.
Detailed Protocol: Biosynthetic Incorporation of this compound
Rationale: This protocol leverages a tryptophan-requiring (Trp auxotroph) strain of E. coli.[11] By controlling the supply of tryptophan and its analog, 4-MeTrp, in the growth media, we can effectively force the incorporation of the fluorescent probe into the target protein during synthesis.
Materials:
-
Tryptophan auxotrophic E. coli strain (e.g., a strain derived from BL21(DE3) with a knockout in a tryptophan biosynthesis gene).
-
Expression vector containing the gene of interest.
-
Minimal media (e.g., M9 minimal media) supplemented with necessary nutrients, excluding tryptophan.
-
L-Tryptophan solution (sterile-filtered).
-
4-Methyl-L-tryptophan solution (sterile-filtered).
-
Inducing agent (e.g., IPTG).
-
Standard protein purification reagents (lysis buffer, chromatography columns, etc.).
Procedure:
-
Transformation: Transform the tryptophan auxotrophic E. coli strain with the expression vector containing your gene of interest.
-
Starter Culture: Inoculate a single colony into a small volume of minimal media supplemented with a limiting amount of L-tryptophan (e.g., 20 µg/mL). Grow overnight at 37°C with shaking.
-
Main Culture Growth: Inoculate a larger volume of minimal media, again supplemented with a limiting concentration of L-tryptophan, with the overnight starter culture. Grow the cells at 37°C with shaking until they reach mid-log phase (OD600 ≈ 0.6-0.8).
-
Harvest and Wash: Pellet the cells by centrifugation. To ensure complete removal of residual L-tryptophan, wash the cell pellet with sterile, pre-warmed minimal media that contains no tryptophan.
-
Resuspension and Induction: Resuspend the washed cell pellet in fresh, pre-warmed minimal media containing this compound (e.g., 50 µg/mL). Allow the cells to acclimate for a short period (e.g., 30 minutes) before inducing protein expression with the appropriate inducer (e.g., IPTG).
-
Expression: Continue to grow the culture under inducing conditions (e.g., overnight at a lower temperature like 18-25°C to improve protein folding).
-
Purification: Harvest the cells and purify the 4-MeTrp-labeled protein using standard protocols appropriate for your protein (e.g., affinity chromatography).
-
Verification: Confirm the successful incorporation of 4-MeTrp using mass spectrometry. The mass of the labeled protein will be higher than the unlabeled protein due to the addition of the methyl group.
PART 2: Applications in Protein Science and Drug Discovery
The unique fluorescent properties of this compound make it a versatile tool for a range of applications.
Application 1: Monitoring Protein Conformational Changes
Principle: The fluorescence emission of 4-MeTrp is sensitive to its local environment.[12] Changes in protein conformation, such as those induced by ligand binding, protein-protein interactions, or unfolding, will alter the microenvironment around the 4-MeTrp probe.[3] This, in turn, leads to measurable changes in its fluorescence intensity and emission wavelength. A blue shift in the emission maximum typically indicates a more hydrophobic environment (e.g., the probe moving into the protein interior), while a red shift suggests increased solvent exposure.[9][13]
Application 2: Ligand Binding Assays
Principle: Tryptophan fluorescence quenching is a well-established technique for studying protein-ligand interactions.[14] This principle is equally applicable to 4-MeTrp. If a ligand binds near the 4-MeTrp probe, it can quench its fluorescence through mechanisms like Förster Resonance Energy Transfer (FRET) or collisional quenching.[15] By titrating the protein with increasing concentrations of the ligand and monitoring the decrease in fluorescence, a binding curve can be generated to determine the dissociation constant (Kd).
Caption: Workflow for a ligand binding assay using 4-MeTrp.
Detailed Protocol: Fluorescence Quenching-Based Ligand Binding Assay
Rationale: This protocol describes a straightforward method to quantify the binding affinity of a ligand to a protein labeled with 4-MeTrp. The decrease in fluorescence intensity upon ligand binding is used to calculate the dissociation constant (Kd).
Materials:
-
Purified 4-MeTrp-labeled protein of known concentration.
-
Ligand of interest of known concentration.
-
Appropriate assay buffer.
-
Fluorescence spectrophotometer with a temperature-controlled cuvette holder.
-
Quartz cuvette.
Procedure:
-
Instrument Setup: Set the excitation wavelength of the fluorometer to ~288 nm and the emission scan range to capture the full emission spectrum of 4-MeTrp (e.g., 310-450 nm).[14] Set the temperature to the desired experimental condition.
-
Sample Preparation: Prepare a solution of the 4-MeTrp-labeled protein in the assay buffer in a quartz cuvette. The protein concentration should be chosen to give a stable and sufficiently high fluorescence signal.
-
Initial Measurement: Record the fluorescence emission spectrum of the protein solution alone.
-
Titration: Add small aliquots of the concentrated ligand stock solution to the protein solution in the cuvette. After each addition, mix gently and allow the system to equilibrate (typically a few minutes).
-
Fluorescence Measurement: Record the fluorescence emission spectrum after each addition of the ligand.
-
Data Analysis:
-
Correct the fluorescence intensity values for dilution at each titration point.
-
If the ligand absorbs at the excitation or emission wavelengths, a correction for the inner filter effect may be necessary.
-
Plot the change in fluorescence intensity (ΔF) or the fractional saturation as a function of the total ligand concentration.
-
Fit the resulting binding curve to an appropriate binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).
-
Troubleshooting and Considerations
-
Incorporation Efficiency: Low incorporation efficiency can be addressed by optimizing the growth conditions, such as the concentration of 4-MeTrp and the induction parameters. Verifying the complete removal of native tryptophan before adding the analog is crucial.[16]
-
Protein Folding and Activity: It is essential to verify that the incorporation of 4-MeTrp does not significantly alter the structure or function of the protein. This can be assessed using techniques such as circular dichroism (CD) spectroscopy and activity assays.
-
Photobleaching: While generally photostable, prolonged exposure to the excitation light can lead to photobleaching. Use the lowest excitation intensity necessary to obtain a good signal and minimize exposure time.[15]
Conclusion
This compound offers a significant enhancement over native tryptophan as an intrinsic fluorescent probe. Its superior photophysical properties, including a higher quantum yield and a red-shifted spectrum, provide increased sensitivity and resolution in a variety of biophysical and biochemical assays. The protocols outlined in this guide provide a framework for the successful incorporation and application of 4-MeTrp in studying protein conformation, ligand binding, and other dynamic processes, making it an invaluable tool for researchers in both basic science and drug discovery.
References
- 1. Tryptophan - Wikipedia [en.wikipedia.org]
- 2. Tryptophan- The Biological Fluorophore | Blog | Biosynth [biosynth.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Tryptophan Properties in Fluorescence and Functional Stability of Plasminogen Activator Inhibitor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tryptophan-based Fluorophores for Studying Protein Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 8. Solvent effects on the fluorescence quenching of tryptophan by amides via electron transfer. Experimental and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Insights into the Mechanism of Tryptophan Fluorescence Quenching due to Synthetic Crowding Agents: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. quora.com [quora.com]
- 11. Incorporation of fluorotryptophans into proteins of escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Site-Specific Incorporation of 4-Methyltryptophan into Recombinant Proteins
Abstract
The expansion of the genetic code to include non-canonical amino acids (ncAAs) has revolutionized protein engineering, enabling the introduction of novel chemical functionalities for research, diagnostics, and therapeutics. 4-Methyltryptophan (4-Me-Trp) is a valuable tryptophan analog whose methyl group at the 4-position of the indole ring can serve as a subtle yet powerful probe for studying protein structure and function. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the site-specific incorporation of 4-Me-Trp into proteins expressed in Escherichia coli. We detail the principles of orthogonal translation systems, provide step-by-step protocols for expression and verification, and discuss the causality behind key experimental choices to ensure robust and reproducible results.
Introduction: The "Bump-and-Hole" Probe
Tryptophan is one of the least common amino acids, yet its unique indole side chain often plays a critical role in protein structure, folding, and molecular interactions, such as cation-π and π-π stacking.[1][2] Modifying this residue provides a powerful tool for biological investigation. This compound is an isosteric analog of tryptophan, introducing a small methyl "bump" onto the indole ring. This modification can be used to:
-
Probe Binding Pockets: Investigate steric constraints and interactions within an enzyme's active site or a receptor's binding pocket.
-
Modulate π-Electron System: The methyl group alters the electron density of the indole ring, which can be used to finely tune cation-π interactions.[1][3]
-
Serve as a Spectroscopic Reporter: The altered electronic environment can subtly shift fluorescence properties, providing a localized probe for conformational changes.
The cornerstone of incorporating 4-Me-Trp at a specific site is the use of an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair . This system functions independently of the host cell's endogenous translational machinery, hijacking a specific codon to encode the ncAA.[4][5] This guide will focus on the most common method: amber stop codon (UAG) suppression.
Principle of Orthogonal Translation for 4-Me-Trp Incorporation
Genetic code expansion relies on repurposing a codon that is rarely used or has a non-essential function, such as the UAG amber stop codon.[4] The process requires two key engineered components delivered on plasmids:
-
An Engineered Aminoacyl-tRNA Synthetase: This enzyme must uniquely recognize and charge 4-Me-Trp. Crucially, it must not recognize any of the 20 canonical amino acids.
-
An Orthogonal Suppressor tRNA: This tRNA is not recognized by any of the host's native synthetases. Its anticodon is mutated to CUA, allowing it to recognize and bind to the UAG codon on the mRNA transcript.[4][6]
When these components are present in an expression host along with the target gene (containing a UAG codon at the desired position) and a supply of 4-Me-Trp in the growth medium, the ribosome will pause at the UAG codon, the orthogonal tRNA charged with 4-Me-Trp will bind, and the ncAA will be incorporated into the growing polypeptide chain.
Figure 1: Mechanism of site-specific 4-Me-Trp incorporation. The engineered synthetase (aaRS) specifically charges the orthogonal tRNA with 4-Me-Trp. This complex recognizes the UAG stop codon on the mRNA within the ribosome, leading to incorporation of the ncAA and suppression of translation termination.
Experimental Workflow & Protocols
The overall process involves preparing the necessary plasmids, expressing the target protein in the presence of 4-Me-Trp, and subsequently purifying and verifying the final product.
Caption: High-level experimental workflow for 4-Me-Trp incorporation.
Protocol 1: Preparation of the Expression System
This protocol assumes you have two separate compatible plasmids: one containing your His-tagged gene of interest with a UAG codon at the desired position (e.g., pET vector), and a second containing the engineered 4-Me-Trp synthetase/tRNA pair (e.g., pEVOL vector).
-
Prepare Competent Cells: Generate chemically competent E. coli BL21(DE3) cells or use a commercial source. The quality of competent cells is critical for efficient co-transformation.
-
Co-transformation: a. Thaw one 50 µL aliquot of competent cells on ice.[7] b. Add 50-100 ng of the target gene plasmid and 50-100 ng of the orthogonal pair plasmid to the cells. c. Gently mix and incubate on ice for 30 minutes. d. Heat shock the cells at 42°C for 45 seconds, followed immediately by a 2-minute incubation on ice.[7] e. Add 900 µL of sterile SOC or LB medium (antibiotic-free). f. Incubate at 37°C for 1 hour with shaking (220 rpm) to allow for antibiotic resistance gene expression. g. Plate 100-200 µL of the cell suspension onto an LB agar plate containing the appropriate antibiotics for both plasmids (e.g., Kanamycin for the pET vector and Chloramphenicol for the pEVOL vector). h. Incubate overnight at 37°C until single colonies are visible.
Protocol 2: Protein Expression and 4-Me-Trp Incorporation
Rationale: This protocol uses a defined minimal media to improve incorporation efficiency by limiting the endogenous tryptophan that could potentially be mis-incorporated. The timing of ncAA addition and induction is optimized for maximal yield and cell health.
-
Starter Culture: a. Inoculate a single colony from the transformation plate into 5 mL of LB medium containing both antibiotics. b. Grow overnight at 37°C with shaking (220 rpm).
-
Main Culture Growth: a. The next day, inoculate 1 L of M9 minimal media supplemented with 0.4% glucose, 2 mM MgSO₄, 0.1 mM CaCl₂, and both antibiotics, with the 5 mL overnight starter culture. b. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6–0.8.[7] This ensures cells are in the exponential growth phase.
-
Incorporation and Induction: a. When the target OD₆₀₀ is reached, add this compound to a final concentration of 1 mM. b. Immediately induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.[7] c. Reduce the temperature to 20°C and continue to express for 16-18 hours. The lower temperature promotes proper protein folding and reduces the formation of inclusion bodies.
-
Control Expressions: For validation, run two parallel small-scale (50 mL) control expressions:
-
Negative Control: Follow the same protocol but do not add 4-Me-Trp. This should result in a truncated protein product due to termination at the UAG codon.
-
Positive Control: Express the wild-type version of your protein (no UAG codon) under standard conditions. This will yield the full-length, unmodified protein.
-
-
Harvesting: a. Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. b. Discard the supernatant and store the cell pellet at -80°C until purification.
Protocol 3: Protein Purification
This protocol describes a standard purification for a His-tagged protein.
-
Cell Lysis: a. Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with a protease inhibitor cocktail. b. Lyse the cells using a sonicator or French press until the suspension is no longer viscous. c. Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: a. Equilibrate a Ni-NTA affinity column with Lysis Buffer. b. Load the clarified supernatant onto the column. c. Wash the column with 10 column volumes of Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0). d. Elute the protein with Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0). Collect fractions.
-
Analysis and Buffer Exchange: a. Analyze the collected fractions by SDS-PAGE to identify those containing the purified protein. b. Pool the purest fractions and perform buffer exchange into a suitable storage buffer (e.g., PBS) using dialysis or a desalting column. c. Determine the final protein concentration using a Bradford or BCA assay.
Protocol 4: Verification of Incorporation by Mass Spectrometry
Mass spectrometry is essential to definitively confirm the successful incorporation of 4-Me-Trp.[8]
-
Sample Preparation: a. Take approximately 20 µg of your purified protein. b. Perform an in-solution tryptic digest to cleave the protein into smaller peptides. Trypsin cleaves C-terminal to lysine and arginine residues.[9]
-
LC-MS/MS Analysis: a. Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10] The liquid chromatography step separates the peptides before they enter the mass spectrometer.[9]
-
Data Analysis: a. Search the resulting spectra against the known sequence of your target protein. b. Specifically look for the peptide fragment that contains the site of incorporation. The mass of this peptide should be increased by the difference between 4-Me-Trp and Trp. c. Mass Shift Calculation:
- Mass of Tryptophan (Trp): C₁₁H₁₂N₂O₂ ≈ 204.089 Da
- Mass of this compound (4-Me-Trp): C₁₂H₁₄N₂O₂ ≈ 218.105 Da
- Expected Mass Increase: ≈ +14.016 Da
Data Interpretation and Troubleshooting
Expected Results:
-
SDS-PAGE: The full-length protein containing 4-Me-Trp should migrate at the same apparent molecular weight as the wild-type control. The negative control (no 4-Me-Trp) should show a band corresponding to the truncated product, or no band at all if the truncated protein is unstable.
-
Mass Spectrometry: The MS/MS data for the target peptide should show a clear peak with a mass increase of ~14.016 Da compared to the wild-type peptide. The absence of the wild-type peptide mass indicates high incorporation efficiency.
Troubleshooting Common Issues:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Protein Yield | - Toxicity of the ncAA or expressed protein.- Inefficient suppression of the UAG codon. | - Lower the expression temperature (e.g., to 18°C).- Reduce the concentration of IPTG and/or 4-Me-Trp.- Use a different engineered synthetase/tRNA pair known for higher efficiency. |
| No Full-Length Protein | - Inactive orthogonal synthetase or tRNA.- 4-Me-Trp not entering the cell.- Plasmid instability or mutation. | - Sequence both plasmids to verify integrity.- Test a range of 4-Me-Trp concentrations (0.5 - 2 mM).- Ensure the correct antibiotics are used at all stages. |
| Mix of WT and 4-Me-Trp Protein | - Mis-incorporation of endogenous Trp by the engineered synthetase.- Read-through of the UAG codon by endogenous machinery. | - Use M9 minimal media to eliminate endogenous Trp.- Ensure high expression of the orthogonal pair; consider a stronger promoter for the pEVOL plasmid. |
Conclusion
The protocol outlined in this document provides a robust framework for the site-specific incorporation of this compound into proteins. By leveraging an orthogonal translation system, researchers can precisely install this valuable ncAA to explore protein structure, function, and interactions with unparalleled detail. Careful execution of the expression protocol and rigorous verification by mass spectrometry are key to achieving high-fidelity incorporation and generating reliable downstream data. This technique opens the door to sophisticated protein engineering and is a powerful asset in the toolkit of chemical biologists and drug developers.
References
- 1. The Role of Tryptophan in π Interactions in Proteins: An Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tryptophan - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Engineering aminoacyl-tRNA synthetases for use in synthetic biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineered Aminoacyl-tRNA Synthetases with Improved Selectivity toward Noncanonical Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A general method for site-specific incorporation of unnatural amino acids into proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for purification and enzymatic characterization of members of the human macrophage migration inhibitory factor superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 8. msvision.com [msvision.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Plasma tryptophan pathway metabolites quantified by liquid chromatography-tandem mass spectrometry as biomarkers in neuroendocrine tumor patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Metabolic Labeling with 4-Methyltryptophan: A Detailed Guide for Researchers
Introduction: Illuminating Cellular Processes with a Modified Tryptophan
In the intricate landscape of cellular biology, understanding the dynamics of protein synthesis, localization, and function is paramount. Metabolic labeling has emerged as a powerful technique to non-invasively introduce probes into biomolecules, providing a window into these complex processes.[1] This guide focuses on the application of 4-Methyltryptophan (4-Me-Trp), a noncanonical amino acid analog of tryptophan, for metabolic labeling. By substituting the native tryptophan with 4-Me-Trp, researchers can introduce a unique chemical handle into proteins. This modification allows for the subsequent tracking, visualization, and characterization of newly synthesized proteins, offering profound insights into cellular physiology and disease.
This compound is structurally similar to tryptophan, enabling its recognition and incorporation by the cell's translational machinery. The additional methyl group at the 4-position of the indole ring, however, imparts distinct properties that can be exploited for downstream applications. This guide will provide a comprehensive overview of the principles, detailed protocols, and analytical techniques for successful metabolic labeling with this compound.
I. The Principle of this compound Incorporation
The successful metabolic labeling with this compound hinges on the cell's natural protein synthesis pathway. Tryptophan is an essential amino acid, meaning it cannot be synthesized by mammalian cells and must be obtained from the extracellular environment.[2] The process of incorporating 4-Me-Trp into proteins can be summarized in the following key steps:
-
Uptake: this compound is introduced into the cell culture medium and is taken up by the cells through amino acid transporters.
-
Aminoacylation: Inside the cell, the tryptophanyl-tRNA synthetase (TrpRS) recognizes 4-Me-Trp and attaches it to its corresponding tRNA (tRNATrp). The fidelity of this step is crucial for efficient labeling.
-
Translation: During protein synthesis, the ribosome incorporates the 4-Me-Trp-tRNATrp into the growing polypeptide chain at positions encoded by the tryptophan codon (UGG).
-
Protein Maturation: The newly synthesized proteins containing this compound fold and are trafficked to their respective cellular compartments.
The minimal structural perturbation caused by the methyl group generally allows for the proper folding and function of the labeled proteins, a critical aspect for studying their behavior in a native context.
II. Experimental Protocols: A Step-by-Step Guide
This section provides detailed protocols for the metabolic labeling of mammalian cells in culture with this compound. The protocols are designed to be adaptable to various cell lines and experimental goals.
A. Materials and Reagents
-
Cell Line: Your mammalian cell line of interest.
-
This compound (4-Me-Trp): High-purity, sterile-filtered.
-
Tryptophan-free cell culture medium: e.g., Tryptophan-free DMEM or RPMI-1640.
-
Dialyzed Fetal Bovine Serum (dFBS): To minimize the concentration of native tryptophan.
-
Complete cell culture medium: For routine cell maintenance.
-
Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.
-
Cell lysis buffer: e.g., RIPA buffer, compatible with downstream applications.
-
Protease and phosphatase inhibitors.
B. Protocol 1: Metabolic Labeling of Adherent Mammalian Cells
This protocol is suitable for labeling proteins in adherent cell lines such as HeLa, HEK293T, or U2OS.
1. Cell Seeding and Growth:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will result in 70-80% confluency at the time of labeling.
-
Culture cells in complete medium under standard conditions (e.g., 37°C, 5% CO2).
2. Tryptophan Depletion (Optional but Recommended):
-
Aspirate the complete medium from the cells.
-
Wash the cells once with sterile PBS to remove residual tryptophan.
-
Add pre-warmed tryptophan-free medium supplemented with dFBS.
-
Incubate for 30-60 minutes to deplete the intracellular pool of native tryptophan. This step enhances the incorporation efficiency of 4-Me-Trp.
3. Labeling with this compound:
-
Prepare the labeling medium: Tryptophan-free medium supplemented with dFBS and the desired final concentration of this compound. The optimal concentration may vary between cell lines and should be determined empirically. A starting concentration in the range of 50-200 µM is recommended.
-
Aspirate the depletion medium and add the pre-warmed labeling medium to the cells.
-
Incubate for the desired labeling period. The incubation time can range from 2 to 24 hours, depending on the experimental goals and the turnover rate of the protein of interest.
4. Cell Harvest and Lysis:
-
At the end of the labeling period, place the culture dish on ice.
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the labeled proteins.
5. Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay). It is important to note that tryptophan-based methods for protein quantification (e.g., UV 280 nm absorbance) will be inaccurate due to the presence of 4-Me-Trp.[3]
III. Visualization and Analysis of Labeled Proteins
The incorporation of this compound provides a unique signature that can be detected and analyzed using various techniques.
A. Fluorescence Spectroscopy
Tryptophan is an intrinsic fluorophore, and its fluorescence is sensitive to the local environment.[4][5] this compound also possesses fluorescent properties, and its spectral characteristics may differ from native tryptophan, offering a potential avenue for detection.
Protocol 2: Analysis of 4-Me-Trp Labeled Proteins by Fluorescence Spectroscopy
-
Sample Preparation: Purify the protein of interest from the cell lysate using appropriate methods (e.g., immunoprecipitation, affinity chromatography).
-
Spectra Acquisition:
-
Dilute the purified protein in a suitable buffer (e.g., PBS).
-
Use a fluorometer to acquire the fluorescence emission spectrum. The excitation wavelength for tryptophan is typically around 280-295 nm. The optimal excitation wavelength for 4-Me-Trp should be determined experimentally.
-
Compare the emission spectrum of the 4-Me-Trp labeled protein with that of the unlabeled control protein. Shifts in the emission maximum or changes in fluorescence intensity can provide information about the local environment of the incorporated analog.
-
B. Mass Spectrometry-Based Proteomics
Mass spectrometry (MS) is a powerful tool for identifying and quantifying proteins and their post-translational modifications.[6][7] The mass shift introduced by the methyl group of 4-Me-Trp allows for the confident identification of labeled peptides.
Protocol 3: Bottom-Up Proteomics Analysis of 4-Me-Trp Labeled Proteome
-
Protein Digestion:
-
Take a known amount of protein lysate (e.g., 50-100 µg).
-
Perform in-solution or in-gel digestion using a sequence-specific protease, most commonly trypsin. This involves reduction of disulfide bonds with DTT and alkylation of cysteines with iodoacetamide.[8]
-
-
Peptide Cleanup:
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove contaminants that can interfere with MS analysis.[8]
-
-
LC-MS/MS Analysis:
-
Analyze the cleaned peptide sample using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[6]
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein sequence database using a search engine (e.g., MaxQuant, Proteome Discoverer).
-
Crucially, include a variable modification corresponding to the mass difference between tryptophan and this compound (+14.01565 Da) on tryptophan residues. This will allow for the identification of peptides containing the 4-Me-Trp label.
-
IV. In Vivo Metabolic Labeling
Extending metabolic labeling to animal models opens up possibilities for studying protein dynamics in the context of a whole organism.
Considerations for In Vivo Labeling with this compound in Mice:
-
Delivery Route: this compound can be administered through drinking water, diet, or intraperitoneal injections.[9]
-
Dosage and Duration: The optimal dosage and labeling duration need to be carefully determined to achieve sufficient labeling without causing toxicity.
-
Metabolism: The metabolic fate of 4-Me-Trp in the whole organism should be considered, as it may be metabolized through various pathways.[10][11]
-
Tissue-Specific Labeling: The efficiency of labeling may vary between different tissues and organs.
A pilot study is highly recommended to establish the optimal labeling parameters for a specific research question.
V. Application Notes and Troubleshooting
| Parameter | Recommendation | Rationale & Troubleshooting |
| 4-Me-Trp Concentration | 50-200 µM (in vitro) | Rationale: Balances labeling efficiency with potential toxicity. Troubleshooting: Low labeling efficiency? Increase concentration. High cell death? Decrease concentration or labeling time. |
| Labeling Time | 2-24 hours (in vitro) | Rationale: Depends on protein turnover rate. Troubleshooting: Weak signal for stable proteins? Increase labeling time. |
| Tryptophan Depletion | 30-60 minutes | Rationale: Enhances 4-Me-Trp incorporation. Troubleshooting: Inconsistent labeling? Ensure complete removal of tryptophan-containing medium. |
| Protein Quantification | BCA or Bradford assay | Rationale: Avoids interference from 4-Me-Trp's UV absorbance. Troubleshooting: Inaccurate quantification? Use a method not dependent on aromatic amino acids. |
| MS Data Analysis | Include +14.01565 Da variable modification on Trp | Rationale: Essential for identifying 4-Me-Trp containing peptides. Troubleshooting: No labeled peptides identified? Verify the correct mass shift and search parameters. |
VI. Visualizing the Workflow
The following diagrams illustrate the key processes involved in metabolic labeling with this compound.
References
- 1. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 2. Tryptophan Biochemistry: Structural, Nutritional, Metabolic, and Medical Aspects in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tryptophan- The Biological Fluorophore | Blog | Biosynth [biosynth.com]
- 5. A guide to intrinsic protein fluorescence | The Labbot Blog [labbot.bio]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Metabolic Labeling Reveals Proteome Dynamics of Mouse Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Species Differences in Tryptophan Metabolism and Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]
Application Notes & Protocols: Characterizing Enzyme Kinetics with 4-Methyltryptophan
Audience: Researchers, scientists, and drug development professionals in enzymology, cancer biology, and neuroscience.
Abstract: This document provides a detailed guide for studying the kinetics of key tryptophan-metabolizing enzymes using 4-Methyltryptophan (4-Me-Trp) as a substrate. We delve into the mechanistic rationale behind assay design for Indoleamine 2,3-dioxygenase (IDO1), Tryptophan 2,3-dioxygenase (TDO), and Tryptophan Hydroxylase (TPH). This guide offers field-proven, step-by-step protocols for both HPLC-based and fluorescence-based assays, enabling robust characterization of kinetic parameters such as Kₘ and Vₘₐₓ.
Scientific Introduction: The Centrality of Tryptophan Metabolism
L-Tryptophan (Trp) is an essential amino acid that serves as a critical node for several vital metabolic pathways. Beyond its role in protein synthesis, Trp is catabolized primarily through three routes: the kynurenine pathway, the serotonin pathway, and the indole pathway (mediated by gut microbiota).[1][2] The first, rate-limiting steps of the kynurenine and serotonin pathways are catalyzed by a small family of enzymes that have become major targets for therapeutic intervention in oncology, immunology, and neurology.[3][4]
-
The Kynurenine Pathway: Over 95% of Trp is degraded via this pathway, initiated by Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO).[2] These heme-containing enzymes catalyze the oxidative cleavage of the indole ring to produce N-formylkynurenine.[5][6][7] IDO1, in particular, is a critical immune checkpoint regulator, and its inhibition is a promising strategy in cancer immunotherapy.[8]
-
The Serotonin Pathway: This pathway accounts for a small fraction of Trp metabolism but is responsible for synthesizing the neurotransmitter serotonin (5-hydroxytryptamine) and the hormone melatonin.[9][10] The rate-limiting step is catalyzed by Tryptophan Hydroxylase (TPH), a non-heme iron enzyme that hydroxylates Trp at the 5-position of the indole ring.[11][12]
This compound, a synthetic analog of L-Tryptophan, serves as an invaluable tool for probing the active sites and reaction mechanisms of these enzymes. By modifying the indole ring, 4-Me-Trp allows researchers to investigate substrate specificity, map active site topographies, and characterize the kinetic profiles of novel inhibitors.
// Nodes TRP [label="L-Tryptophan", fillcolor="#FBBC05"]; MeTRP [label="this compound\n(Substrate Analog)", fillcolor="#FBBC05", shape=ellipse]; IDO1_TDO [label="IDO1 / TDO", shape=hexagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; TPH [label="TPH1 / TPH2", shape=hexagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; NFK [label="N-Formylkynurenine"]; KYN_Pathway [label="Kynurenine Pathway\n(Immunoregulation, NAD+ Synthesis)", shape=note, fillcolor="#F1F3F4", style=filled]; HTP [label="5-Hydroxytryptophan"]; Serotonin_Pathway [label="Serotonin Pathway\n(Neurotransmission)", shape=note, fillcolor="#F1F3F4", style=filled];
// Edges TRP -> IDO1_TDO; TRP -> TPH; IDO1_TDO -> NFK [label=" O₂"]; TPH -> HTP [label=" O₂, Tetrahydropterin"]; NFK -> KYN_Pathway; HTP -> Serotonin_Pathway; MeTRP -> IDO1_TDO [style=dashed, color="#EA4335"]; MeTRP -> TPH [style=dashed, color="#34A853"];
// Invisible nodes for alignment {rank=same; IDO1_TDO; TPH;} }
Figure 1. Overview of major tryptophan metabolic pathways and the role of this compound.
Mechanistic Considerations for this compound as a Substrate
When substituting L-Tryptophan with 4-Me-Trp, it is crucial to consider the potential enzymatic outcomes. The methyl group at the C4 position can influence both binding affinity and the catalytic reaction itself.
-
For IDO1 and TDO: These enzymes catalyze the cleavage of the C2-C3 double bond of the indole ring. The presence of a methyl group at C4 is not expected to prevent this core reaction. The anticipated product is N-formyl-4-methylkynurenine . The reaction rate will be informative about how the C4-methyl substitution affects substrate recognition and turnover. IDO1 generally has a broader substrate specificity than TDO, which may be reflected in their comparative kinetics with 4-Me-Trp.[13][14]
-
For TPH: This enzyme typically hydroxylates the C5 position. The adjacent C4-methyl group may cause steric hindrance, potentially reducing the rate of C5 hydroxylation. An alternative and mechanistically interesting possibility is benzylic hydroxylation , where the enzyme hydroxylates the methyl group itself to form 4-(hydroxymethyl)tryptophan . This phenomenon has been observed with TPH and the related enzyme Tyrosine Hydroxylase when presented with methylated substrates like 5-methyltryptophan.[15] Identifying the product is therefore essential for correctly interpreting kinetic data.
Protocol 1: IDO1/TDO Kinetic Analysis via HPLC
This protocol uses High-Performance Liquid Chromatography (HPLC) to separate and quantify the substrate (4-Me-Trp) and the product (N-formyl-4-methylkynurenine), providing a robust and definitive measure of enzyme activity.[16] This method is adapted from established protocols for L-Tryptophan.[17]
Figure 2. Experimental workflow for the HPLC-based IDO1/TDO enzyme assay.
Materials and Reagents
-
Recombinant human IDO1 or TDO
-
This compound
-
L-Kynurenine (for standard curve, as a proxy if N-formyl-4-methylkynurenine is unavailable)
-
Potassium Phosphate Buffer (50 mM, pH 6.5)
-
Ascorbic Acid
-
Methylene Blue
-
Bovine Liver Catalase
-
Trichloroacetic Acid (TCA)
-
HPLC system with UV detector, C18 reverse-phase column
Step-by-Step Methodology
-
Preparation of Reaction Master Mix: On the day of the assay, prepare a 2X Reaction Buffer containing:
-
100 mM Potassium Phosphate, pH 6.5
-
40 mM Ascorbic Acid
-
20 µM Methylene Blue
-
200 U/mL Catalase
-
Rationale: Ascorbic acid is a reducing agent that helps maintain the enzyme's heme iron in the catalytically active ferrous (Fe²⁺) state. Methylene blue acts as an electron transfer cofactor, while catalase removes hydrogen peroxide, which can damage the enzyme.
-
-
Substrate Preparation: Prepare a 2 mM stock solution of 4-Me-Trp in water. Create a series of 2X substrate concentrations (e.g., from 10 µM to 1000 µM) by serial dilution in ultrapure water.
-
Enzyme Preparation: Dilute the recombinant enzyme stock in 1X Phosphate Buffer (50 mM, pH 6.5) to a final 2X working concentration (e.g., 4 µg/mL). The optimal concentration should be determined empirically to ensure the reaction remains in the linear range.
-
Reaction Setup:
-
In a 1.5 mL microfuge tube, add 100 µL of 2X Reaction Buffer.
-
Add 50 µL of a 2X substrate dilution.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the 2X enzyme solution, for a final volume of 200 µL.
-
Controls: Prepare a "no enzyme" control for each substrate concentration and a "no substrate" control.
-
-
Incubation and Termination:
-
Incubate the reactions at 37°C for a predetermined time (e.g., 30 minutes). This time should be within the linear range of product formation.
-
Stop the reaction by adding 50 µL of 30% (w/v) TCA. Vortex immediately.
-
-
Sample Processing and HPLC Analysis:
-
Incubate the terminated reactions at 65°C for 15 minutes to ensure complete hydrolysis of the N-formyl product to 4-methylkynurenine for stable detection.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial.
-
Inject a defined volume (e.g., 20 µL) onto a C18 column.
-
Use a mobile phase gradient (e.g., water with 0.1% trifluoroacetic acid and acetonitrile with 0.1% trifluoroacetic acid) to separate the substrate and product.
-
Monitor the elution profile at a wavelength of 365 nm (for kynurenine-like products).
-
Quantify the product peak by integrating its area and comparing it to a standard curve.
-
Data Analysis
-
Calculate the initial velocity (v) of the reaction (e.g., in nmol/min) for each substrate concentration [S].
-
Plot v versus [S] and fit the data to the Michaelis-Menten equation (Equation 1) using non-linear regression software (e.g., GraphPad Prism) to determine Kₘ and Vₘₐₓ.[18]
Equation 1:v = (Vₘₐₓ * [S]) / (Kₘ + [S])
Protocol 2: TPH Kinetic Analysis via Fluorescence
This protocol utilizes the intrinsic fluorescence of hydroxylated tryptophan derivatives for a continuous, high-throughput assay.[19][20] It assumes that the product of 4-Me-Trp hydroxylation is sufficiently fluorescent.
Scientist's Note: The fluorescence excitation and emission maxima of the product (e.g., 5-hydroxy-4-methyltryptophan) are unknown. It is essential to first perform a spectral scan of the purified product or the reaction endpoint to determine the optimal wavelengths. The values provided below are based on the known spectra of 5-hydroxytryptophan and serve as a starting point.[19][20]
Figure 3. Workflow for the continuous fluorescence-based TPH enzyme assay.
Materials and Reagents
-
Recombinant human TPH1 or TPH2
-
This compound
-
6-Methyltetrahydropterin (6-MePH₄) cofactor
-
MES Buffer (50 mM, pH 7.0)
-
Dithiothreitol (DTT)
-
Bovine Liver Catalase
-
Ferrous Ammonium Sulfate
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader with kinetic mode
Step-by-Step Methodology
-
Reagent Preparation:
-
Assay Buffer: 50 mM MES, pH 7.0.
-
Master Mix: Prepare a master mix containing all components except the enzyme, with concentrations calculated for the final reaction volume. A typical final concentration would be:
-
60 µM this compound (or a range for kinetic analysis)
-
300 µM 6-MePH₄
-
7 mM DTT
-
25 µg/mL Catalase
-
25 µM Ferrous Ammonium Sulfate
-
-
Rationale: TPH requires the tetrahydropterin cofactor for catalysis.[11] DTT is a reducing agent that prevents the oxidation of the cofactor, which can cause inner filter effects in fluorescence assays.[19][20] Iron is an essential metal cofactor for the enzyme.
-
-
Reaction Setup:
-
Pipette the master mix into the wells of a 96-well plate.
-
Prepare a serial dilution of the substrate (4-Me-Trp) within the master mix to determine Kₘ.
-
Initiate the reaction by adding a small volume of diluted TPH enzyme to each well.
-
Controls: Include wells with no enzyme and no substrate to measure background fluorescence.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence reader pre-set to 25°C or 37°C.
-
Measure the fluorescence signal kinetically (e.g., one reading per minute for 30-60 minutes).
-
Wavelengths: Start with an excitation wavelength of ~300 nm and an emission wavelength of ~340 nm. Optimize based on spectral scans.
-
Data Analysis
-
For each substrate concentration, determine the initial reaction velocity (v) by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Convert the rate from relative fluorescence units (RFU)/min to moles/min using a standard curve generated with the known enzymatic product.
-
Plot v versus [S] and fit the data to the Michaelis-Menten equation as described in section 3.3.
Summary of Kinetic Parameters
The goal of these experiments is to derive the key kinetic constants that define the enzyme's interaction with this compound. For context, below are representative kinetic values for the natural substrate, L-Tryptophan, with human enzymes.
| Enzyme | Substrate | Kₘ (µM) | k꜀ₐₜ (s⁻¹) | Source |
| Human IDO1 | L-Tryptophan | ~7-20 | ~2 | [17][21] |
| Human TDO | L-Tryptophan | ~150-300 | ~2-5 | [13] |
| Human TPH1 | L-Tryptophan | ~30-60 | ~1-4 | [22] |
Note: Kₘ is the substrate concentration at half Vₘₐₓ and reflects the enzyme's affinity for the substrate (a lower Kₘ indicates higher affinity).[23] k꜀ₐₜ, the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second.
By comparing the kinetic parameters obtained for 4-Me-Trp to those of L-Trp, researchers can quantitatively assess how the C4-methyl modification impacts enzyme function, providing valuable insights for structural biology studies and rational drug design.
References
- 1. Tryptophan - Wikipedia [en.wikipedia.org]
- 2. Tryptophan metabolism: From physiological functions to key roles and therapeutic targets in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Tryptophan metabolism: Mechanism-oriented therapy for neurological and psychiatric disorders [frontiersin.org]
- 4. A Role for Tryptophan-2,3-dioxygenase in CD8 T Cell Suppression and Evidence of Tryptophan Catabolism in Breast Cancer Patient Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substrate Oxidation by Indoleamine 2,3-Dioxygenase: EVIDENCE FOR A COMMON REACTION MECHANISM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tryptophan 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 7. Exploring the mechanism of tryptophan 2,3-dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Single Turnover Kinetics of Tryptophan Hydroxylase: Evidence for a New Intermediate in the Reaction of the Aromatic Amino Acid Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Indoleamine dioxygenase and tryptophan dioxygenase activities are regulated through control of cell heme allocation by nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms of Tryptophan and Tyrosine Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enzyme Activity Measurement - Creative Biogene [microbiosci.creative-biogene.com]
- 17. Expression, purification, and kinetic characterization of the human strep-IDO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. static.igem.org [static.igem.org]
- 20. A continuous fluorescence assay for tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. teachmephysiology.com [teachmephysiology.com]
4-Methyltryptophan as a Pharmacological Tool in Drug Development: Application Notes and Protocols
Introduction: Targeting Tryptophan Metabolism in Immuno-Oncology
The catabolism of the essential amino acid L-tryptophan is a critical metabolic checkpoint in immune regulation.[1][2] A key enzyme in this process is Indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that catalyzes the first and rate-limiting step in the conversion of tryptophan to N-formylkynurenine, which is subsequently converted to kynurenine and other downstream metabolites.[3] In the tumor microenvironment, the upregulation of IDO1 by cancer cells or antigen-presenting cells leads to two primary immunosuppressive effects: the depletion of local tryptophan, which is essential for T-cell proliferation, and the accumulation of kynurenine pathway metabolites, which actively induce T-cell apoptosis and promote the generation of regulatory T-cells (Tregs).[1][4] This dual mechanism allows tumors to evade immune surveillance, making IDO1 a compelling therapeutic target in cancer immunotherapy.[1][4][5]
4-Methyltryptophan, more commonly referred to in the literature as 1-Methyltryptophan (1-MT), is a synthetic tryptophan analog that has been instrumental as a pharmacological tool to investigate the therapeutic potential of IDO1 inhibition.[1][6] This guide provides a comprehensive overview of 1-Methyltryptophan, its mechanism of action, and detailed protocols for its application in preclinical drug development.
A Note on Nomenclature and Stereoisomers
1-Methyltryptophan exists as two stereoisomers: 1-methyl-L-tryptophan (L-1MT) and 1-methyl-D-tryptophan (D-1MT or Indoximod). It is crucial for researchers to understand the distinct biological activities of these isomers:
-
L-1MT: In cell-free enzymatic assays and in many cancer cell lines, L-1MT is the more potent direct inhibitor of the IDO1 enzyme.[1][7][8]
-
D-1MT (Indoximod): Paradoxically, D-1MT has often demonstrated superior anti-tumor efficacy in in vivo preclinical models.[1][4] The exact mechanism for this is still under investigation, with some studies suggesting it may preferentially inhibit the related enzyme IDO2 or act through mechanisms independent of direct IDO1 enzymatic inhibition.[1][7]
The racemic mixture, DL-1MT, has also been widely used in foundational research.[1] Researchers should carefully select and report the specific isomer used in their studies, as this choice has significant mechanistic and functional implications.
Mechanism of Action: The IDO1 Pathway and its Inhibition
IDO1 is induced by pro-inflammatory cytokines, most potently by interferon-gamma (IFN-γ), through the JAK/STAT signaling pathway.[2] Once expressed, IDO1 initiates the kynurenine pathway, leading to local immune suppression. 1-Methyltryptophan acts as a competitive inhibitor of IDO1, binding to the enzyme but not being degraded, thereby blocking the catabolism of tryptophan.[8]
Caption: The IDO1 pathway, showing IFN-γ induction, tryptophan catabolism, and immunosuppressive effects.
Application I: In Vitro Characterization of IDO1 Inhibition
Cell-based assays are fundamental for confirming the activity of 1-Methyltryptophan and screening novel IDO1 inhibitors. The most common approach involves stimulating a responsive cell line with IFN-γ to induce IDO1 expression and then measuring the subsequent production of kynurenine in the culture supernatant.
Recommended Cell Line: HeLa
HeLa cells, a human cervical cancer cell line, are widely used for this assay due to their robust and reproducible induction of IDO1 in response to IFN-γ.[2][3][9]
Protocol 1: Cell-Based IDO1 Activity Assay
This protocol details the induction of IDO1 in HeLa cells and the subsequent colorimetric measurement of kynurenine.
Caption: Workflow for the cell-based IDO1 inhibition assay using HeLa cells.
Materials:
-
HeLa cells (ATCC® CCL-2™)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant Human IFN-γ
-
1-Methyltryptophan (specify isomer)
-
Trichloroacetic acid (TCA) solution (e.g., 6.1 N)
-
Ehrlich's Reagent (e.g., 2% w/v p-dimethylaminobenzaldehyde in acetic acid)
-
96-well flat-bottom tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.[3][9]
-
Adherence: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[9]
-
Compound and Cytokine Treatment:
-
Prepare serial dilutions of 1-Methyltryptophan in complete culture medium.
-
Aspirate the old medium from the cells.
-
Add 200 µL of medium containing the desired concentrations of 1-Methyltryptophan and a final concentration of 10 ng/mL of human IFN-γ to each well.[3] Include appropriate controls (vehicle + IFN-γ, no treatment).
-
-
Incubation: Incubate the plate for an additional 24 to 48 hours.[3]
-
Sample Collection & Preparation:
-
Carefully collect 140 µL of the cell culture supernatant from each well and transfer to a new microplate or microcentrifuge tubes.[3]
-
Add 10 µL of 6.1 N TCA to each sample. This step stops the enzymatic reaction and hydrolyzes N-formylkynurenine to kynurenine.[3]
-
Incubate at 50°C for 30 minutes.[3]
-
Centrifuge the samples at 2500 rpm for 10 minutes to pellet any precipitated protein.[3]
-
-
Kynurenine Detection:
-
Measurement: Measure the absorbance at 480-492 nm using a microplate reader.[2][3]
-
Data Analysis: Create a standard curve using known concentrations of L-kynurenine to quantify the amount produced in your samples. Calculate the percentage of IDO1 inhibition for each concentration of 1-Methyltryptophan relative to the IFN-γ-stimulated vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
| Parameter | Recommended Value | Source(s) |
| Cell Line | HeLa | [3] |
| Seeding Density | 1 x 10⁴ cells/well (96-well) | [3][9] |
| IFN-γ Concentration | 10 ng/mL | [3][10] |
| Incubation Time | 24-48 hours | [3] |
| Kynurenine Detection | Ehrlich's Reagent | [2] |
| Absorbance Wavelength | 480-492 nm | [2][3] |
| L-1MT IC₅₀ (Cell-free) | ~19 µM | [8] |
| L-1MT IC₅₀ (Dendritic Cells) | >200 µM | [5] |
Table 1: Key parameters for the in vitro cell-based IDO1 inhibition assay.
Protocol 2: Kynurenine and Tryptophan Quantification by LC-MS/MS
For more sensitive and precise quantification, especially when analyzing samples from in vivo studies, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. The ratio of kynurenine to tryptophan (Kyn/Trp) is often used as a proxy for IDO1 activity.[3]
Sample Preparation (from cell supernatant):
-
Collection: Collect 150 µL of cell culture supernatant.
-
Protein Precipitation: Add 150 µL of ice-cold methanol containing 1% (v/v) formic acid to deproteinize the sample.[11]
-
Incubation: Vortex thoroughly and incubate at -20°C for at least 40 minutes.[11]
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.[11]
-
Transfer: Carefully transfer the supernatant to a new tube, evaporate to dryness under nitrogen, and reconstitute in an appropriate mobile phase (e.g., 60 µL of 0.1% formic acid in water).[11]
-
Final Spin: Perform a final centrifugation step to remove any remaining particulates before transferring to autosampler vials.[11]
LC-MS/MS Analysis:
Analysis should be performed on a C18 reversed-phase column with a gradient elution. Detection is achieved using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. Stable isotope-labeled internal standards for both kynurenine and tryptophan should be used for accurate quantification.[12][13]
Application II: In Vivo Evaluation of IDO1 Inhibition
Preclinical animal models are essential for evaluating the therapeutic efficacy and pharmacokinetic properties of IDO1 inhibitors.
Protocol 3: In Vivo Efficacy Study in a Syngeneic Mouse Tumor Model
Animal Model:
-
BALB/c mice are commonly used with the 4T1 mammary carcinoma cell line, an aggressive tumor model that metastasizes and expresses IDO.
Materials:
-
BALB/c mice (6-8 weeks old)
-
4T1 murine breast cancer cells
-
1-Methyl-D-tryptophan (Indoximod) or other isomer
-
Dosing vehicle (e.g., 1% carboxymethylcellulose, corn oil, or formulated for drinking water)[14][15]
-
Calipers for tumor measurement
-
Equipment for blood collection and tissue harvesting
Procedure:
-
Tumor Inoculation: Inject 4T1 cells (e.g., 1 x 10⁵ cells) subcutaneously into the mammary fat pad of female BALB/c mice.
-
Treatment Initiation: Once tumors are palpable (e.g., 50-100 mm³), randomize mice into treatment groups (e.g., Vehicle, 1-MT).
-
Dosing and Administration:
-
Oral Gavage: Administer 1-D-MT suspended in 1% carboxymethylcellulose at doses ranging from 25 to 500 mg/kg/day.[15]
-
Drinking Water: Alternatively, provide DL-1MT in the drinking water at a concentration of 2 mg/mL.[14] This method provides continuous exposure but can make precise dose calculation more challenging.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor body weight and general animal health throughout the study.
-
-
Endpoint Analysis:
-
At the study endpoint, collect blood via cardiac puncture for pharmacokinetic analysis and Kyn/Trp ratio measurement.[15]
-
Harvest tumors and spleens for immunological analysis (e.g., flow cytometry for tumor-infiltrating lymphocytes) and measurement of intratumoral Kyn/Trp ratios.
-
| Parameter | Recommended Value | Source(s) |
| Animal Model | BALB/c mice with 4T1 tumors | - |
| D-1MT Oral Dose (Rat) | 25-500 mg/kg/day | [15] |
| DL-1MT in Water (Mouse) | 2 mg/mL | [14] |
| Tₘₐₓ (D-1MT, oral, rat) | ~8 hours | [15] |
| Bioavailability (D-1MT, oral, rat) | ~92% (at saturating doses) | [15] |
| Primary Excretion Route | Urine (35.1% in mice) | [15] |
Table 2: Key parameters for in vivo studies with 1-Methyltryptophan.
Conclusion and Future Directions
1-Methyltryptophan has been an invaluable pharmacological tool, illuminating the critical role of the IDO1 pathway in immune evasion by tumors. The distinct activities of its stereoisomers underscore the complexity of targeting this pathway and highlight the need for careful experimental design and interpretation. While early clinical trials of IDO1 inhibitors in combination with checkpoint blockades have yielded mixed results, the fundamental biology remains a compelling area of investigation. The protocols outlined in this guide provide a robust framework for researchers to continue exploring the therapeutic potential of inhibiting tryptophan catabolism, using 1-Methyltryptophan as a benchmark compound to validate novel therapeutic strategies in the fight against cancer.
References
- 1. The Indoleamine-2,3-Dioxygenase (IDO) Inhibitor 1-Methyl-D-tryptophan Upregulates IDO1 in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment [frontiersin.org]
- 6. Inhibition of indoleamine 2,3-dioxygenase by stereoisomers of 1-methyl tryptophan in an experimental graft-versus-tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of 1-methyltryptophan stereoisomers on IDO2 enzyme activity and IDO2-mediated arrest of human T cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of 1-methyl-L-tryptophan after single and repeated subcutaneous application in a porcine model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous Quantification of Selected Kynurenines Analyzed by Liquid Chromatography-Mass Spectrometry in Medium Collected from Cancer Cell Cultures [jove.com]
- 12. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Simple HPLC-MS/MS Method for Determination of Tryptophan, Kynurenine and Kynurenic Acid in Human Serum and its Potential for Monitoring Antidepressant Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | The Immunomodulator 1-Methyltryptophan Drives Tryptophan Catabolism Toward the Kynurenic Acid Branch [frontiersin.org]
- 15. Toxicology and pharmacokinetics of 1-methyl-[D]-tryptophan: absence of toxicity due to saturating absorption - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Live-Cell Imaging with 4-Methyltryptophan
A Detailed Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Live-cell imaging is a cornerstone of modern biological research, providing invaluable insights into the dynamic processes that govern cellular function. The use of fluorescent probes is central to this technique; however, traditional methods relying on large fluorescent protein tags such as GFP can introduce significant steric hindrance and potentially alter the behavior of the protein of interest. Fluorescent amino acids offer a minimally invasive alternative, allowing for the direct incorporation of a fluorescent moiety into the protein backbone. This guide provides a detailed protocol for the use of 4-Methyltryptophan, a fluorescent analog of the natural amino acid tryptophan, in live-cell imaging applications. We will delve into the underlying principles, experimental design, a comprehensive protocol for cellular labeling and imaging, and crucial considerations for data interpretation and troubleshooting.
Introduction: The Advantage of Small Fluorescent Probes
The ability to visualize proteins in their native cellular environment is paramount to understanding their function, localization, and interactions. For decades, the go-to method for protein labeling in live cells has been the genetic fusion of fluorescent proteins (FPs) like Green Fluorescent Protein (GFP). While transformative, the large size of FPs (approximately 27 kDa) can be problematic, especially when studying small proteins or intricate protein complexes where steric bulk may interfere with normal biological activity.[1]
Fluorescent unnatural amino acids (fUAAs) present a powerful solution to this challenge.[2] These molecules are structurally similar to their natural counterparts and can be incorporated into proteins during translation, resulting in a minimally perturbed labeled protein that more faithfully mimics its endogenous behavior.[1] this compound, a derivative of the intrinsically fluorescent amino acid tryptophan, offers a promising tool for live-cell imaging. Tryptophan itself is a natural fluorophore, and modifications to its indole ring can enhance its photophysical properties for imaging applications.[3][4]
This document serves as a comprehensive guide to utilizing this compound for live-cell imaging, from the initial experimental setup to the final data analysis.
Properties of this compound
Understanding the chemical and physical properties of this compound is essential for its effective use in live-cell imaging.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄N₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 218.25 g/mol | --INVALID-LINK-- |
| Excitation (estimated) | ~280-290 nm | Based on Tryptophan[5][6] |
| Emission (estimated) | ~340-360 nm | Based on Tryptophan[5][6] |
| Storage | Store at -20°C, protected from light | --INVALID-LINK-- |
Note on Spectral Properties: The precise excitation and emission maxima for this compound are not extensively documented in the context of live-cell imaging. The estimated values are based on the parent molecule, tryptophan. It is highly recommended that users determine the optimal spectral settings empirically on their specific imaging platform. The local microenvironment within a protein can also influence the fluorescence properties.[3]
Conceptual Workflow for this compound Incorporation and Imaging
The general strategy for using this compound in live-cell imaging involves its incorporation into a target protein and subsequent visualization by fluorescence microscopy. A common and effective method for achieving this is through the use of a tryptophan-auxotrophic host cell line.
Detailed Protocol for Live-Cell Imaging with this compound
This protocol is a guideline and may require optimization for specific cell lines and proteins of interest.
Materials
-
Tryptophan-auxotrophic cell line (e.g., specific strains of E. coli or engineered mammalian cells)
-
Complete cell culture medium for the chosen cell line
-
Tryptophan-free cell culture medium
-
L-Tryptophan solution (sterile, cell culture grade)
-
4-Methyl-L-tryptophan (lyophilized powder)[7]
-
Phosphate-buffered saline (PBS), sterile
-
Live-cell imaging buffer (e.g., HBSS or phenol red-free medium)
-
Plasmids for expressing the protein of interest
-
Transfection reagent (for mammalian cells)
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or UV filter cube)
Preparation of Reagents
-
This compound Stock Solution:
-
Dissolve 4-Methyl-L-tryptophan powder in sterile water or PBS to create a 10-100 mM stock solution.
-
Sterile-filter the solution through a 0.22 µm filter.
-
Aliquot and store at -20°C, protected from light.
-
-
Tryptophan-Containing Complete Medium:
-
Prepare the complete culture medium for your cell line and supplement it with L-Tryptophan to the recommended concentration for optimal cell growth.
-
-
This compound Labeling Medium:
-
Prepare the culture medium without L-Tryptophan.
-
Supplement this medium with the this compound stock solution to a final concentration that needs to be empirically determined (a starting range of 0.1 to 1 mM is suggested).
-
Cell Culture and Labeling
-
Cell Seeding:
-
Culture the tryptophan-auxotrophic cells in Tryptophan-Containing Complete Medium.
-
Seed the cells onto a suitable imaging dish (e.g., glass-bottom dishes) at a density that will result in 50-70% confluency at the time of imaging.
-
For mammalian cells, transfect with the plasmid encoding the protein of interest according to the manufacturer's protocol.
-
-
Tryptophan Depletion and Labeling:
-
Once the cells have adhered and reached the desired confluency, gently aspirate the tryptophan-containing medium.
-
Wash the cells twice with sterile PBS to remove any residual tryptophan.
-
Add the pre-warmed this compound Labeling Medium to the cells.
-
Incubate the cells for a period sufficient for the expression of the target protein. This time will vary depending on the expression system and the protein's turnover rate (typically 12-24 hours for mammalian cells).
-
Live-Cell Imaging
-
Preparation for Imaging:
-
Gently aspirate the labeling medium.
-
Wash the cells twice with pre-warmed live-cell imaging buffer.
-
Add fresh, pre-warmed imaging buffer to the cells.
-
-
Image Acquisition:
-
Place the imaging dish on the microscope stage, ensuring the environmental chamber is set to the appropriate temperature (e.g., 37°C) and CO₂ levels for your cells.
-
Using a filter set appropriate for tryptophan fluorescence (e.g., excitation ~280-290 nm, emission ~340-360 nm), locate the cells expressing the this compound-labeled protein.
-
Optimize the exposure time and laser power to obtain a good signal-to-noise ratio while minimizing phototoxicity.
-
Acquire images or time-lapse series as required for your experiment.
-
Data Analysis and Interpretation
The analysis of the acquired images will depend on the specific research question. This may include:
-
Localization studies: Determining the subcellular localization of the protein of interest.
-
Dynamic studies: Tracking the movement of the protein over time.
-
Interaction studies: Using techniques like Förster Resonance Energy Transfer (FRET) if a suitable acceptor fluorophore is present.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no fluorescence signal | - Inefficient incorporation of this compound.- Low protein expression.- Incorrect filter sets. | - Optimize the concentration of this compound in the labeling medium.- Increase the incubation time for protein expression.- Verify the spectral properties of your filter sets. |
| High background fluorescence | - Autofluorescence from the cells or medium.- Incomplete removal of unincorporated this compound. | - Use a phenol red-free imaging medium.- Increase the number of washes before imaging.- Acquire a background image from a non-transfected region and subtract it from your images. |
| Cell toxicity or death | - High concentration of this compound.- Phototoxicity from excessive light exposure. | - Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound.- Reduce laser power and/or exposure time. Use a more sensitive detector if available. |
Conclusion
This compound presents a valuable tool for live-cell imaging, offering a minimally invasive method for labeling proteins of interest. While the protocol provided here offers a solid starting point, empirical optimization is key to achieving the best results for your specific experimental system. The use of fluorescent amino acids like this compound is a rapidly evolving field, and future developments will undoubtedly expand the toolkit available to researchers for probing the intricate dynamics of the living cell.
References
- 1. Quantitative analysis of tryptophan analogue incorporation in recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical and biological incorporation of the blue florescent amino acid 4-cyanotryptophan into proteins: application to tune the absorption and emission wavelengths of GFP - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 6. omlc.org [omlc.org]
- 7. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols for Site-Specific Incorporation of 4-Methyltryptophan in Proteins
Introduction
The precise introduction of unnatural amino acids (UAAs) into proteins represents a powerful evolution in protein engineering and chemical biology. This technique allows for the site-specific installation of novel chemical functionalities, enabling detailed investigation of protein structure and function, and the development of proteins with enhanced or novel properties. Among the diverse array of UAAs, 4-Methyltryptophan (4-MeTrp) has emerged as a valuable tool for researchers. Its subtle modification of the indole side chain of tryptophan provides a sensitive, minimally perturbing probe for spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR) and fluorescence spectroscopy.
This comprehensive guide provides the foundational principles, detailed experimental protocols, and key applications for the site-specific incorporation of this compound into proteins expressed in Escherichia coli. The methodologies described herein are intended for researchers, scientists, and drug development professionals seeking to leverage this innovative technology.
Principle of the Method: Amber Codon Suppression
The site-specific incorporation of 4-MeTrp is most commonly achieved through the amber suppression codon methodology.[1][2] This strategy relies on the hijacking of the translational machinery to read through a normally terminating amber stop codon (UAG). The core components of this system are an "orthogonal" aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair, which function independently of the host cell's endogenous synthetases and tRNAs.[2]
Here's a breakdown of the key elements:
-
Orthogonal tRNA: An engineered tRNA with an anticodon (CUA) that recognizes the UAG amber stop codon. This tRNA is not recognized by any of the endogenous E. coli aminoacyl-tRNA synthetases.
-
Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An engineered synthetase that specifically recognizes and attaches this compound to the orthogonal tRNA. This synthetase does not charge any of the 20 canonical amino acids onto its cognate tRNA, nor does it aminoacylate any of the host cell's tRNAs.
-
Gene of Interest with an Amber Codon: The target protein's gene is mutated at the desired incorporation site to introduce a TAG codon in the mRNA sequence.
When the orthogonal pair and the mutated gene of interest are co-expressed in E. coli in the presence of 4-MeTrp in the growth medium, the engineered aaRS charges the orthogonal tRNA with 4-MeTrp. This charged tRNA then delivers 4-MeTrp to the ribosome at the site of the UAG codon, resulting in the synthesis of a full-length protein containing the unnatural amino acid at the specified position.
Visualizing the Workflow
Figure 1: Workflow for site-specific incorporation of this compound.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the expression and purification of a protein containing this compound in E. coli.
Materials and Reagents
-
E. coli Expression Strain: BL21(DE3) is a commonly used strain.[3]
-
Expression Plasmids:
-
pET vector (or similar) containing the gene of interest with an in-frame amber (TAG) codon at the desired position.
-
pEVOL or a similar plasmid encoding the orthogonal tryptophanyl-tRNA synthetase (TrpRS) and tRNATrp pair.
-
-
This compound: High-purity, sterile-filtered stock solution (e.g., 100 mM in water or a suitable buffer).
-
Growth Media: Luria-Bertani (LB) broth and agar. Terrific Broth (TB) for higher density cultures.[2]
-
Antibiotics: Appropriate for selection of both plasmids (e.g., ampicillin and chloramphenicol).
-
Inducers: Isopropyl β-D-1-thiogalactopyranoside (IPTG) and L-arabinose.
-
Buffers: Lysis buffer, wash buffer, and elution buffer for protein purification.
-
Protein Purification Resin: e.g., Ni-NTA agarose for His-tagged proteins.
Protocol 1: Transformation and Expression
-
Co-transformation: Transform competent E. coli BL21(DE3) cells with both the plasmid carrying your gene of interest and the pEVOL plasmid encoding the orthogonal pair. Plate on LB agar containing the appropriate antibiotics for both plasmids. Incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing the selective antibiotics. Grow overnight at 37°C with shaking.
-
Large-Scale Culture: The next day, inoculate 1 L of Terrific Broth (or LB) containing the appropriate antibiotics with the overnight starter culture (1:100 dilution).
-
Growth and Induction:
-
Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[3][4]
-
Add this compound to a final concentration of 1 mM.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and L-arabinose to a final concentration of 0.2% (w/v).
-
Reduce the temperature to 20-25°C and continue to shake for 16-20 hours. Lower temperatures often improve protein folding and solubility.
-
-
Cell Harvest: Pellet the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C until further use.
Protocol 2: Protein Purification (for His-tagged proteins)
-
Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme). Incubate on ice for 30 minutes.
-
Sonication: Sonicate the resuspended cells on ice to ensure complete lysis and to shear the genomic DNA.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA agarose column with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with several column volumes of wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the protein with elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
-
Buffer Exchange and Storage: Exchange the eluted protein into a suitable storage buffer using dialysis or a desalting column. Store the purified protein at -80°C.
Characterization and Data Presentation
Successful incorporation of 4-MeTrp should be verified. Mass spectrometry is the most definitive method to confirm the mass of the purified protein, which will be increased by 14 Da for each incorporated 4-MeTrp residue compared to the wild-type tryptophan.
Table 1: Spectroscopic Properties of Tryptophan vs. This compound
| Property | Tryptophan | This compound | Reference |
| Excitation Max (nm) | ~280 | ~285-290 | [5] |
| Emission Max (nm) | ~340-350 (in water) | ~345-355 (in water) | [5] |
| Quantum Yield | ~0.13 (in water) | Expected to be similar to Trp | [6] |
| 1H NMR (indole NH) | ~10.1 ppm | Shifted due to methyl group | [7][8] |
| 13C NMR (indole carbons) | Characteristic shifts | Perturbed by methyl substitution | [7][9] |
Note: The exact spectroscopic properties of 4-MeTrp within a protein are highly dependent on the local microenvironment.
Applications in Research and Drug Development
The site-specific incorporation of this compound provides a powerful tool for a range of applications, primarily leveraging its utility as a minimally perturbing spectroscopic probe.
Probing Protein Structure and Dynamics with Fluorescence Spectroscopy
The fluorescence of the indole side chain of tryptophan is exquisitely sensitive to its local environment. A shift in the emission maximum to shorter wavelengths (a "blue shift") is indicative of a more hydrophobic or buried environment, while a shift to longer wavelengths (a "red shift") suggests a more solvent-exposed location. By incorporating a single 4-MeTrp at a specific site, researchers can monitor conformational changes in real-time.
-
Ligand Binding: Changes in the fluorescence of 4-MeTrp upon the binding of a small molecule, protein, or nucleic acid can provide information on binding affinity and the conformational changes associated with the interaction.
-
Protein Folding: The fluorescence of 4-MeTrp can be used to monitor the folding and unfolding of a protein, providing insights into the stability and folding pathways.
High-Resolution Structural Analysis with NMR Spectroscopy
The methyl group of 4-MeTrp provides unique signals in both 1H and 13C NMR spectra. These signals can be used to probe the structure and dynamics of the protein at the site of incorporation.
-
Structural Restraints: The methyl group can provide long-range distance restraints through Nuclear Overhauser Effect (NOE) experiments, aiding in the determination of the three-dimensional structure of the protein.
-
Dynamics and Conformational Exchange: NMR relaxation experiments can be used to study the dynamics of the 4-MeTrp side chain, providing information on conformational exchange processes that may be important for protein function.
Enhancing Protein Properties
The introduction of the methyl group can also subtly alter the properties of the protein.
-
Increased Hydrophobicity: The methyl group increases the hydrophobicity of the tryptophan side chain, which can be used to modulate protein-protein or protein-ligand interactions.
-
Altered Stacking Interactions: The methyl group can influence the stacking interactions of the indole ring with other aromatic residues or with ligands, providing a means to fine-tune these interactions.
Conclusion
The site-specific incorporation of this compound into proteins is a robust and versatile technology that opens up new avenues for protein research and engineering. The protocols and applications outlined in this guide provide a solid foundation for researchers to harness the power of this unnatural amino acid to gain deeper insights into the molecular mechanisms of life and to develop novel protein-based therapeutics and diagnostics. As the toolbox of engineered orthogonal synthetase/tRNA pairs continues to expand, the possibilities for creating proteins with tailored properties will only continue to grow.
References
- 1. Incorporation of Unnatural Amino Acids into Proteins with e.coli expression systems - Profacgen [profacgen.com]
- 2. escholarship.org [escholarship.org]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. Expression of proteins in E coli [qiagen.com]
- 5. Tryptophan- The Biological Fluorophore | Blog | Biosynth [biosynth.com]
- 6. Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Förster Resonance Energy Transfer (FRET) with 4-Methyltryptophan
Introduction: Beyond Conventional FRET – The Promise of 4-Methyltryptophan
Förster Resonance Energy Transfer (FRET) is a powerful spectroscopic technique that allows for the measurement of distances on the nanometer scale, making it an invaluable tool in drug discovery, protein-protein interaction studies, and the analysis of protein conformational changes.[1] The efficiency of this non-radiative energy transfer is exquisitely sensitive to the distance between a donor and an acceptor fluorophore, varying with the inverse sixth power of their separation.[1]
Traditionally, FRET studies have relied on the use of extrinsic fluorescent labels, which, despite their utility, can be bulky and potentially perturb the native structure and function of the biomolecules under investigation.[2] The use of intrinsic fluorophores, such as the amino acid tryptophan, offers a minimally invasive alternative.[3] However, the fluorescence of tryptophan is often sensitive to its local environment, which can complicate the interpretation of FRET data.[2]
This application note introduces the use of the non-canonical amino acid This compound as a FRET donor. The addition of a methyl group to the indole ring of tryptophan is a subtle modification, yet it can offer significant advantages by potentially altering its photophysical properties in a favorable manner, such as increased quantum yield and reduced environmental sensitivity, while retaining the benefits of a minimally perturbing, genetically encodable probe.
This guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive framework, from the initial characterization of this compound to the design and execution of robust FRET assays. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system.
Part 1: Foundational Photophysics – The Characterization of this compound
A cornerstone of any successful FRET experiment is a thorough understanding of the photophysical properties of the donor and acceptor fluorophores. As detailed photophysical data for this compound is not extensively documented, this section provides a protocol for its empirical characterization. This is a critical first step to ensure the integrity of your FRET assay.
Rationale for Characterization
The key parameters for a FRET donor are its absorption and emission spectra, molar extinction coefficient (ε), fluorescence quantum yield (Φ), and fluorescence lifetime (τ). These values are essential for:
-
Selecting a suitable acceptor: The donor's emission spectrum must overlap with the acceptor's absorption spectrum.
-
Calculating the Förster distance (R₀): This is the distance at which FRET efficiency is 50% and is a critical parameter for interpreting your results.
-
Distinguishing FRET from other quenching mechanisms: Knowing the donor's intrinsic properties allows for the proper interpretation of changes in fluorescence.
Protocol for Photophysical Characterization
This protocol outlines the steps to determine the key photophysical parameters of this compound, both as a free amino acid and within a protein of interest.
Materials:
-
This compound (free amino acid)
-
Purified protein containing a single, site-specifically incorporated this compound residue
-
Spectrophotometer (UV-Vis)
-
Fluorometer (with lifetime measurement capabilities)
-
Quartz cuvettes
-
Appropriate buffers (e.g., PBS, pH 7.4)
-
Reference standard with a known quantum yield (e.g., N-acetyl-L-tryptophanamide (NATA), Φ = 0.14 in water)[4]
Step-by-Step Procedure:
-
Absorption Spectroscopy:
-
Prepare a series of known concentrations of free this compound and the this compound-containing protein in your chosen buffer.
-
Measure the absorbance spectrum for each concentration to determine the wavelength of maximum absorbance (λ_abs_max).
-
Plot absorbance at λ_abs_max versus concentration. The slope of this line, according to the Beer-Lambert law (A = εcl), will give you the molar extinction coefficient (ε).
-
-
Fluorescence Spectroscopy:
-
Using a fluorometer, measure the fluorescence emission spectrum of a dilute solution of this compound (and your protein) by exciting at λ_abs_max. This will give you the wavelength of maximum emission (λ_em_max).
-
Ensure the absorbance of the solution at the excitation wavelength is below 0.05 to avoid inner filter effects.[4]
-
-
Quantum Yield (Φ) Determination (Relative Method):
-
Measure the integrated fluorescence intensity of your this compound sample and the reference standard (NATA) under identical experimental conditions (excitation wavelength, slit widths).
-
Measure the absorbance of both your sample and the reference at the excitation wavelength.
-
Calculate the quantum yield of your sample (Φ_S) using the following equation:[4] Φ_S = Φ_R * (I_S / I_R) * (A_R / A_S) * (n_S² / n_R²) Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Subscripts S and R refer to the sample and reference, respectively.
-
-
-
Fluorescence Lifetime (τ) Measurement:
-
Using a time-correlated single-photon counting (TCSPC) system, measure the fluorescence lifetime of your this compound sample.
-
Excite the sample with a pulsed laser source at λ_abs_max and measure the decay of the fluorescence emission at λ_em_max.
-
Fit the decay curve to an exponential function to determine the lifetime (τ). Note that tryptophan and its analogs can exhibit multi-exponential decays, reflecting different conformational states.[5]
-
Expected Properties and Data Presentation
The following table provides a template for presenting your experimentally determined photophysical data for this compound, with estimated values based on natural tryptophan for guidance.
| Parameter | Symbol | Natural Tryptophan (in water) | This compound (Estimated) | Experimentally Determined Value |
| Max. Absorption Wavelength | λ_abs_max | ~280 nm[3] | ~285-290 nm | |
| Max. Emission Wavelength | λ_em_max | ~350 nm[3] | ~355-360 nm | |
| Molar Extinction Coefficient | ε | ~5,600 M⁻¹cm⁻¹ at 280 nm[6] | ~5,500-6,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield | Φ | ~0.13[7] | ~0.15-0.25 | |
| Fluorescence Lifetime | τ | 0.5-3.1 ns (multi-exponential)[5] | 1-5 ns (likely multi-exponential) |
Part 2: Designing the FRET System with this compound
With the photophysical properties of your this compound donor in hand, you can now rationally design your FRET experiment. This involves selecting an appropriate acceptor and calculating the theoretical Förster distance.
Selecting a Suitable FRET Acceptor
An ideal acceptor for this compound should possess the following characteristics:
-
Spectral Overlap: The absorption spectrum of the acceptor must significantly overlap with the fluorescence emission spectrum of this compound.
-
High Molar Extinction Coefficient (ε): A high ε for the acceptor increases the probability of energy transfer.
-
Minimal Direct Excitation: The acceptor should have minimal absorbance at the excitation wavelength used for the donor to avoid direct excitation of the acceptor.
-
Photostability: The acceptor should be resistant to photobleaching under the experimental conditions.
-
Appropriate Chemistry for Labeling: The acceptor dye must have a reactive group that allows for site-specific conjugation to your protein of interest without disrupting its function.
Recommended Acceptor Classes for Tryptophan Analogs:
-
Coumarin Derivatives: Dyes like 7-hydroxycoumarin and Pacific Blue are known to be good FRET acceptors for tryptophan.[8][9]
-
Dansyl and NBD: These are environmentally sensitive dyes that can also serve as FRET acceptors for tryptophan.[10]
-
BODIPY Dyes: Certain BODIPY derivatives can be effective acceptors for tryptophan.
Calculating the Förster Distance (R₀)
The Förster distance is a critical parameter that defines the working range of your FRET pair. It can be calculated using the following equation:
R₀ = 0.211 * [κ² * n⁻⁴ * Φ_D * J(λ)]¹/⁶ (in Ångstroms)
Where:
-
κ² (Orientation Factor): Describes the relative orientation of the donor and acceptor transition dipoles. For freely rotating fluorophores in solution, it is typically assumed to be 2/3.
-
n (Refractive Index): The refractive index of the medium (typically ~1.33-1.4 for aqueous buffers).
-
Φ_D (Donor Quantum Yield): The experimentally determined quantum yield of this compound.
-
J(λ) (Spectral Overlap Integral): Represents the degree of overlap between the donor's fluorescence emission spectrum and the acceptor's absorption spectrum. It is calculated as: J(λ) = ∫ F_D(λ) * ε_A(λ) * λ⁴ dλ Where F_D(λ) is the corrected fluorescence intensity of the donor and ε_A(λ) is the molar extinction coefficient of the acceptor at wavelength λ.
Workflow for FRET System Design
The following diagram illustrates the decision-making process for designing your FRET system.
Part 3: Protocol for Protein Expression with this compound and Acceptor Labeling
This section provides a detailed protocol for producing a protein with a site-specifically incorporated this compound (as the FRET donor) and a covalently attached acceptor dye. This method utilizes the genetic code expansion technique with an engineered aminoacyl-tRNA synthetase/tRNA pair.[4]
Rationale for Site-Specific Incorporation
To perform a FRET experiment with a single donor-acceptor pair, it is crucial to:
-
Incorporate this compound at a single, defined position.
-
Attach the acceptor dye to another specific site on the protein.
-
If the protein has other native tryptophan residues, they should be mutated to a non-fluorescent amino acid (like phenylalanine) to avoid background fluorescence.
Step-by-Step Protocol
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector for your protein of interest, with an amber stop codon (TAG) engineered at the desired incorporation site for this compound, and a unique cysteine residue at the desired labeling site for the acceptor.
-
Plasmid encoding the engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA for this compound (This may need to be developed or obtained from a specialized source).
-
This compound
-
Acceptor dye with a cysteine-reactive maleimide group (e.g., a coumarin-maleimide)
-
Standard cell culture and protein purification reagents (LB media, IPTG, antibiotics, chromatography columns, etc.)
-
Reducing agent (e.g., DTT or TCEP)
Procedure:
-
Protein Expression:
-
Co-transform the E. coli expression strain with your protein expression vector and the aaRS/tRNA plasmid.
-
Grow the cells in minimal media to an OD₆₀₀ of 0.6-0.8.
-
Supplement the media with this compound (typically 1-2 mM).
-
Induce protein expression with IPTG and continue to grow the cells at a reduced temperature (e.g., 18-25°C) overnight.
-
Harvest the cells by centrifugation.
-
-
Protein Purification:
-
Lyse the cells and purify your protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if your protein is His-tagged, followed by size-exclusion chromatography).
-
Verify the successful incorporation of this compound by mass spectrometry.
-
-
Acceptor Dye Labeling:
-
Before labeling, ensure the unique cysteine residue is in a reduced state by incubating the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature.
-
Add a 10- to 20-fold molar excess of the maleimide-functionalized acceptor dye to the protein solution.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Quench the reaction by adding a small molecule thiol, such as DTT or β-mercaptoethanol.
-
Remove the unreacted dye by size-exclusion chromatography or dialysis.
-
Determine the labeling efficiency by measuring the absorbance of the protein and the dye and using their respective molar extinction coefficients.
-
Part 4: FRET Measurement and Data Analysis Protocol
This protocol describes how to perform steady-state FRET measurements to determine the FRET efficiency (E).
Experimental Setup and Controls
Samples required:
-
Donor-Acceptor Labeled Protein (D-A): Your fully prepared sample.
-
Donor-Only Labeled Protein (D-only): Protein with incorporated this compound but without the acceptor dye.
-
Acceptor-Only Labeled Protein (A-only): Protein with the acceptor dye attached but without the incorporated this compound (this can be achieved by expressing the protein without this compound in the media).
Fluorometer Settings:
-
Excitation Wavelength (λ_ex): The λ_abs_max of this compound.
-
Emission Scan Range: From just above the excitation wavelength to beyond the emission maximum of the acceptor.
FRET Measurement Procedure
-
Acquire Spectra:
-
Measure the fluorescence emission spectrum of the D-only sample when excited at λ_ex. This gives you the fluorescence of the donor in the absence of the acceptor (F_D).
-
Measure the fluorescence emission spectrum of the D-A sample under identical conditions. This gives you the fluorescence of the donor in the presence of the acceptor (F_DA).
-
Measure the fluorescence emission spectrum of the A-only sample, also excited at λ_ex, to assess any direct excitation of the acceptor.
-
-
Data Analysis and FRET Efficiency Calculation:
-
Correct the D-A spectrum for any direct acceptor excitation.
-
The FRET efficiency (E) can be calculated from the quenching of the donor fluorescence using the following equation: E = 1 - (F_DA / F_D) Where F_DA and F_D are the integrated fluorescence intensities (or the intensities at the donor's emission maximum) of the donor in the presence and absence of the acceptor, respectively.
-
-
Distance Calculation:
-
Once the FRET efficiency is determined, the distance (r) between the donor and acceptor can be calculated using the Förster equation: r = R₀ * [(1/E) - 1]¹/⁶
-
Experimental Workflow Diagram
References
- 1. elifesciences.org [elifesciences.org]
- 2. Fluorescent ribonucleoside as a FRET acceptor for tryptophan in native proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tryptophan- The Biological Fluorophore | Blog | Biosynth [biosynth.com]
- 4. Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steady-State and Time-Resolved Fluorescence Study of Selected Tryptophan-Containing Peptides in an AOT Reverse Micelle Environment | MDPI [mdpi.com]
- 6. omlc.org [omlc.org]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Quantification of Small Molecule–Protein Interactions using FRET between Tryptophan and the Pacific Blue Fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving low yields in 4-Methyltryptophan chemical synthesis
Welcome to the technical support resource for the synthesis of 4-Methyltryptophan. This guide is designed for researchers, chemists, and drug development professionals encountering challenges, particularly low yields, during the chemical synthesis of this important tryptophan analog. Here, we address common issues in a practical, question-and-answer format, grounded in established chemical principles and field-proven insights.
Section 1: Foundational Issues & General Troubleshooting
This section addresses overarching questions about yield and reaction monitoring that are critical for success.
FAQ 1: My overall yield for this compound is consistently low (<30%). Where should I start my investigation?
Low yields are rarely due to a single factor but often result from a combination of suboptimal parameters. A systematic approach is crucial. Before focusing on one specific step, evaluate the entire process from starting materials to final product.
Initial Diagnostic Workflow:
-
Purity of Starting Materials: Verify the purity of your 4-methylphenylhydrazine and the corresponding aldehyde or ketone partner (e.g., 4,4-diethoxy-N,N-dimethylbutan-1-amine). Contaminated or degraded starting materials are a common cause of low yields and side product formation.[1]
-
Reaction Monitoring (TLC/LC-MS): Are you monitoring the reaction to completion? Insufficient reaction time can lead to incomplete conversion, while excessive time can cause degradation of the product or intermediates.[2] An ideal reaction should be stopped once the limiting reagent is consumed.
-
Work-up & Purification Log: Account for mass loss at each step. Significant loss during extraction, precipitation, or chromatography indicates a need to optimize the purification protocol.[3] Sometimes the reaction yield is acceptable, but the recovery is poor.
Below is a logical workflow to diagnose the primary source of yield loss.
References
Technical Support Center: A Researcher's Guide to Preventing 4-Methyltryptophan Degradation
Welcome to the technical support center for 4-Methyltryptophan. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of this compound during experimental use. As an analog of tryptophan, this compound shares a similar susceptibility to degradation, which can significantly impact experimental outcomes. This resource provides a comprehensive overview of the causes of degradation, preventative measures, and troubleshooting strategies to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the stability and handling of this compound.
Q1: What are the primary causes of this compound degradation?
A1: The degradation of this compound, much like other indole compounds, is primarily caused by oxidation, photodegradation, and exposure to non-optimal pH and temperature conditions.[1][2] The indole ring is highly reactive and susceptible to cleavage and modification by reactive oxygen species (ROS), light, and heat.[1][2]
Q2: My this compound solution has changed color. Is it still usable?
A2: A color change, often to a pink, red, or brown hue, is a visual indicator of oxidation and potential polymerization of the indole compound.[3] While a slight change in color may not drastically affect the bulk purity for some applications, it is a definitive sign of degradation and should be investigated before use in sensitive experiments.[3]
Q3: What are the ideal storage conditions for solid this compound and its solutions?
A3: To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: For solid compounds, cool temperatures (2-8°C) are recommended for short-term storage, while long-term storage is best at -20°C.[3] Solutions should be stored at 2-8°C for short-term use and frozen at -20°C or -80°C for longer periods.[4]
-
Light: Always store this compound in amber or opaque vials to protect it from light.[3]
-
Atmosphere: For highly sensitive applications or long-term storage, it is advisable to store the compound under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[3]
Q4: When should I consider using an antioxidant in my this compound solutions?
A4: The use of an antioxidant is recommended when the compound is known to be highly susceptible to oxidation, will be stored for an extended period, is dissolved in a solvent that has not been deoxygenated, or if the experimental conditions may promote oxidation (e.g., elevated temperatures, exposure to air).[3]
Q5: What antioxidants are suitable for stabilizing this compound solutions?
A5: Common antioxidants used for stabilizing indole compounds include butylated hydroxytoluene (BHT) and ascorbic acid.[3][5] The choice of antioxidant will depend on the specific experimental requirements and the compatibility with downstream applications. It is crucial to ensure the antioxidant does not interfere with your experiment.[3] For cell culture applications, α-ketoglutaric acid has been shown to be a compatible antioxidant that can stabilize media components.[6][7]
In-Depth Troubleshooting Guides
This section provides detailed guidance on identifying and resolving specific degradation-related issues you may encounter during your experiments.
Issue 1: Inconsistent or Unexpected Experimental Results
-
Possible Cause: Degradation of this compound leading to reduced concentration of the active compound and the presence of interfering degradation products.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Before starting a new set of experiments, verify the purity of your this compound stock. Use an analytical method like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to confirm its identity and purity.[8][9][10]
-
Prepare Fresh Solutions: Whenever possible, prepare fresh solutions of this compound immediately before use. Avoid using solutions that have been stored for extended periods, especially at room temperature.
-
Standardize Handling Procedures: Ensure that all experimental steps, from solution preparation to final analysis, are performed consistently to minimize variability in degradation.
-
Issue 2: Visible Particulate Matter or Precipitation in Solution
-
Possible Cause: Formation of insoluble degradation products or exceeding the solubility limit of this compound at a given pH and temperature.
-
Troubleshooting Steps:
-
Filtration: Filter the solution through a 0.22 µm syringe filter before use to remove any particulate matter.
-
pH Adjustment: Ensure the pH of your solution is within a range where this compound is stable and soluble. Tryptophan and its analogs are generally more stable in slightly acidic to neutral conditions.[11]
-
Solvent Consideration: If solubility is an issue, especially for stock solutions, consider using a suitable organic solvent like DMSO.[12] However, be mindful of the final concentration of the organic solvent in your experiment, as it may affect biological systems.[12]
-
Issue 3: Loss of Biological Activity in Cell-Based Assays
-
Possible Cause: Degradation of this compound into inactive compounds, or the formation of toxic degradation products that affect cell viability.[6][7]
-
Troubleshooting Steps:
-
Implement Stabilization Strategies: Proactively use antioxidants, protect solutions from light, and maintain low temperatures to prevent degradation.[11]
-
Minimize Exposure Time: Reduce the time that cell culture media containing this compound is exposed to incubator conditions (37°C) before and during the experiment.[4]
-
Vehicle Control: Always include a vehicle control in your experiments to account for any effects of the solvent or additives.
-
Key Degradation Pathways and Influencing Factors
Understanding the chemical mechanisms of degradation is crucial for developing effective preventative strategies.
Major Degradation Pathways
The primary degradation pathway for tryptophan and its analogs is oxidation of the indole ring.[2] This can lead to the formation of various products, including N-formylkynurenine, kynurenine, and various hydroxytryptophan derivatives.[13][14][15] These degradation products can have their own biological activities, potentially confounding experimental results.
Caption: Primary oxidative degradation pathway of this compound.
Critical Experimental Factors Influencing Stability
| Factor | Impact on this compound Stability | Mitigation Strategies |
| Light | The indole ring absorbs UV light, which can lead to the generation of reactive oxygen species (ROS) and direct photodegradation.[2][16][17] | Store solid compound and solutions in amber or opaque containers. Minimize exposure to ambient light during experiments. |
| Temperature | Higher temperatures accelerate the rate of all chemical reactions, including oxidation and other degradation pathways.[2][18] | Store stock solutions at -20°C or -80°C. Prepare working solutions fresh and keep them on ice. Minimize time at elevated temperatures (e.g., 37°C in an incubator).[3][4] |
| pH | Stability is pH-dependent. Alkaline conditions can accelerate oxidation.[11] Tryptophan fluorescence and stability are known to be affected by pH.[19][20] | Maintain solutions in a slightly acidic to neutral pH range (pH 4-7.5).[11] Buffer solutions appropriately. |
| Oxygen | As the primary driver of oxidation, the presence of atmospheric oxygen is a major risk factor. | Deoxygenate solvents by sparging with an inert gas (nitrogen or argon). Store sensitive solutions under an inert atmosphere.[3] |
| Metal Ions | Transition metal ions can catalyze oxidation reactions (e.g., Fenton reaction), generating highly reactive hydroxyl radicals.[2][13] | Use high-purity water and reagents. Consider the use of a chelating agent like EDTA if metal contamination is suspected, ensuring it doesn't interfere with the experiment. |
Experimental Protocols for Prevention and Analysis
Protocol 1: Preparation of Stabilized this compound Stock Solutions
This protocol describes the preparation of a stock solution with an antioxidant to minimize degradation during storage.
Materials:
-
This compound powder
-
High-purity water or appropriate buffer
-
Ascorbic acid or Butylated hydroxytoluene (BHT)
-
Inert gas (Nitrogen or Argon)
-
Amber or opaque storage vials
Procedure:
-
Weigh the desired amount of this compound in a sterile container.
-
Add the desired volume of high-purity water or buffer.
-
If using an antioxidant, add ascorbic acid to a final concentration of 0.1-1 mM or BHT to a final concentration of 0.01%.[3][11]
-
Gently mix until the compound is fully dissolved. Sonication can be used if necessary, but avoid excessive heating.
-
Sparge the solution with an inert gas for 5-10 minutes to remove dissolved oxygen.
-
Aliquot the solution into single-use amber or opaque vials.
-
Flush the headspace of each vial with the inert gas before sealing.[3]
-
Store at -20°C or -80°C.
References
- 1. researchgate.net [researchgate.net]
- 2. Reactivity and degradation products of tryptophan in solution and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chromatographic analysis of tryptophan metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijmr.net.in [ijmr.net.in]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Identification of tryptophan oxidation products in bovine alpha-crystallin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Identification of tryptophan oxidation products in bovine alpha-crystallin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The light-induced reactions of tryptophan with halocompounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Optimizing Protein Expression with 4-Methyltryptophan
Welcome to the technical support center for the expression of proteins containing the non-canonical amino acid, 4-Methyltryptophan (4-Me-Trp). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to facilitate successful incorporation of 4-Me-Trp into your target proteins.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the expression of proteins containing this compound.
Q1: What is the primary challenge in incorporating this compound into proteins?
The main challenge lies in efficiently and selectively incorporating 4-Me-Trp at the desired position within a protein in a host organism like E. coli. This requires an orthogonal translation system, consisting of an aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA, which is specific for 4-Me-Trp and does not recognize any of the canonical amino acids.
Q2: Which expression system is recommended for incorporating this compound?
E. coli is the most commonly used expression system due to its rapid growth, ease of genetic manipulation, and cost-effectiveness. Strains like BL21(DE3) are often used as they contain the T7 RNA polymerase gene, which allows for high-level protein expression.[1]
Q3: How is this compound incorporated into a protein at a specific site?
Site-specific incorporation is typically achieved using nonsense suppression. A codon that normally signals for the termination of translation, such as the amber stop codon (TAG), is introduced at the desired site in the gene of interest. An orthogonal tRNA with an anticodon that recognizes the stop codon is then used to deliver 4-Me-Trp to the ribosome.
Q4: Do I need a special aminoacyl-tRNA synthetase (aaRS) for this compound?
Yes, a crucial component is an engineered tryptophanyl-tRNA synthetase (TrpRS) that specifically recognizes and attaches 4-Me-Trp to the orthogonal tRNA. The native E. coli TrpRS has a low affinity for 4-Me-Trp, and using it would lead to inefficient incorporation and competition with endogenous tryptophan.[2]
Q5: Can this compound be toxic to the expression host?
Yes, like other tryptophan analogs, 4-Me-Trp can exhibit toxicity to E. coli.[3][4] This can manifest as reduced growth rates or cell death, ultimately leading to low protein yields. The toxicity can arise from the misincorporation of 4-Me-Trp into essential host proteins or interference with metabolic pathways.[5]
II. Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during your experiments.
Guide 1: Low Protein Yield
Low yield of your 4-Me-Trp containing protein is a common issue. The following troubleshooting steps can help identify and resolve the root cause.
Problem: Very low or no expression of the target protein.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Toxicity of 4-Me-Trp | 1. Optimize 4-Me-Trp Concentration: Perform a titration experiment with varying concentrations of 4-Me-Trp (e.g., 0.1 mM to 2 mM) to find the optimal balance between incorporation and cell viability.[6] 2. Use a Tightly Regulated Promoter: Employ expression vectors with promoters like araBAD or rhaBAD that offer tighter control over basal expression, reducing toxicity before induction.[1] 3. Lower Induction Temperature: Reduce the expression temperature to 18-25°C and extend the induction time.[7] | High concentrations of 4-Me-Trp can be toxic to E. coli, inhibiting growth and protein synthesis.[3] Tightly regulated promoters minimize the expression of the target protein and the engineered synthetase before induction, preventing premature toxicity. Lower temperatures slow down cellular processes, including protein synthesis, which can reduce the toxic effects of the non-canonical amino acid and improve protein folding.[7] |
| Inefficient 4-Me-Trp Incorporation | 1. Verify the Orthogonal System: Ensure you are using a validated engineered TrpRS and its cognate tRNA that are known to be efficient for 4-Me-Trp. 2. Optimize Expression of the Synthetase/tRNA: Consider using a dual-plasmid system where the synthetase and tRNA are on a separate plasmid from the target gene, allowing for independent optimization of their expression levels. | The efficiency of the orthogonal aaRS/tRNA pair is paramount for successful incorporation. An inefficient synthetase will fail to charge the tRNA with 4-Me-Trp, leading to termination at the amber codon and truncated protein. |
| Suboptimal Induction Conditions | 1. Optimize Inducer Concentration: Titrate the concentration of the inducer (e.g., IPTG or arabinose) to find the optimal level for your specific protein.[8] 2. Vary Induction Time: Perform a time-course experiment to determine the optimal induction duration. | High levels of induction can lead to the rapid accumulation of the target protein, which can overwhelm the cell's folding machinery and exacerbate the toxicity of 4-Me-Trp.[8] |
Experimental Workflow: Optimizing this compound Concentration
Caption: Workflow for optimizing this compound concentration.
Guide 2: Protein Insolubility and Misfolding
Incorporation of a non-canonical amino acid can sometimes lead to protein misfolding and the formation of insoluble inclusion bodies.
Problem: The target protein is found in the insoluble fraction (inclusion bodies).
| Potential Cause | Recommended Solution | Scientific Rationale |
| Disruption of Protein Folding | 1. Lower Expression Temperature: Express the protein at a lower temperature (e.g., 16-20°C) for a longer period (e.g., 16-24 hours).[7] 2. Co-express Chaperones: Use an E. coli strain that overexpresses molecular chaperones (e.g., GroEL/ES, DnaK/J) or co-transform with a chaperone-expressing plasmid. 3. Use a Solubility-Enhancing Fusion Tag: Fuse a highly soluble protein tag, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST), to your target protein. | The methyl group on the indole ring of 4-Me-Trp can introduce steric hindrance and alter the local hydrophobic environment, potentially disrupting the natural folding pathway of the protein. Lower temperatures slow down translation, giving the polypeptide more time to fold correctly.[7] Chaperones assist in the proper folding of proteins and can help prevent aggregation. Soluble fusion tags can improve the overall solubility of the fusion protein. |
| High Protein Expression Rate | 1. Reduce Inducer Concentration: Use a lower concentration of the inducer to slow down the rate of protein synthesis.[8] 2. Use a Weaker Promoter: If possible, switch to an expression vector with a weaker promoter. | A high rate of protein expression can overwhelm the cellular folding machinery, leading to the accumulation of misfolded protein and the formation of inclusion bodies.[8] |
Guide 3: Misincorporation of Canonical Amino Acids
A common issue is the incorporation of natural amino acids, particularly tryptophan, at the target site instead of this compound.
Problem: Mass spectrometry analysis reveals a significant amount of wild-type protein.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Competition from Endogenous Tryptophan | 1. Use a Tryptophan Auxotrophic Strain: Employ an E. coli strain that cannot synthesize its own tryptophan (Trp-). This will reduce the intracellular pool of tryptophan available to compete with 4-Me-Trp. 2. Optimize Media Composition: Grow the cells in a minimal medium with a defined amount of tryptophan for initial growth, then switch to a medium lacking tryptophan but supplemented with 4-Me-Trp before induction. | Tryptophan auxotrophs are dependent on an external supply of tryptophan for growth. By controlling the amount of tryptophan in the media, you can minimize its competition with 4-Me-Trp for the engineered synthetase. |
| Lack of Specificity of the Engineered TrpRS | 1. Select a Highly Specific Synthetase: If possible, use a TrpRS variant that has been evolved to have a high preference for 4-Me-Trp over tryptophan. This often involves mutations in the active site of the synthetase.[2] | An ideal engineered synthetase should have a high catalytic efficiency (kcat/Km) for 4-Me-Trp and a very low efficiency for all 20 canonical amino acids. |
| Read-through by Endogenous tRNAs | 1. Use a Different Stop Codon: In some cases, switching from an amber (TAG) to an ochre (TAA) or opal (TGA) stop codon can reduce read-through by endogenous release factors and tRNAs. | The efficiency of nonsense suppression can be influenced by the choice of the stop codon and the surrounding sequence context. |
III. Key Experimental Protocols
This section provides step-by-step methodologies for crucial experiments.
Protocol 1: General Protocol for Protein Expression with this compound in E. coli
-
Transformation: Co-transform your expression plasmid (containing the gene of interest with an in-frame amber stop codon) and the plasmid encoding the orthogonal 4-Me-Trp-specific TrpRS and tRNA into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.
-
Main Culture: Inoculate a larger volume of minimal medium (supplemented with glucose and necessary amino acids, but low in tryptophan) with the overnight culture to an initial OD600 of ~0.05. Grow at 37°C with shaking.
-
Induction: When the culture reaches an OD600 of 0.6-0.8, add this compound to the optimized final concentration (e.g., 1 mM). A few minutes later, add the inducer (e.g., IPTG to 0.1-1 mM or L-arabinose to 0.02-0.2%).
-
Expression: Reduce the temperature to 18-30°C and continue to shake for 4-24 hours. The optimal temperature and time will be protein-dependent.[9]
-
Harvesting: Pellet the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Analysis: Resuspend the cell pellet in lysis buffer and proceed with protein purification and analysis (e.g., SDS-PAGE and Western blot).
Protocol 2: Verification of this compound Incorporation by Mass Spectrometry
-
Protein Purification: Purify the expressed protein to a high degree of homogeneity using appropriate chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).
-
In-gel or In-solution Digestion: Run the purified protein on an SDS-PAGE gel, excise the band of interest, and perform in-gel digestion with a protease like trypsin. Alternatively, perform in-solution digestion of the purified protein.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]
-
Data Analysis: Search the MS/MS data against the protein sequence database, including a modification corresponding to the mass shift of this compound relative to tryptophan (+14.01565 Da). Look for peptide fragments that confirm the presence of 4-Me-Trp at the intended site.[11][12]
Troubleshooting Logic for Mass Spectrometry Verification
Caption: Decision tree for troubleshooting mass spectrometry results.
IV. Stability of this compound
The stability of this compound in culture media is an important consideration for successful protein expression.
Potential for Degradation: Tryptophan and its analogs can be susceptible to degradation, particularly when exposed to light, heat, and oxidative conditions.[13][14] This can lead to a decrease in the effective concentration of 4-Me-Trp available for incorporation and the formation of potentially toxic byproducts.
Recommendations:
-
Prepare Fresh Solutions: Prepare this compound solutions fresh before use.
-
Protect from Light: Store stock solutions and culture media containing 4-Me-Trp protected from light.
-
Monitor Media Color: A change in the color of the culture medium (browning) can be an indicator of tryptophan degradation.[13]
-
Consider Antioxidants: In some cases, the addition of a cell-compatible antioxidant to the medium may help to stabilize 4-Me-Trp.
By following the guidance and troubleshooting steps outlined in this technical support center, researchers can significantly improve their success rate in expressing proteins containing this compound, opening up new avenues for protein engineering and drug discovery.
V. References
-
Trudinger, P. A., & Cohen, G. N. (1956). The effect of this compound on growth and enzyme systems of Escherichia coli. The Biochemical journal, 62(3), 488–491.
-
Francis, F., et al. (2017). An Engineered Tryptophan Synthase Opens New Enzymatic Pathways to β-Methyltryptophan and Derivatives. ResearchGate.
-
Hughes, R. A., & Ellington, A. D. (2010). Rational design of an orthogonal tryptophanyl nonsense suppressor tRNA. ResearchGate.
-
Trudinger, P. A., & Cohen, G. N. (1956). The effect of this compound on growth and enzyme systems of Escherichia coli. National Center for Biotechnology Information.
-
Integrated DNA Technologies. Codon Optimization Tool. IDT.
-
Hughes, R. (2008). Engineering the tryptophanyl tRNA synthetase and tRNATrp for the orthogonal expansion of the genetic code. Semantic Scholar.
-
GenScript. Codon Optimization for Increased Protein Expression. GenScript.
-
Patsnap. (2025). Codon Optimization for Different Expression Systems: Key Points and Case Studies. Patsnap Synapse.
-
Carter, C. W. Jr., et al. (2015). Full Implementation of the Genetic Code by Tryptophanyl-tRNA Synthetase Requires Intermodular Coupling. PubMed Central.
-
Kim, S., et al. (2020). Tryptophanyl-tRNA Synthetase as a Potential Therapeutic Target. PubMed Central.
-
Patsnap. (2025). How to Troubleshoot Low Protein Yield After Elution. Patsnap Synapse.
-
Addgene. (2020). To Codon Optimize or Not: That is the Question. Addgene Blog.
-
BenchChem. Troubleshooting low protein yield in Reactive Blue 19 chromatography. BenchChem.
-
Wang, Y., et al. (2021). Supplementing with L-Tryptophan Increases Medium Protein and Alters Expression of Genes and Proteins Involved in Milk Protein Synthesis and Energy Metabolism in Bovine Mammary Cells. MDPI.
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Fu, H., et al. (2020). Codon optimization with deep learning to enhance protein expression. PubMed Central.
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BiologicsCorp. (n.d.). Expression of Toxic Proteins in E. coli. BiologicsCorp.
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Zhang, J., et al. (2011). Mass spectrometric identification of oxidative modifications of tryptophan residues in proteins: chemical artifact or post-translational modification? PubMed Central.
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Rodgers, K. J., & Shiozawa, M. (2008). Misincorporation of amino acid analogues into proteins by biosynthesis. PubMed.
-
Wong, T. S., et al. (2014). Mutations enabling displacement of tryptophan by 4-fluorotryptophan as a canonical amino acid of the genetic code. PubMed.
-
ResearchGate. (2022). Why would proteins suddenly express in extremely low yield? ResearchGate.
-
New England Biolabs. (n.d.). FAQ: My purification failed and/or why is my yield lower than expected? NEB.
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Kajihara, D., et al. (2006). Site-Specific Incorporation of Tryptophan Analogues into Recombinant Proteins in Bacterial Cells. ElectronicsAndBooks.
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Sorensen, H. P., & Mortensen, K. K. (2005). Strategies to Optimize Protein Expression in E. coli. PubMed Central.
-
Midttun, Ø., et al. (2022). Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitative method using high resolution mass spectrometry. RSC Publishing.
-
Ramezani, R., et al. (2021). Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity. PubMed Central.
-
Li, Y., et al. (2022). Optimizing Fermentation Strategies for Enhanced Tryptophan Production in Escherichia coli: Integrating Genetic and Environmental Controls for Industrial Applications. MDPI.
-
Ramezani, R., et al. (2021). Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity. PubMed.
-
ResearchGate. (2012). Bacterial growth in tryptophan-free medium with additional L-tryptophan or 1-L-MT. ResearchGate.
-
San Diego State University. (n.d.). E. Coli protein expression protocol. SDSU.
-
Wong, T. S., et al. (2014). Mutations Enabling Displacement of Tryptophan by 4-Fluorotryptophan as a Canonical Amino Acid of the Genetic Code. PubMed Central.
-
New England Biolabs. (n.d.). Toxic Protein Expression. NEB.
-
Wang, L., et al. (2022). Optimal Tryptophan Improved Growth and Regulated Agonistic Behavior of Oriental River Prawn, Macrobrachium nipponense. PubMed Central.
-
Lark, K. G. (1969). Incorporation of 5-methyltryptophan into the protein of Escherichia coli 15T- (555-7). PubMed.
-
de Rijke, Y. B., et al. (2022). Simultaneous quantification of tryptophan metabolites by liquid chromatography tandem mass spectrometry during early human pregnancy. PubMed.
-
Fuertinger, D. H., et al. (2011). Quantitative profiling of tryptophan metabolites in serum, urine, and cell culture supernatants by liquid chromatography-tandem mass spectrometry. PubMed.
-
Corzo-Martínez, M., et al. (2019). Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters. PubMed.
-
Messer. (2022). How to Solve Common Yield Issues in Protein Processing. Messer.
-
Cui, J., et al. (2022). Metabolic Engineering and Fermentation Process Strategies for L-Tryptophan Production by Escherichia coli. MDPI.
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Ukkonen, K., et al. (2017). Optimizing recombinant protein expression via automated induction profiling in microtiter plates at different temperatures. National Center for Biotechnology Information.
-
Rockland Immunochemicals. (n.d.). Tips for Optimizing Protein Expression and Purification. Rockland Immunochemicals.
-
Schmidt, T., et al. (2012). Influence of Tryptophan Contained in 1-Methyl-Tryptophan on Antimicrobial and Immunoregulatory Functions of Indoleamine 2,3-Dioxygenase. PubMed Central.
-
Wang, L., et al. (2012). Chemical and biological incorporation of the blue florescent amino acid 4-cyanotryptophan into proteins: application to tune the absorption and emission wavelengths of GFP. RSC Publishing.
-
Lee, J. S., et al. (2025). Design of peptides with non-canonical amino acids using flow matching. bioRxiv.
References
- 1. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Full Implementation of the Genetic Code by Tryptophanyl-tRNA Synthetase Requires Intermodular Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of this compound on growth and enzyme systems of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of this compound on growth and enzyme systems of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biologicscorp.com [biologicscorp.com]
- 6. mdpi.com [mdpi.com]
- 7. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 8. Optimizing recombinant protein expression via automated induction profiling in microtiter plates at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. Mass spectrometric identification of oxidative modifications of tryptophan residues in proteins: chemical artifact or post-translational modification? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous quantification of tryptophan metabolites by liquid chromatography tandem mass spectrometry during early human pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative profiling of tryptophan metabolites in serum, urine, and cell culture supernatants by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting fluorescence signal from 4-Methyltryptophan
Welcome to the technical support guide for 4-Methyltryptophan (4-Me-Trp). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help researchers, scientists, and drug development professionals harness the full potential of this valuable fluorescent probe. As an analog of native tryptophan, 4-Me-Trp offers unique spectroscopic properties that can be leveraged to study protein structure, dynamics, and interactions with greater clarity. This guide is designed to help you navigate common experimental challenges and ensure the integrity of your fluorescence data.
Core Photophysical Properties: A Comparative Overview
| Parameter | L-Tryptophan | 4-Methylindole (Chromophore of 4-Me-Trp) | Expected 4-Me-Trp Behavior |
| Typical Excitation Max (λex) | ~280 nm[1][2] | ~280 nm | Similar to Trp, ~280-295 nm. Excitation at 295 nm is often used to minimize background from tyrosine.[3] |
| Typical Emission Max (λem) | ~350 nm (in water)[1][4] | ~365 nm | Red-shifted compared to Trp due to the electron-donating methyl group. |
| Quantum Yield (ΦF) | ~0.13 - 0.15 (in water)[5][6] | ~0.35 | Expected to be higher than native Trp, leading to a brighter signal. |
| Fluorescence Lifetime (τ) | Biexponential: ~0.5 ns & ~3.1 ns (in water)[6][7] | ~7.9 ns | Likely longer and may exhibit multi-exponential decay depending on the environment.[6] |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during fluorescence experiments with this compound in a practical question-and-answer format.
Q1: Why is my 4-Me-Trp fluorescence signal unexpectedly weak or completely absent?
A weak or absent signal is one of the most common experimental hurdles. The cause can range from simple instrument settings to complex quenching phenomena.
Causality & Explanation:
-
Incorrect Spectrometer Settings: The most frequent cause is setting the excitation or emission wavelengths incorrectly. Unlike native Trp, 4-Me-Trp has a red-shifted emission. If your emission window is centered around 350 nm, you may be missing the peak fluorescence.
-
Fluorescence Quenching: The fluorescence of the indole ring is highly susceptible to quenching. This occurs when another molecule in close proximity deactivates the excited state non-radiatively. Common quenchers include:
-
Solvent: Polar protic solvents, especially water, can quench fluorescence.[1]
-
Buffer Components: Iodide, cesium ions, and acrylamide are well-known collisional quenchers.
-
Adjacent Amino Acids: In a protein context, nearby residues like cysteine, methionine, or protonated aspartic/glutamic acid can quench the signal through mechanisms like photoinduced electron transfer.[5]
-
-
Low Quantum Yield: If the 4-Me-Trp residue is in an environment that promotes non-radiative decay pathways (e.g., high flexibility, proximity to quenchers), its quantum yield will decrease dramatically.[5]
-
Photobleaching: Prolonged or high-intensity exposure to the excitation light can irreversibly destroy the fluorophore. This is especially problematic in microscopy applications.
-
Inner Filter Effect: At high concentrations, the sample itself can reabsorb the emitted light, leading to an artificially low signal. A general rule is to keep the sample's absorbance at the excitation wavelength below 0.1.[8]
Troubleshooting Workflow:
Caption: Troubleshooting flowchart for weak 4-Me-Trp signal.
Q2: My emission spectrum has shifted. What does a blue or red shift indicate?
A shift in the emission maximum (λem) is not an artifact; it is valuable data. This phenomenon, known as solvatochromism , provides profound insight into the microenvironment of the 4-Me-Trp probe.
Causality & Explanation:
The indole side chain of tryptophan and its analogs has a larger dipole moment in its first excited state (S₁) than in its ground state (S₀). When the molecule absorbs a photon, this dipole moment changes almost instantaneously.
-
Red Shift (Bathochromic Shift): Occurs when 4-Me-Trp moves from a non-polar to a polar environment (like water). Polar solvent molecules reorient themselves around the excited-state dipole, a process called solvent relaxation. This stabilization lowers the energy of the excited state, reducing the energy gap for fluorescence and shifting the emission to a longer wavelength (lower energy).[3]
-
Blue Shift (Hypsochromic Shift): Occurs when 4-Me-Trp moves from a polar to a non-polar or hydrophobic environment (e.g., buried within a protein core or in a lipid membrane). The non-polar environment cannot effectively stabilize the excited-state dipole. This results in a larger energy gap between the S₁ and S₀ states, shifting the emission to a shorter wavelength (higher energy).[1][7]
Practical Implications:
-
Protein Folding: A blue shift in 4-Me-Trp fluorescence is a classic indicator that the probe is moving into a buried, hydrophobic core as a protein folds.
-
Ligand Binding: A change in the emission maximum upon ligand binding can indicate a conformational change that alters the local environment of the 4-Me-Trp residue.
Caption: Solvatochromism: Energy levels in polar vs. non-polar solvents.
Q3: How can I distinguish the 4-Me-Trp signal from the fluorescence of native tryptophan residues in my protein?
Spectral overlap can be a significant challenge. However, the distinct properties of 4-Me-Trp provide a clear strategy for its selective detection.
Causality & Explanation:
The key differences lie in the excitation and emission spectra. While both Trp and 4-Me-Trp can be excited at ~280 nm, their emission profiles are different. More importantly, the absorption spectrum of tryptophan analogs often extends to longer wavelengths than native Trp.
Strategies for Resolution:
-
Selective Excitation (Red-Edge Excitation): This is the most effective method. By exciting at a longer wavelength (e.g., 295 nm or even slightly higher), you preferentially excite tryptophan residues while minimizing the excitation of tyrosine. Since 4-Me-Trp's absorption likely has a more pronounced "red edge" than native Trp, exciting at 295-300 nm can help favor its signal.[3]
-
Spectral Deconvolution: If you have the emission spectra of your protein without 4-Me-Trp and the spectrum of free 4-Me-Trp, you can use spectral unmixing algorithms or linear combination fitting to determine the contribution of each component to the total fluorescence spectrum of your labeled protein.
-
Wavelength-Resolved Analysis: Collect the full emission spectrum (e.g., from 310 nm to 450 nm). The peak of the native Trp signal will be around 340-350 nm, while the 4-Me-Trp signal will appear as a distinct peak or a prominent shoulder at a longer wavelength (~365 nm or higher).
Key Experimental Protocols
Protocol 1: Standard Acquisition of a 4-Me-Trp Emission Spectrum
This protocol ensures accurate and reproducible measurement of fluorescence spectra.
Materials:
-
Fluorometer with temperature control
-
Quartz cuvette (1 cm pathlength)
-
4-Me-Trp sample (free or protein-bound)
-
Reference buffer/solvent
Procedure:
-
Instrument Warm-up: Turn on the fluorometer's excitation lamp at least 30 minutes before measurement to ensure stable output.
-
Temperature Equilibration: Set the cuvette holder to the desired temperature (e.g., 20°C or 25°C) and allow it to equilibrate.
-
Parameter Setup:
-
Excitation Wavelength (λex): 295 nm (to minimize tyrosine excitation).
-
Emission Scan Range (λem): 310 nm to 500 nm.
-
Excitation & Emission Slits: Start with 5 nm bandpass for both. Narrow slits provide better spectral resolution but lower signal; widen them if the signal is weak.
-
Scan Speed & Integration Time: Use a moderate scan speed (e.g., 120 nm/min) and an appropriate integration time (e.g., 0.5 s) to achieve a good signal-to-noise ratio.
-
-
Blank Measurement: Fill the cuvette with the reference buffer/solvent. Place it in the holder and record a "blank" spectrum. This accounts for Raman scatter from the solvent and any intrinsic fluorescence from the buffer.
-
Sample Measurement:
-
Prepare the 4-Me-Trp sample ensuring its absorbance at 295 nm is < 0.1 to prevent inner-filter effects.[8]
-
Rinse the cuvette with the sample, then fill it and place it in the holder.
-
Record the sample spectrum.
-
-
Data Processing: Subtract the blank spectrum from the sample spectrum to obtain the corrected fluorescence emission of 4-Me-Trp.
Protocol 2: Assessing Photobleaching
This simple time-scan experiment quantifies the photostability of your sample under specific instrument conditions.
Procedure:
-
Prepare Sample: Use the same sample and cuvette as in Protocol 1.
-
Instrument Setup:
-
Set the fluorometer to a "time-based" or "kinetics" acquisition mode.
-
Set the excitation wavelength to 295 nm.
-
Set the emission wavelength to the peak maximum of your 4-Me-Trp signal (e.g., ~365 nm).
-
Keep the excitation and emission slits open to the settings you intend to use for your experiments.
-
-
Acquisition: Start the measurement and record the fluorescence intensity over time (e.g., for 5-10 minutes). Keep the excitation shutter open continuously.
-
Analysis: Plot the fluorescence intensity as a function of time. A stable, flat line indicates minimal photobleaching. A decaying curve indicates that photobleaching is occurring. If significant decay is observed, you must reduce the excitation light intensity (narrower slits) or limit the sample's exposure time during subsequent experiments.
References
- 1. Tryptophan- The Biological Fluorophore | Blog | Biosynth [biosynth.com]
- 2. Tryptophan - Wikipedia [en.wikipedia.org]
- 3. tillhsv.lnu.se [tillhsv.lnu.se]
- 4. Spectroscopic Analysis of Tryptophan as a Potential Optical Biomarker for Estimating the Time of Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. omlc.org [omlc.org]
Technical Support Center: Navigating In Vivo Studies with 4-Methyltryptophan
Welcome to the technical support center for the in vivo application of 4-Methyltryptophan. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for common challenges encountered during preclinical research. Here, we will delve into the nuances of using this compound, with a focus on mitigating its off-target effects to ensure the integrity and reproducibility of your experimental outcomes.
Introduction to this compound and Its In Vivo Applications
This compound is a synthetic analog of the essential amino acid L-tryptophan. It is primarily utilized in biomedical research as a competitive inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism.[] IDO1 is a critical regulator of immune responses and is often overexpressed in pathological conditions such as cancer, where it contributes to an immunosuppressive tumor microenvironment.[][2] By inhibiting IDO1, this compound aims to restore anti-tumor immunity.
However, as with many small molecule inhibitors, the in vivo application of this compound is not without its challenges. Its structural similarity to tryptophan can lead to off-target effects, primarily through interaction with other tryptophan-metabolizing enzymes and pathways. A significant off-target interaction is the inhibition of Tryptophan Hydroxylase (TPH), the rate-limiting enzyme in serotonin synthesis. This can lead to alterations in neurotransmitter levels and potentially confounding behavioral effects in animal models.[3][4] Additionally, tryptophan analogs have been reported to activate the Aryl Hydrocarbon Receptor (AhR) and the mTOR signaling pathway, which can have widespread physiological consequences.[5][6]
This guide will provide you with the necessary knowledge and tools to anticipate, identify, and mitigate these off-target effects, enabling you to conduct more robust and reliable in vivo studies.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues that you may encounter during your in vivo experiments with this compound.
Issue 1: Lack of Efficacy or Inconsistent Results In Vivo
Question: My in vitro data showed potent inhibition of IDO1 by this compound, but I'm not observing the expected anti-tumor effect in my mouse model. What could be the issue?
Answer: A disconnect between in vitro and in vivo results is a common challenge in drug development.[7] Several factors could be contributing to this discrepancy:
-
Suboptimal Pharmacokinetics: this compound may have poor oral bioavailability or a short half-life in vivo, preventing it from reaching therapeutic concentrations at the tumor site.[8] It is crucial to perform pharmacokinetic studies to determine the optimal dose and dosing schedule.
-
Formulation Issues: Improper formulation can lead to poor solubility, precipitation of the compound upon administration, and inconsistent absorption.[9]
-
Off-Target Effects Masking On-Target Efficacy: Unintended effects on other pathways, such as the serotonin pathway, could be influencing the overall phenotype and masking the desired anti-tumor response.
-
Redundancy in Tryptophan Catabolism: Other enzymes, such as Tryptophan 2,3-dioxygenase (TDO) or IDO2, may compensate for the inhibition of IDO1, maintaining an immunosuppressive environment.[]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for lack of in vivo efficacy.
Experimental Protocols:
-
Pharmacokinetic Analysis: A detailed protocol for a pharmacokinetic study of orally administered compounds in mice can be found in the "Experimental Protocols" section.
-
Pharmacodynamic Assessment: To confirm target engagement, measure the kynurenine-to-tryptophan (Kyn/Trp) ratio in plasma and tumor tissue. A significant reduction in this ratio indicates successful IDO1 inhibition.[9]
Issue 2: Unexpected Behavioral Changes in Treated Animals
Question: I've noticed hyperactivity/lethargy/anxiety-like behaviors in my mice treated with this compound. Is this related to the compound, and how can I address it?
Answer: Yes, behavioral changes are a potential off-target effect of this compound, likely due to its inhibition of TPH and subsequent alteration of serotonin levels in the brain.[3] It is essential to carefully monitor animal behavior and include appropriate controls to differentiate between compound-related effects and other experimental variables.
Troubleshooting and Mitigation Strategies:
-
Dose-Response Assessment: Determine if the behavioral effects are dose-dependent. A lower dose may still provide sufficient IDO1 inhibition with reduced behavioral side effects.
-
Control Groups: Include a positive control group treated with a known modulator of serotonin signaling (e.g., an SSRI) to benchmark the observed behavioral changes.
-
Stereoisomer Selection: The D- and L-isomers of methyltryptophan have different inhibitory profiles against IDO1 and other enzymes. Consider testing both isomers to see if one has a more favorable on-target to off-target profile.
-
Targeted Delivery: Employ formulation strategies to limit the distribution of this compound to the brain. See the "Advanced Strategies" section for more details.
Issue 3: Contradictory Results Between Different Administration Routes
Question: I'm seeing a significant anti-tumor effect with intraperitoneal (IP) administration of this compound, but not with oral (PO) administration. Why is this happening?
Answer: The route of administration can significantly impact the pharmacokinetics and, consequently, the efficacy of a compound.[10][11]
-
First-Pass Metabolism: Orally administered drugs undergo first-pass metabolism in the liver, which can significantly reduce the amount of active compound reaching systemic circulation. IP administration largely bypasses this effect.
-
Absorption: The absorption of this compound from the gastrointestinal tract may be limited, leading to lower plasma concentrations compared to IP injection.
Recommendations:
-
Comparative Pharmacokinetic Studies: Conduct a study to directly compare the plasma concentration profiles of this compound following PO and IP administration.
-
Formulation for Oral Delivery: If oral administration is necessary for your experimental model, explore advanced formulation strategies to enhance oral bioavailability, such as liposomal or nanoparticle-based delivery systems.[][12]
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in mice?
A1: While specific toxicity data for this compound is limited, studies with the related compound 1-methyl-D-tryptophan suggest that oral doses up to 500 mg/kg/day are well-tolerated in rats.[13] For L-tryptophan, the no-observed-adverse-effect level (NOAEL) in rats was found to be 1.25% in the diet for males and 2.5% for females.[14] A dose-finding study is always recommended to determine the maximum tolerated dose (MTD) in your specific animal model.
Q2: How should I prepare this compound for in vivo administration?
A2: Due to its poor aqueous solubility, this compound requires a suitable vehicle for administration. A common approach for oral gavage is to prepare a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water. For IP injection, a solution can be prepared using a co-solvent system, for example, 10% DMSO in corn oil.[15] Detailed protocols are provided in the "Experimental Protocols" section.
Q3: What are the essential control groups for an in vivo study with this compound?
A3: To ensure the validity of your results, the following control groups are recommended:
-
Vehicle Control: Animals receiving the same formulation vehicle without the active compound.
-
Untreated Control: A group of animals that does not receive any treatment to monitor baseline tumor growth and animal health.
-
Positive Control (for efficacy): A group treated with a standard-of-care therapy for your disease model to benchmark the efficacy of this compound.
-
Positive Control (for off-target effects): If you suspect specific off-target effects, include a control group treated with a compound known to induce those effects (e.g., a TPH inhibitor for behavioral studies).
Caption: Recommended control groups for in vivo studies.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration (Suspension)
-
Materials: this compound powder, 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water, sterile microcentrifuge tubes, vortex mixer, sonicator.
-
Procedure: a. Weigh the required amount of this compound powder. b. Prepare the 0.5% CMC solution. c. Add a small amount of the CMC solution to the this compound powder to create a paste. d. Gradually add the remaining CMC solution while vortexing to create a uniform suspension. e. Sonicate the suspension for 5-10 minutes to reduce particle size and improve homogeneity. f. Prepare fresh daily before administration.
Protocol 2: Preparation of this compound for Intraperitoneal Administration (Solution)
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO), sterile corn oil, sterile microcentrifuge tubes, vortex mixer.
-
Procedure: a. Weigh the required amount of this compound powder. b. Dissolve the powder in DMSO to create a stock solution (e.g., 100 mg/mL). c. For the final dosing solution, dilute the stock solution in sterile corn oil to the desired concentration (e.g., a 1:9 ratio of DMSO stock to corn oil for a final 10% DMSO concentration). d. Vortex thoroughly to ensure a clear solution. e. Prepare fresh daily before administration.
Protocol 3: Pharmacokinetic Study in Mice
-
Animal Model: Use 6-8 week old mice of the appropriate strain for your disease model.
-
Dosing: Administer this compound at the desired dose and route.
-
Sample Collection: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-administration (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.[12][13][16][17][18]
-
Data Analysis: Plot the plasma concentration versus time to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life).
Advanced Strategies to Minimize Off-Target Effects
Targeted Drug Delivery Systems
To enhance the therapeutic index of this compound, consider employing targeted drug delivery systems that can increase its concentration at the site of action (e.g., the tumor) while reducing systemic exposure.
-
Nanoparticle-based Delivery: Encapsulating this compound in nanoparticles can improve its solubility, protect it from degradation, and allow for passive or active targeting to tumors.[5][19] Tryptophan-conjugated magnetic nanoparticles have been explored for targeting tumors overexpressing IDO and the L-type amino acid transporter.[19]
-
Liposomal Formulations: Liposomes can encapsulate both hydrophilic and hydrophobic drugs and can be modified to improve their stability and targeting capabilities for oral delivery.[][12][20]
Caption: Targeted delivery strategies for this compound.
Conclusion
The successful in vivo application of this compound requires a thorough understanding of its on-target and off-target pharmacology. By implementing the troubleshooting strategies, experimental protocols, and advanced delivery approaches outlined in this guide, researchers can enhance the precision and reliability of their preclinical studies. A well-designed experiment, incorporating appropriate controls and a comprehensive understanding of the compound's properties, is paramount to generating high-quality, translatable data.
References
- 2. cris.biu.ac.il [cris.biu.ac.il]
- 3. Chronic Unpredictable Stress Alters Brain Tryptophan Metabolism and Impairs Working Memory in Mice without Causing Depression-Like Behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Behavioral Balance in Tryptophan Turmoil: Regional Metabolic Rewiring in Kynurenine Aminotransferase II Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nanoparticles generated from a tryptophan derivative: physical characterization and anti-cancer drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of in vitro and in vivo disconnects using transcriptomic data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. myfoodresearch.com [myfoodresearch.com]
- 13. Toxicology and pharmacokinetics of 1-methyl-[D]-tryptophan: absence of toxicity due to saturating absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Method for voluntary oral administration of drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. An Update on Pharmaceutical Strategies for Oral Delivery of Therapeutic Peptides and Proteins in Adults and Pediatrics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tryptophan conjugated magnetic nanoparticles for targeting tumors overexpressing indoleamine 2,3 dioxygenase (IDO) and L-type amino acid transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. An Amino Acid-based Amphoteric Liposomal Delivery System for Systemic Administration of siRNA - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Mass Spectrometry Methods for 4-Methyltryptophan Detection
Welcome to the technical support center dedicated to the robust detection of 4-Methyltryptophan (4-Me-Trp) by mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals who are developing or refining quantitative and qualitative methods for this specific tryptophan analog. My approach is to move beyond simple protocols and delve into the causality behind methodological choices, equipping you with the expertise to troubleshoot and optimize your own assays.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions you should consider before beginning method development.
Q1: Should I use LC-MS/MS or GC-MS for this compound analysis?
A1: The choice depends on your laboratory's instrumentation, desired throughput, and the complexity of your sample matrix.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common and generally recommended platform. It offers high sensitivity and selectivity, and crucially, 4-Me-Trp can often be analyzed directly without chemical derivatization.[1] This simplifies sample preparation and reduces potential sources of variability. Methods for tryptophan and its metabolites are well-established on LC-MS/MS systems.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This approach is feasible but requires a chemical derivatization step to make the polar 4-Me-Trp molecule volatile. Silylation reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are commonly used for amino acids, converting them into less polar and more volatile derivatives.[3] While GC can offer excellent chromatographic resolution, the additional derivatization step can be time-consuming and may introduce variability if not carefully controlled.[4]
Recommendation: For most applications, especially in complex biological matrices, LC-MS/MS is the preferred technique due to its simpler sample preparation workflow and high specificity.
Q2: Which ionization mode is optimal for this compound?
A2: Electrospray Ionization (ESI) in positive ion mode is the standard and most effective choice. The this compound molecule contains a primary amine group on its alanine side chain, which is readily protonated in the acidic mobile phases typically used in reversed-phase chromatography. This results in a strong signal for the protonated molecule [M+H]⁺.
Q3: Is a stable isotope-labeled internal standard (SIL-IS) necessary?
A3: Yes, unequivocally. For accurate and precise quantification in biological matrices (e.g., plasma, serum, tissue homogenates), a SIL-IS is the gold standard and highly recommended.[5][6] Matrix effects—the suppression or enhancement of analyte ionization due to co-eluting compounds—are a major concern in LC-MS analysis and can severely compromise data quality.[7][8] A SIL-IS (e.g., this compound-d3, -d5) co-elutes with the analyte and experiences the same matrix effects, allowing for reliable correction and leading to robust, reproducible results.[5]
Section 2: Core Troubleshooting Guide
This guide is structured in a question-and-answer format to address specific issues you may encounter during your experiments.
Problem: Poor Signal Intensity or No Peak Detected for 4-Me-Trp
Q: I'm injecting my sample, but the signal for 4-Me-Trp is extremely low or completely absent. What should I check first?
A: This is a common issue that can stem from multiple sources, from the sample itself to the instrument settings.[9] Let's break down the troubleshooting process logically.
Workflow: Troubleshooting Poor Signal Intensity
Caption: A logical decision tree for troubleshooting low signal intensity.
Potential Causes & Solutions:
-
Incorrect MS Parameters:
-
Cause: The mass spectrometer is not looking for the correct mass-to-charge ratio (m/z).
-
Solution: Verify the precursor and product ions for 4-Me-Trp. For the protonated molecule [M+H]⁺, the precursor ion will be ~219.1 m/z. Infuse a pure standard solution directly into the mass spectrometer to confirm the parent mass and optimize fragmentation parameters (Collision Energy, CE) to identify a stable, high-intensity product ion for your Multiple Reaction Monitoring (MRM) transition.
-
-
Inefficient Ionization or In-Source Issues:
-
Cause: The analyte is not being efficiently ionized, or the spray is unstable.[10][11] Tryptophan and its metabolites can sometimes undergo in-source fragmentation, which can affect the abundance of the intended precursor ion.[12]
-
Solution:
-
Tune and Calibrate: Ensure your mass spectrometer is recently tuned and calibrated according to the manufacturer's guidelines.[10]
-
Optimize Source Conditions: Systematically optimize ESI source parameters like capillary voltage, gas flows (nebulizer, drying gas), and source temperature. Check for a stable spray.
-
Mobile Phase Modifier: Ensure your mobile phase contains an appropriate modifier (e.g., 0.1% formic acid) to promote protonation and stable ionization.
-
-
-
Chromatographic Problems:
-
Cause: The analyte is not eluting from the LC column properly, or there is a system leak.[9][13]
-
Solution:
-
Check for Leaks: Visually inspect all fittings from the pump to the MS source. A small leak can lead to a significant loss of signal.[9]
-
Column Equilibration: Ensure the column is fully equilibrated with the starting mobile phase conditions before injection.
-
Strong Sample Solvent: If your sample is dissolved in a solvent significantly stronger than your mobile phase A, it can cause peak distortion and poor retention. If possible, dissolve your final extract in the initial mobile phase.
-
-
-
Sample Preparation Issues:
-
Cause: The concentration of 4-Me-Trp in your final extract is below the instrument's limit of detection (LOD), or severe ion suppression is occurring.[10][14]
-
Solution:
-
Increase Concentration: If possible, concentrate your sample during the extraction process or inject a larger volume.
-
Address Matrix Effects: This is a critical point. If you are analyzing a complex sample without a SIL-IS, ion suppression can completely eliminate your signal. See the next problem for a detailed guide.
-
-
Problem: Poor Reproducibility and Inaccurate Quantification
Q: My peak areas for the same sample vary significantly between injections, and my quantitative results are not accurate. What's causing this?
A: This is a classic symptom of uncorrected matrix effects.[8][15] It can also be caused by sample instability or issues with sample preparation.
Potential Causes & Solutions:
-
Matrix Effects (Ion Suppression or Enhancement):
-
Cause: Co-eluting endogenous compounds from the sample matrix (e.g., phospholipids, salts) interfere with the ionization of 4-Me-Trp in the ESI source.[7] This interference is often variable from sample to sample, leading to poor reproducibility.[15]
-
Solution: The most effective strategies involve either compensating for the effect or removing the interfering components.
-
| Strategy | Principle | Pros | Cons | Citation |
| Stable Isotope-Labeled Internal Standard (SIL-IS) | A heavy-isotope version of the analyte is added to every sample before extraction. It experiences the same matrix effects as the analyte, allowing for accurate ratio-based quantification. | Gold standard for accuracy and precision; corrects for both matrix effects and extraction variability. | Can be expensive; requires synthesis of a custom standard. | [5],[6] |
| Improved Sample Cleanup | Use more advanced sample preparation like Solid-Phase Extraction (SPE) or phospholipid removal plates to selectively remove interfering matrix components. | Reduces matrix effects, potentially improving signal intensity. | More time-consuming and costly than simple protein precipitation; requires method development. | ,[5] |
| Chromatographic Separation | Modify the LC gradient to better separate 4-Me-Trp from the region where matrix effects are most pronounced. | Can be effective if the interference is from a specific, separable compound class. | May require longer run times; may not resolve all interferences. | [16],[15] |
| Sample Dilution | Diluting the sample extract can reduce the concentration of interfering compounds. | Simple and quick to implement. | Also dilutes the analyte, which may compromise sensitivity. | [5] |
-
Sample/Analyte Instability:
-
Cause: 4-Me-Trp, like tryptophan, can be susceptible to degradation, especially through oxidation, during sample preparation or while sitting in the autosampler.[1][17]
-
Solution:
-
Control Temperature: Keep samples on a cooled autosampler (e.g., 4 °C).
-
Use Antioxidants: For applications involving harsh sample preparation steps (like alkaline hydrolysis, which is not typical for LC-MS but used in some amino acid analyses), adding an antioxidant like ascorbic acid can prevent degradation.[17]
-
Assess Stability: Perform freeze-thaw and autosampler stability experiments during method validation to understand and mitigate any degradation issues.[16]
-
-
-
Inconsistent Sample Preparation:
-
Cause: Minor variations in pipetting, extraction times, or evaporation steps can lead to variability, especially if an internal standard is not used.
-
Solution: Ensure your sample preparation protocol is followed precisely for all samples, standards, and quality controls. The use of a SIL-IS is the best way to correct for inevitable minor inconsistencies in the workflow.[5]
-
Section 3: Key Experimental Protocols
Here are detailed, step-by-step methodologies for common procedures in 4-Me-Trp analysis.
Protocol 1: Sample Preparation from Plasma/Serum via Protein Precipitation
This protocol is a fast and effective method for cleaning up plasma or serum samples.
-
Aliquoting: Aliquot 100 µL of plasma/serum sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of your SIL-IS working solution (e.g., this compound-d3 in methanol) to each tube. Vortex briefly. This step is critical for ensuring the IS is present during the entire extraction process.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to keep the analyte protonated and stable.
-
Vortexing: Vortex each tube vigorously for 30-60 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., >12,000 x g) for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate, being careful not to disturb the protein pellet.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen. This step removes the high concentration of organic solvent, which can improve peak shape upon injection.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B).
-
Analysis: Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
Protocol 2: Foundational LC-MS/MS Method Parameters
This table provides a starting point for developing your chromatographic method. Optimization will be required for your specific instrument and column.
| Parameter | Recommended Starting Condition | Rationale & Notes |
| LC Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, <3 µm particle size) | C18 is a robust starting point for retaining tryptophan analogs. A polar-embedded or polar-endcapped C18 may offer better peak shape. |
| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid provides protons for efficient ESI+ ionization and improves chromatographic peak shape. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Acetonitrile often provides sharper peaks and lower backpressure than methanol. |
| Flow Rate | 0.3 - 0.5 mL/min | Adjust based on column dimensions and desired run time. |
| Gradient | 5% B to 70% B over 5 minutes, followed by a high-organic wash and re-equilibration. | A generic gradient to start. Adjust the slope and starting/ending percentages to optimize separation from matrix interferences and other analytes.[16] |
| Column Temperature | 30 - 40 °C | Elevated temperature can improve peak shape and reduce viscosity, but check column stability limits. |
| Injection Volume | 2 - 10 µL | Keep as low as possible while maintaining sensitivity to avoid solvent effects and column overload. |
| MS Ionization | ESI, Positive Mode | Standard for this class of compounds. |
| MS Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides the highest sensitivity and selectivity for quantification. |
| MRM Transitions | 4-Me-Trp: Q1: 219.1 -> Q3: [Product Ion] SIL-IS: Q1: [M+H]⁺ -> Q3: [Product Ion] | Product ions must be determined by infusing a standard. A common fragmentation for tryptophan analogs is the loss of the side chain.[12][18] |
Workflow: General MS Method Development
Caption: A streamlined workflow for developing a quantitative MS method.
By following these guidelines and understanding the scientific principles behind them, you will be well-equipped to develop a robust, reliable, and accurate mass spectrometry method for the detection of this compound.
References
- 1. Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS-based quantification of tryptophan metabolites and neurotransmitters in the serum and brain of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Stable Isotope Labeled Peptides for Quantitative Proteomics - Heavy Peptides [biosynth.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. bataviabiosciences.com [bataviabiosciences.com]
- 9. gentechscientific.com [gentechscientific.com]
- 10. gmi-inc.com [gmi-inc.com]
- 11. cgspace.cgiar.org [cgspace.cgiar.org]
- 12. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. phenomenex.com [phenomenex.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Frontiers | Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters [frontiersin.org]
- 18. chemguide.co.uk [chemguide.co.uk]
Technical Support Hub: Overcoming Challenges in 4-Methyltryptophan NMR Assignments
Last Updated: January 3, 2026
Introduction
Welcome to the technical support center for 4-Methyltryptophan (4-Me-Trp) NMR analysis. As a substituted analog of tryptophan, 4-Me-Trp is increasingly utilized as a probe in drug development and protein structural biology to explore steric and electronic interactions. However, the introduction of the methyl group at the C4 position of the indole ring, while offering unique properties, introduces specific challenges in NMR spectral assignment.
This guide provides in-depth, field-proven insights to help you navigate these challenges. We will move beyond generic protocols to explain the causality behind experimental choices, ensuring you can confidently acquire, assign, and interpret your NMR data. This hub is structured to provide rapid answers through FAQs and detailed solutions through comprehensive troubleshooting guides.
Frequently Asked Questions (FAQs)
Q1: How does the 4-methyl group affect the ¹H NMR spectrum compared to standard tryptophan?
The 4-methyl group introduces two primary effects:
-
Direct Observation: A new singlet, typically integrating to 3H, will appear in the aliphatic region of the spectrum, usually between 2.2 and 2.5 ppm.
-
Electronic Influence: The methyl group is weakly electron-donating (+I effect), which slightly increases electron density at the ortho (C5) and para (C7) positions of the benzene portion of the indole ring.[1][2] This results in a modest upfield shift (shielding) of the attached protons (H5 and H7) compared to their positions in unsubstituted tryptophan. The effect on the meta position (H6) is generally minimal.[2]
Q2: What is the most common challenge when assigning the aromatic region of 4-Me-Trp?
The primary challenge is signal overlap . In many common NMR solvents, the aromatic protons H5, H6, and H7 can resonate in a very narrow chemical shift range, often leading to complex, overlapping multiplets that are difficult to assign unambiguously using ¹H 1D NMR alone.[3] Differentiating the Hα proton of the side chain from the aromatic signals can also be problematic if it shifts significantly downfield.
Q3: Which 2D NMR experiments are essential for assigning 4-Me-Trp?
For an unambiguous assignment, the following suite of experiments is highly recommended:
-
¹H-¹H COSY/TOCSY: Essential for identifying coupled protons. TOCSY is particularly powerful for tracing the complete amino acid side-chain spin system (Hα, Hβ, NH).[4][5]
-
¹H-¹³C HSQC: Correlates each proton directly to its attached carbon, providing a powerful dispersion of signals into a second dimension and confirming C-H connectivities.[6]
-
¹H-¹³C HMBC: Reveals long-range (2-3 bond) correlations between protons and carbons. This is critical for assigning quaternary carbons (like C4, C7a, C3a) and linking the methyl group to the indole ring.[7][8]
-
¹H-¹H NOESY: Identifies through-space correlations, which are invaluable for confirming assignments and can help resolve ambiguities by showing spatial proximity between, for example, the C4-methyl protons and the H5 proton.
Troubleshooting Guides & In-Depth Solutions
Problem 1: Severe Overlap in the Aromatic Region (H5, H6, H7)
Symptoms:
-
A complex, broad, or poorly resolved multiplet appears in the 6.9-7.4 ppm region of the ¹H spectrum.
-
Integration of this region is approximately 3H, but individual protons cannot be distinguished.
-
COSY cross-peaks in this region are ambiguous and form a dense, uninterpretable cluster.
Causality Analysis: The chemical shifts of H5, H6, and H7 in substituted indoles are inherently close.[9] Solvent choice, pH, and temperature can exacerbate this issue by subtly altering the electronic environment and bringing the resonances even closer together.
Solution Workflow:
-
Optimize Sample Conditions (Non-Instrumental):
-
Solvent Screening: The simplest first step is to re-acquire the ¹H spectrum in a different deuterated solvent. Aromatic protons are particularly sensitive to solvent effects.[10] Changing from CDCl₃ to Acetone-d₆ or DMSO-d₆ can often induce differential chemical shifts sufficient to resolve the overlap.
-
Temperature Variation: Acquiring spectra at different temperatures (e.g., 298 K, 310 K, 280 K) can sometimes improve resolution, as temperature can affect molecular tumbling and intermolecular interactions.
-
-
Leverage Heteronuclear Correlation (Instrumental):
-
Run a ¹H-¹³C HSQC: This is the most robust solution. The attached ¹³C chemical shifts for C5, C6, and C7 are typically well-dispersed, even if their protons are not.[11] The HSQC spectrum will resolve the overlapping proton signals into distinct peaks based on their carbon partner's chemical shift.
-
Run a ¹H-¹³C HMBC: Use the well-resolved C4-Methyl protons as a starting point. You should observe a strong 3-bond correlation from the methyl protons to C5 and a weaker 2-bond correlation to C4. You should also see a correlation from the H2 proton to C3 and C4. This network of correlations provides an unambiguous anchor for assigning the aromatic system.[7]
-
Problem 2: Ambiguous Assignment of the C4-Methyl Group and H5 Proton
Symptoms:
-
You have identified the methyl singlet and a doublet for an aromatic proton, but cannot definitively prove they are H5 and C4-CH₃, respectively.
-
The assignment is based solely on predicted chemical shifts, which can be unreliable.
Causality Analysis: While chemical shift prediction software is a useful guide, final assignments must be confirmed through experimental evidence of connectivity. The key is to demonstrate a definitive spatial or bonding relationship between the methyl group and its immediate neighbor on the ring, H5.
Solution Workflow:
-
Through-Space Correlation (NOESY/ROESY):
-
Protocol: Acquire a 2D ¹H-¹H NOESY (or ROESY for medium-sized molecules) experiment with a mixing time appropriate for observing intramolecular NOEs (typically 300-800 ms).
-
Expected Outcome: A clear cross-peak should be visible between the C4-methyl proton resonance and the resonance of the H5 proton. No such cross-peak should exist between the methyl group and H6, H7, or H2, as they are too far away. This single experiment provides definitive proof of assignment.
-
-
Through-Bond Correlation (HMBC):
-
Protocol: Acquire a 2D ¹H-¹³C HMBC experiment optimized for J-couplings of ~8 Hz.
-
Expected Outcome:
-
From the C4-Methyl protons , you will see a strong correlation to the C5 carbon .
-
From the H5 proton , you will see strong correlations to C4 and C7 , and a weaker correlation to C3a .
-
-
Validation: By combining this with an HSQC to know which proton is attached to which carbon, you can build a self-validating network of correlations that confirms the entire substitution pattern.
-
Advanced Protocols & Data Interpretation
Protocol 1: Complete Assignment of the 4-Me-Trp Spin System
This protocol assumes a properly prepared sample in a suitable deuterated solvent (e.g., DMSO-d₆).
-
¹H 1D Spectrum: Acquire a standard high-resolution ¹H spectrum. Identify key regions: indole NH (~10-11 ppm), aromatic (6.9-7.8 ppm), Hα (~4.0 ppm), Hβ (~3.3 ppm), and the new C4-methyl singlet (~2.4 ppm).[12][13]
-
¹H-¹H TOCSY: Acquire a 2D TOCSY with a mixing time of 60-80 ms. This will reveal the complete side-chain spin system. Starting from the Hα proton, you should see cross-peaks connecting it to the two diastereotopic Hβ protons and the amide (NH) proton of the backbone.
-
¹H-¹³C HSQC: Acquire a sensitivity-enhanced HSQC. This experiment will correlate every proton with its directly attached carbon. This is the primary method for assigning the ¹³C chemical shifts for all protonated carbons (Cα, Cβ, C2, C5, C6, C7, and C4-CH₃).
-
¹H-¹³C HMBC: Acquire an HMBC optimized forⁿJCH ≈ 8 Hz. This is the key to assigning the non-protonated (quaternary) carbons and confirming the overall structure.[14]
-
Key Correlations to Look For:
-
From C4-CH₃ protons: Correlations to C4, C3a, and C5.
-
From H2 proton: Correlations to C3, C4, and C7a.
-
From Hβ protons: Correlations to Cα, Cγ, and C3.
-
From H7 proton: Correlations to C5 and C7a.
-
-
-
¹H-¹H NOESY: (Optional but recommended for confirmation). Acquire a NOESY to confirm spatial relationships, primarily the C4-CH₃ to H5 interaction as described in Troubleshooting Problem 2.
Reference Data: Expected Chemical Shifts
The following table summarizes typical ¹H and ¹³C chemical shift ranges for this compound in DMSO-d₆. Note that actual values can vary based on concentration, pH, and temperature.
| Atom | ¹H Shift (ppm) | ¹³C Shift (ppm) | Assignment Notes |
| NH (indole) | 10.5 - 11.0 | - | Broad singlet, exchangeable. |
| H2 | 7.1 - 7.3 | 123 - 125 | Typically a doublet or triplet depending on coupling to NH. |
| H5 | 6.9 - 7.1 | 118 - 120 | Doublet. Shifted slightly upfield from Trp due to methyl group. |
| H6 | 6.9 - 7.1 | 120 - 122 | Triplet or Doublet of doublets. |
| H7 | 7.2 - 7.4 | 110 - 112 | Doublet. |
| 4-CH₃ | 2.3 - 2.5 | 18 - 20 | Key identifier. Sharp singlet. |
| Hα | 3.8 - 4.2 | 55 - 57 | Part of the side-chain spin system. |
| Hβ | 3.0 - 3.4 | 27 - 29 | Two diastereotopic protons, will appear as complex multiplets. |
| C3 | - | 110 - 112 | Quaternary. |
| C3a | - | 127 - 129 | Quaternary. |
| C4 | - | 129 - 131 | Quaternary, substituted. |
| C7a | - | 136 - 138 | Quaternary. |
| C=O | - | 172 - 175 | Carboxyl carbon. |
Data compiled from typical values for substituted indoles and tryptophan analogs.[12][15][16]
Visualized Workflows
Systematic Assignment Workflow
The following diagram outlines a logical workflow for the complete assignment of this compound.
Caption: A systematic workflow for NMR assignment of this compound.
Key Correlation Network
This diagram illustrates the most important through-bond (HMBC) and through-space (NOESY) correlations for resolving assignment challenges.
Caption: Key HMBC and NOESY correlations for assigning this compound.
References
- 1. How does the chemical shift of the methyl protons in 1-H NMR spectrum of ring substituted methyl benzene depend on the type (methyl, hydroxy, chloro, carboxylic acid & nitro) and position (ortho, meta and para) of the substituent? | Chemistry HL's Sample Internal Assessment | Nail IB® [nailib.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. youtube.com [youtube.com]
- 4. ccpn.ac.uk [ccpn.ac.uk]
- 5. Proton TOCSY NMR relaxation rates quantitate protein side chain mobility in the Pin1 WW domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000929) [hmdb.ca]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000929) [hmdb.ca]
- 12. bmse000050 L-Tryptophan at BMRB [bmrb.io]
- 13. researchgate.net [researchgate.net]
- 14. Construction of C2-indolyl-quaternary centers by branch-selective allylation: enabling concise total synthesis of the (±)-mersicarpine alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 4-Methylindole | C9H9N | CID 85282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Methyl L-tryptophanate hydrochloride(7524-52-9) 13C NMR spectrum [chemicalbook.com]
Technical Support Center: Assessing and Minimizing Cytotoxicity of 4-Methyltryptophan
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide serves as a comprehensive resource for navigating the experimental complexities associated with 4-Methyltryptophan (4-MT). As a Senior Application Scientist, my objective is to provide you with field-proven insights and robust methodologies to accurately assess and mitigate the potential cytotoxic effects of this compound, ensuring the integrity and reproducibility of your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the fundamental properties and cytotoxic considerations of this compound.
Q1: What is this compound and its primary mechanism of action?
This compound (4-MT) is a synthetic analog of the essential amino acid L-tryptophan. Its principal and most well-documented role is as a competitive inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1).[1] IDO1 is the initial and rate-limiting enzyme in the kynurenine pathway, which is responsible for the catabolism of approximately 95% of dietary tryptophan.[2] By inhibiting IDO1, 4-MT prevents the depletion of tryptophan and the production of immunomodulatory tryptophan metabolites like kynurenine.[3] This mechanism is of significant interest in cancer immunotherapy, as tumor cells often overexpress IDO1 to create an immunosuppressive microenvironment that allows them to evade the host's immune system.[1][3]
Q2: Why is it critical to assess the cytotoxicity of this compound?
While 4-MT's intended effect is the inhibition of IDO1, it is crucial to evaluate its potential for off-target cytotoxicity.[4] This assessment is vital for several reasons:
-
Distinguishing On-Target vs. Off-Target Effects: It is essential to confirm that the observed biological outcomes are a direct result of IDO1 inhibition and not a consequence of generalized cell stress or death.[5]
-
Determining the Therapeutic Window: Identifying the concentration range at which 4-MT effectively inhibits IDO1 without causing significant harm to healthy cells is a critical step in drug development.
-
Ensuring Experimental Validity: Unexpected cytotoxicity can confound experimental results, leading to misinterpretation of the compound's efficacy and mechanism of action.[5]
Q3: What are the potential off-target effects of this compound?
As a tryptophan mimetic, 4-MT can have off-target effects beyond IDO1 inhibition.[3][6] These may include:
-
Interference with Tryptophan-Sensing Pathways: 4-MT can act as a "fake nutritional signal," potentially impacting pathways like the mammalian target of rapamycin (mTOR) signaling, which is involved in sensing amino acid availability.[3][7]
-
Activation of the Aryl Hydrocarbon Receptor (AhR): Some studies suggest that IDO1 inhibitors can activate the AhR, a ligand-activated transcription factor involved in cellular detoxification and inflammatory responses.[3]
Part 2: Troubleshooting Guide for Common Experimental Issues
This section provides a systematic approach to resolving common challenges encountered during the assessment of this compound cytotoxicity.
Issue 1: Higher-Than-Expected Cytotoxicity at Low Concentrations
Root Cause Analysis and Corrective Actions:
-
Cell Line-Specific Sensitivity: Different cell lines exhibit varying degrees of sensitivity to cytotoxic agents. It is imperative to establish a baseline dose-response curve for each cell line to determine its unique IC50 value.
-
Compound Integrity: Ensure the purity and stability of your 4-MT stock. Degradation products or impurities can contribute to unexpected toxicity.[5] It is recommended to use freshly prepared solutions and avoid repeated freeze-thaw cycles.
-
Cell Health and Culture Conditions: The health and passage number of your cells can significantly impact their susceptibility to cytotoxic effects. Use low-passage cells and consistently monitor for signs of stress or contamination, such as mycoplasma.[8]
Issue 2: High Variability and Poor Reproducibility in Cytotoxicity Assays
Root Cause Analysis and Corrective Actions:
-
Inconsistent Cell Seeding: Uneven cell distribution is a frequent source of variability. Ensure thorough mixing of the cell suspension before plating and employ proper pipetting techniques to maintain consistency.
-
"Edge Effects" in Multi-Well Plates: The outer wells of a microplate are prone to evaporation, which can alter compound concentrations and affect cell growth. To mitigate this, fill the peripheral wells with sterile media or saline to create a humidity barrier.[8]
-
Assay Timing: Cytotoxic effects may not be immediately apparent. Conduct a time-course experiment (e.g., 24, 48, and 72 hours) to identify the optimal incubation period for observing the full effect of 4-MT.[8]
Issue 3: Discrepancies Between Different Cytotoxicity Assay Readouts
Root Cause Analysis and Corrective Actions:
-
Different Mechanistic Endpoints: Various cytotoxicity assays measure distinct cellular events. For instance, an MTT assay quantifies metabolic activity, while an LDH assay measures membrane integrity. A decrease in metabolic activity may precede the loss of membrane integrity, leading to different results at the same time point.
-
Compound Interference: The chemical properties of 4-MT could potentially interfere with the assay reagents. To test for this, include a "compound-only" control (4-MT in cell-free media) to assess any direct interaction with the assay components.[8]
Part 3: Detailed Experimental Protocols and Data Interpretation
This section provides standardized protocols for key cytotoxicity assays and guidance on interpreting the resulting data.
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric method that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[9] The amount of formazan produced is proportional to the number of viable cells.[9]
Step-by-Step Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of 4-MT to the wells. Include appropriate vehicle controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay
The LDH assay quantifies the amount of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.
Step-by-Step Methodology:
-
Cell Plating and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture provided in a commercial LDH assay kit.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit instructions.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a positive control (fully lysed cells).
Data Presentation: Comparative Analysis of Cytotoxicity Data
| Assay Type | Principle | Advantages | Disadvantages |
| MTT | Measures metabolic activity | High throughput, relatively inexpensive | Can be affected by changes in metabolic rate, potential for compound interference |
| LDH | Measures membrane integrity | Non-destructive to remaining cells, straightforward | Less sensitive for early-stage apoptosis |
| Annexin V/PI | Detects apoptosis and necrosis | Provides detailed information on cell death mechanisms | Requires flow cytometry, more complex |
Visualization of Experimental Workflow
Caption: A generalized workflow for assessing the cytotoxicity of this compound.
Part 4: Strategies for Minimizing Cytotoxicity
When the intrinsic cytotoxicity of 4-MT interferes with the interpretation of your experimental results, the following strategies can be employed to minimize its off-target effects.
Concentration Optimization
The most direct approach to minimizing cytotoxicity is to use the lowest effective concentration of 4-MT. This requires a careful dose-response analysis to identify the concentration that provides maximal IDO1 inhibition with minimal impact on cell viability.
Modifying Experimental Conditions
-
Serum Concentration: The presence of serum proteins can sometimes mitigate the cytotoxic effects of small molecules. Evaluate the impact of varying serum concentrations in your culture medium.
-
Co-treatment with Cytoprotective Agents: If the mechanism of cytotoxicity is known (e.g., oxidative stress), co-treatment with an appropriate cytoprotective agent (e.g., an antioxidant) may be considered. However, this approach requires careful validation to ensure the co-treatment does not interfere with the primary experimental endpoint.
Exploring Alternative IDO1 Inhibitors
If the cytotoxicity of 4-MT remains a significant obstacle, it may be necessary to consider alternative IDO1 inhibitors with different chemical structures and potentially more favorable toxicity profiles.[10] Several classes of IDO1 inhibitors have been developed and are in various stages of clinical investigation.[10]
Signaling Pathway Considerations
Caption: The inhibitory effect of this compound on the IDO1 pathway.
By implementing the troubleshooting strategies and experimental protocols outlined in this guide, researchers can more effectively assess and manage the cytotoxic potential of this compound, leading to more reliable and interpretable scientific findings.
References
- 1. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 2. Tryptophan Metabolism: A Versatile Area Providing Multiple Targets for Pharmacological Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IDO inhibits a tryptophan sufficiency signal that stimulates mTOR: A novel IDO effector pathway targeted by D-1-methyl-tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Evaluation of the cytotoxic effects of a compound on cell lines | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: 4-Methyltryptophan Experimental Guide
Welcome to the technical support center for researchers utilizing 4-Methyltryptophan (4-MT). This guide is designed to address the nuanced challenges and common pitfalls encountered when working with this tryptophan analog. As a structural mimic of a vital amino acid, 4-MT's experimental behavior is complex, extending beyond its role as a modulator of Indoleamine 2,3-dioxygenase 1 (IDO1). This document provides in-depth, field-proven insights to ensure the integrity and reproducibility of your results.
Section 1: Compound Integrity - Handling, Storage, and Preparation
The foundation of any successful experiment is the quality and correct preparation of your reagents. This compound, as a lyophilized powder and amino acid derivative, requires specific handling to prevent degradation and ensure accurate concentrations.
Q1: My this compound won't dissolve properly, or it precipitates when I adjust the pH. What is the correct solubilization protocol?
This is the most frequent issue researchers face. This compound has limited solubility in neutral aqueous buffers. Direct dissolution in PBS or cell culture media will likely fail, especially at high stock concentrations. The compound's amphoteric nature, with both an acidic carboxylic acid group and a basic amino group, dictates a pH-dependent solubilization strategy.
Underlying Principle: To solubilize 4-MT, you must shift the pH to protonate the amino group or deprotonate the carboxylic acid group, forming a more soluble salt. Attempts to neutralize the solution for cell culture use can cause it to crash out if the concentration is too high.
Recommended Protocol: Preparing a 100 mM Stock Solution
-
Initial Weighing: Accurately weigh the required amount of 4-Methyl-DL-tryptophan (MW: 218.25 g/mol ) in a sterile conical tube.
-
Initial Dissolution (Base): Add a small volume of sterile 0.1 N NaOH to the powder. Vortex thoroughly. The solution should become clear as the pH rises (typically >10).
-
Neutralization (Acid): Carefully add sterile 0.1 N HCl dropwise while vortexing. Monitor the pH closely. Aim for a final pH between 7.2 and 7.6. Crucially, do not overshoot the neutralization.
-
Precipitation Risk: If you observe precipitation as you approach neutral pH, it indicates your target concentration is too high for that final buffer. Some researchers have successfully used DMSO for initial solubilization, but this introduces a variable that must be controlled for in all experiments, as DMSO can have independent biological effects[1].
-
Final Volume & Sterilization: Once a stable, clear solution is achieved at the desired pH, bring it to the final volume with sterile PBS or cell culture medium. Sterilize the final stock solution using a 0.22 µm syringe filter.
-
Aliquoting & Storage: Dispense the stock into single-use, sterile cryovials. Flash-freeze and store at -80°C.
dot
Caption: Recommended workflow for preparing 4-MT stock solutions.
Q2: What are the optimal storage conditions for this compound? I'm concerned about degradation.
Improper storage is a primary source of experimental variability. As a lyophilized powder, 4-MT is relatively stable, but it is susceptible to degradation once in solution.
| Parameter | Guideline | Rationale |
| Form | Lyophilized Powder | Most stable form for long-term storage. |
| Storage Temp. (Powder) | -20°C to -80°C | Minimizes degradation from environmental factors. Keep in a desiccated environment. |
| Storage Temp. (Solution) | -80°C (Long-term) | Essential for preserving integrity. The shelf life of lyophilized forms is generally around 6 months at -20°C/-80°C[2]. |
| Freeze-Thaw Cycles | Avoid Repeated Cycles | Repeated freeze-thaw cycles can lead to compound degradation and precipitation[2]. Aliquoting into single-use volumes is critical. |
| Working Solution | Prepare fresh from frozen stock | Do not store diluted working solutions in media for extended periods at 4°C. Tryptophan and its analogs can degrade under light and heat exposure in complex aqueous environments like cell culture media[3]. |
Section 2: Navigating In Vitro Assay Complexities
This compound is frequently used in cell-based assays to probe the effects of tryptophan metabolism, particularly in immunology and oncology. However, interpreting the results requires understanding its multifaceted mechanism of action.
Q3: I'm not seeing the expected effect on T-cell proliferation in my co-culture assay. Is 4-MT not inhibiting IDO1?
This is a critical point of confusion. While 4-MT is structurally related to tryptophan and was developed as a potential IDO1 inhibitor, its effects are not solely due to direct, competitive enzymatic inhibition[4][5]. In fact, some studies show that certain isomers of methyl-tryptophan do not effectively block IDO1 activity in human cancer cells[6].
Key Mechanistic Considerations:
-
Tryptophan Mimicry: 4-MT can act as a tryptophan mimetic. This can trick cellular amino acid sensing pathways, such as the mTOR pathway, potentially feigning an amino acid surplus and influencing cell growth and proliferation independent of IDO1[7][8].
-
Aryl Hydrocarbon Receptor (AhR) Activation: Tryptophan metabolites, and potentially their analogs, can act as ligands for the AhR, a transcription factor that regulates immune responses[7][9]. This can lead to immunomodulatory effects that are separate from IDO1's enzymatic activity.
-
Metabolic Shifting: Rather than simply blocking the kynurenine pathway, 4-MT has been shown to shift tryptophan catabolism, leading to an increase in the metabolite kynurenic acid (KYNA)[4][5]. KYNA itself has immunomodulatory properties.
dot
Caption: Potential mechanisms of this compound action.
Q4: My cell viability assay (e.g., MTT, XTT) is giving inconsistent or unexpected results. How can I troubleshoot this?
Cell-based assays are prone to artifacts. When using 4-MT, consider these factors before concluding a direct cytotoxic or pro-proliferative effect.
Troubleshooting Guide for In Vitro Assays
| Problem | Potential Cause(s) | Recommended Action & Rationale |
| High cytotoxicity in all wells, including controls | 1. Solvent Toxicity: If using a DMSO stock, the final concentration may be too high (>0.5-1%). 2. pH Shock: Improperly neutralized stock solution is altering the media pH. | 1. Vehicle Control: Always include a vehicle control (media + highest concentration of solvent) to assess solvent toxicity. 2. Check pH: Measure the pH of your final culture medium after adding the 4-MT working solution. |
| Unexpected increase in proliferation | 1. mTOR Activation: 4-MT may be acting as a nutritional signal, promoting growth via mTOR, especially in tryptophan-limited media[7][8]. 2. Assay Interference: The compound may directly interfere with the assay chemistry (e.g., reducing MTT reagent). | 1. Orthogonal Assays: Confirm proliferation using a different method (e.g., direct cell counting, EdU incorporation). 2. Assay Control: Run the assay in a cell-free system with 4-MT to check for direct chemical interference. |
| No effect observed | 1. Insufficient Concentration: The concentration may be too low to elicit a biological response. 2. Cell Type Insensitivity: The chosen cell line may not express the relevant pathways (e.g., low IDO1 expression, unresponsive AhR). 3. Compound Degradation: The 4-MT stock may have degraded due to improper storage. | 1. Dose-Response: Perform a wide dose-response curve. 2. Pathway Characterization: Confirm target expression (e.g., IDO1 expression via qPCR or Western blot after IFN-γ stimulation). 3. Use Fresh Stock: Prepare a fresh stock solution from powder to rule out degradation. |
Section 3: Analytical Considerations and Data Interpretation
The ultimate goal is to understand how 4-MT affects the system. This requires robust analytical methods to measure cause and effect.
Q5: How can I confirm that my 4-MT treatment is affecting tryptophan metabolism?
Visualizing changes in cell behavior is not enough. You must measure the key metabolites in the tryptophan-kynurenine pathway. The gold standard for this is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Key Readouts:
-
Tryptophan (Trp): Is it being depleted?
-
Kynurenine (Kyn): Is its production blocked or altered?
-
Kyn/Trp Ratio: This ratio is often used as a functional indicator of IDO1/TDO activity[10].
-
Kynurenic Acid (KYNA): Is its level increasing, as suggested by literature?[4]
Protocol Outline: Sample Prep for LC-MS/MS Analysis of Supernatants
-
Sample Collection: Collect cell culture supernatants or plasma samples and immediately place them on ice. Centrifuge to remove cells and debris.
-
Protein Precipitation: To remove proteins that interfere with analysis, add a cold solvent like methanol or acetonitrile containing internal standards (e.g., deuterated Trp and Kyn). A common ratio is 1 part sample to 4 parts solvent.
-
Incubation & Centrifugation: Vortex the mixture and incubate at a low temperature (e.g., -20°C) to ensure complete protein precipitation[10]. Centrifuge at high speed (e.g., >10,000 x g) at 4°C.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube for analysis.
-
Analysis: Analyze using a validated LC-MS/MS method capable of separating and quantifying tryptophan and its key metabolites[11][12].
Section 4: Frequently Asked Questions (FAQs)
-
Q: Should I use the D-, L-, or DL-racemic mixture of this compound?
-
A: This is critical. Different stereoisomers can have different biological activities. For example, with 1-Methyltryptophan, the D-isomer was found to have off-target effects while failing to inhibit IDO1 enzyme activity in some cellular contexts[4][6]. Always check the literature for your specific application and be consistent with the isomer you use. If using the DL-mixture, be aware you are testing two different compounds simultaneously.
-
-
Q: Can this compound be used in vivo?
-
A: Yes, it has been used in animal models[4][5][13]. However, challenges include pharmacokinetics (delivery and half-life) and systemic off-target effects. Insufficient target engagement due to low dosage or poor PK/PD has been a major reason for the failure of IDO inhibitors in clinical trials[6]. It is crucial to perform PK/PD studies to correlate dose with changes in systemic tryptophan metabolites.
-
-
Q: My cells look stressed after treatment, but viability assays are normal. What could be happening?
-
A: You could be observing a cytostatic effect rather than a cytotoxic one. Tryptophan depletion (or mimicking it) can activate the GCN2 stress response pathway, leading to cell cycle arrest without immediate cell death[9][14]. Consider assays that measure cell cycle progression (e.g., propidium iodide staining and flow cytometry) in addition to simple viability.
-
References
- 1. researchgate.net [researchgate.net]
- 2. cusabio.com [cusabio.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | The Immunomodulator 1-Methyltryptophan Drives Tryptophan Catabolism Toward the Kynurenic Acid Branch [frontiersin.org]
- 5. Effects of 1-Methyltryptophan on Immune Responses and the Kynurenine Pathway after Lipopolysaccharide Challenge in Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Challenges in targeting the tryptophan metabolism in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. elisakits.co.uk [elisakits.co.uk]
- 10. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitative method using high resolution mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. The lumped constant of α-methyl-L-tryptophan is not influenced by drugs acting through serotonergic system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. IDO inhibits a tryptophan sufficiency signal that stimulates mTOR: A novel IDO effector pathway targeted by D-1-methyl-tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 4-Methyltryptophan and 5-Methyltryptophan as Research Tools
For researchers navigating the complexities of tryptophan metabolism, the choice of molecular tools is paramount. The strategic placement of a single methyl group on the indole ring of tryptophan creates analogs with distinct biochemical properties, offering unique windows into cellular processes. This guide provides an in-depth comparison of two such analogs, 4-Methyl-L-tryptophan (4-MT) and 5-Methyl-L-tryptophan (5-MT), to empower researchers in drug development and metabolic studies to select the optimal tool for their experimental needs.
Introduction: The Significance of Methylation on the Indole Ring
Tryptophan is a fundamental amino acid, serving not only as a building block for proteins but also as a precursor for critical signaling molecules, including the neurotransmitter serotonin and metabolites of the kynurenine pathway.[1][2] The metabolism of tryptophan is tightly regulated, and its dysregulation is implicated in a range of pathologies from cancer to neurological disorders.[3][4] Tryptophan analogs, such as 4-MT and 5-MT, are invaluable for dissecting the enzymes and pathways that govern tryptophan's fate. The position of the methyl group—at the 4- or 5-position of the indole ring—profoundly influences their interaction with key metabolic enzymes, leading to divergent applications in research.
At a Glance: Key Properties of 4-Methyltryptophan vs. 5-Methyltryptophan
| Property | 4-Methyl-L-tryptophan | 5-Methyl-L-tryptophan |
| Primary Research Application | Probing the serotonin biosynthetic pathway. | Selection of mutants with altered tryptophan biosynthesis; studying feedback inhibition. |
| Interaction with Tryptophan Hydroxylase (TPH) | Substrate; leads to the formation of 4-methyl-5-hydroxytryptophan.[5] | Substrate; leads to the formation of 5-hydroxymethyltryptophan.[5] |
| Interaction with Tryptophan Biosynthesis | Less established as a direct modulator. | Acts as a false feedback inhibitor of anthranilate synthase and a corepressor of the trp operon. |
| Interaction with IDO1 | Not well characterized as a direct inhibitor. | Not well characterized as a direct inhibitor. |
| Utility in Genetic Selection | Not a primary tool for this purpose. | Widely used to select for microbial and plant mutants that overproduce tryptophan. |
Section 1: 5-Methyltryptophan - A Classic Tool for Microbial and Plant Genetics
5-Methyltryptophan has a long-standing history as a powerful tool in microbial and plant genetics due to its potent antimetabolite activity. Its primary mechanism of action is the mimicry of tryptophan in the feedback inhibition of the tryptophan biosynthesis pathway.
Mechanism of Action: False Feedback Inhibition
In many bacteria and plants, the biosynthesis of tryptophan is regulated by feedback inhibition of the first enzyme in the pathway, anthranilate synthase. Tryptophan binds to an allosteric site on this enzyme, inhibiting its activity and thus shutting down its own production when cellular levels are high. 5-MT effectively mimics tryptophan in this regard, binding to the allosteric site of anthranilate synthase and inhibiting it. However, 5-MT cannot be incorporated into proteins, leading to tryptophan starvation and growth arrest. This property makes 5-MT a potent selective agent for mutants with a deregulated tryptophan biosynthetic pathway.
Additionally, 5-MT can act as a corepressor of the trp operon in bacteria like E. coli, further shutting down the expression of genes involved in tryptophan synthesis.
Figure 1: Mechanism of 5-MT as a false feedback inhibitor.
Experimental Application: Selection of Tryptophan-Overproducing Mutants
The antimetabolite nature of 5-MT is elegantly exploited to isolate mutants that overproduce tryptophan. By plating a large population of microorganisms on a minimal medium containing a growth-inhibitory concentration of 5-MT, only those cells that can overcome the toxic effects will survive. These resistant mutants typically harbor mutations in the anthranilate synthase gene that render the enzyme insensitive to feedback inhibition by both tryptophan and 5-MT. Consequently, these mutants constitutively produce high levels of tryptophan.
Experimental Protocol: Isolation of 5-Methyltryptophan-Resistant Mutants of E. coli
1. Preparation of Materials:
- M9 minimal medium agar plates.
- M9 minimal medium agar plates supplemented with 5-methyltryptophan (e.g., 50 µg/mL; the optimal concentration should be determined empirically).
- Liquid M9 minimal medium.
- An overnight culture of wild-type E. coli grown in M9 minimal medium with a limiting amount of tryptophan or in a rich medium like LB, then washed and resuspended in M9 salts.
- Sterile spreaders, dilution tubes, and pipettes.
2. Mutagenesis (Optional):
- To increase the frequency of resistant mutants, the bacterial culture can be treated with a mutagen (e.g., UV irradiation or a chemical mutagen like ethyl methanesulfonate (EMS)) prior to selection. This step requires appropriate safety precautions and optimization.
3. Selection of Mutants:
- Plate approximately 10⁸ to 10⁹ cells from the washed overnight culture onto M9 minimal medium agar plates containing 5-MT.
- As a control, plate a dilution of the culture (e.g., 10⁻⁶ and 10⁻⁷) onto M9 minimal medium plates without 5-MT to determine the initial viable cell count.
- Incubate the plates at 37°C for 48-72 hours.
4. Analysis of Resistant Colonies:
- Colonies that grow on the 5-MT-containing plates are potential resistant mutants.
- Isolate individual colonies by re-streaking onto fresh 5-MT plates to ensure stability of the resistant phenotype.
- To confirm tryptophan overproduction, the isolated mutants can be grown in liquid minimal medium and the culture supernatant assayed for tryptophan concentration using a specific tryptophan assay kit or by HPLC.
Section 2: this compound - A Probe for the Serotonin Pathway
In contrast to its 5-methylated counterpart, this compound is not primarily known as an antimetabolite for tryptophan biosynthesis. Instead, its utility as a research tool stems from its interaction with the enzymes of tryptophan's catabolic pathways, particularly the serotonin synthesis pathway.
Mechanism of Action: A Substrate for Tryptophan Hydroxylase
The rate-limiting step in the synthesis of serotonin is the hydroxylation of tryptophan to 5-hydroxytryptophan (5-HTP), a reaction catalyzed by the enzyme tryptophan hydroxylase (TPH).[1] There are two isoforms of this enzyme, TPH1, found predominantly in the periphery (e.g., the gut and pineal gland), and TPH2, which is the primary isoform in the brain.[3]
Research has shown that 4-MT can act as a substrate for TPH.[5] However, the hydroxylation occurs at the 5-position of the indole ring, yielding 4-methyl-5-hydroxytryptophan. This metabolic conversion makes 4-MT a useful tool for studying the activity and substrate specificity of TPH. The rate of conversion of 4-MT can be used as an indirect measure of TPH activity.
Figure 2: Metabolism of 4-MT by Tryptophan Hydroxylase.
Experimental Application: Assessing TPH Activity and Serotonin Synthesis
By introducing 4-MT into a cellular or in vivo system, researchers can monitor its conversion to 4-methyl-5-hydroxytryptophan as a proxy for TPH activity. This can be particularly useful for screening potential TPH inhibitors or activators. A decrease in the formation of the hydroxylated product in the presence of a test compound would indicate inhibition of TPH.
Experimental Protocol: Cell-Based Assay to Assess the Effect of a Test Compound on TPH-Mediated Metabolism of this compound
1. Cell Culture and Treatment:
- Culture cells known to express TPH (e.g., PC12 cells, or cells engineered to overexpress TPH1 or TPH2) in appropriate culture medium in a multi-well plate format.
- Pre-treat the cells with various concentrations of the test compound or vehicle control for a predetermined time (e.g., 1 hour).
2. Substrate Incubation:
- Add this compound to the culture medium to a final concentration that is appropriate for the experimental system (e.g., 10-100 µM).
- Incubate the cells for a specific period (e.g., 1-4 hours) at 37°C to allow for the metabolism of 4-MT.
3. Sample Collection and Preparation:
- Collect the cell culture supernatant.
- To stop the enzymatic reaction and precipitate proteins, add a deproteinizing agent (e.g., trichloroacetic acid or perchloric acid) to the supernatant.
- Centrifuge the samples to pellet the precipitated proteins and collect the clear supernatant.
4. Analysis of Metabolites:
- Analyze the supernatant for the presence and quantity of 4-methyl-5-hydroxytryptophan using a sensitive analytical method such as High-Performance Liquid Chromatography with fluorescence or mass spectrometry detection (HPLC-MS).
- The amount of 4-methyl-5-hydroxytryptophan produced is indicative of TPH activity. A reduction in its formation in the presence of the test compound suggests TPH inhibition.
5. Data Normalization:
- In parallel wells, perform a cell viability assay (e.g., MTT or CellTiter-Glo) to ensure that the observed effects are not due to cytotoxicity of the test compound.
- Normalize the amount of metabolite produced to the number of viable cells or total protein content.
Section 3: The Kynurenine Pathway - An Area for Further Investigation
The majority of tryptophan is metabolized through the kynurenine pathway, which is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO).[1] This pathway is a critical regulator of immune responses, and its dysregulation is a hallmark of many cancers.[4]
The direct inhibitory or substrate activities of 4-MT and 5-MT on IDO1 and TDO are not as well-characterized as that of other tryptophan analogs like 1-methyltryptophan, which is a known IDO1 inhibitor.[6] This represents an area where further research is needed to fully understand the specificity of 4-MT and 5-MT as research tools. When using these compounds, it is important to consider the possibility of off-target effects on the kynurenine pathway and to design experiments that can account for or measure these potential effects. For instance, measuring kynurenine levels in experimental systems treated with 4-MT or 5-MT would provide valuable information on their potential interaction with IDO1 or TDO.
Conclusion: Choosing the Right Tool for the Job
This compound and 5-Methyltryptophan are powerful yet distinct tools for the study of tryptophan metabolism. Their utility is dictated by the specific position of the methyl group on the indole ring, which in turn governs their interaction with key metabolic enzymes.
-
5-Methyltryptophan is the tool of choice for researchers interested in the regulation of tryptophan biosynthesis . Its function as a false feedback inhibitor of anthranilate synthase makes it an excellent selective agent for the isolation of tryptophan-overproducing mutants in bacteria and plants.
-
This compound serves as a valuable probe for the serotonin biosynthetic pathway . Its role as a substrate for tryptophan hydroxylase allows for the assessment of TPH activity in various experimental models and the screening of potential modulators of this key enzyme.
As with any research tool, a thorough understanding of the mechanism of action and potential off-target effects is crucial for the design of robust experiments and the accurate interpretation of results. This guide provides a foundational understanding to aid researchers in making an informed decision for their specific research needs in the ever-expanding field of tryptophan metabolism.
References
- 1. Tryptophan - Wikipedia [en.wikipedia.org]
- 2. Influence of Tryptophan and Serotonin on Mood and Cognition with a Possible Role of the Gut-Brain Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tryptophan Metabolism: A Versatile Area Providing Multiple Targets for Pharmacological Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Tryptophan and Tyrosine Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 4-Methyltryptophan and Other Tryptophan Analogs for Researchers and Drug Development Professionals
In the intricate world of cellular signaling and metabolic pathways, tryptophan stands as a cornerstone amino acid, not only as a building block for proteins but also as a precursor to a host of bioactive molecules.[1] Its metabolism gives rise to neurotransmitters like serotonin, the hormone melatonin, and a cascade of kynurenine pathway metabolites, each with profound physiological roles. The unique indole side chain of tryptophan also facilitates crucial molecular interactions, making it a focal point in drug discovery and development.[2]
This guide provides a comparative analysis of 4-Methyltryptophan and other key tryptophan analogs. As a senior application scientist, my goal is to offer not just a catalog of compounds but a deeper understanding of their functional differences, the rationale behind experimental choices for their evaluation, and detailed protocols to empower your own research endeavors. We will delve into their interactions with three critical targets: Indoleamine 2,3-dioxygenase (IDO1), Tryptophan Hydroxylase (TPH), and the Aryl Hydrocarbon Receptor (AhR).
The Significance of Tryptophan Analogs
Modification of the tryptophan scaffold has yielded a plethora of analogs with tailored biological activities. These molecules serve as invaluable tools to probe the function of tryptophan-metabolizing enzymes and related signaling pathways. In drug development, tryptophan analogs are being explored for their therapeutic potential in oncology, neurodegenerative diseases, and inflammatory disorders.[3]
Key Tryptophan Analogs in Focus
This guide will focus on a comparative analysis of the following tryptophan analogs, with a special emphasis on this compound:
-
This compound: A synthetic tryptophan analog with a methyl group at the 4th position of the indole ring.
-
5-Methyltryptophan: An analog with a methyl group at the 5th position of the indole ring.
-
1-Methyltryptophan (1-MT): One of the most studied tryptophan analogs, particularly as an inhibitor of IDO1. It exists as two stereoisomers, L-1-MT and D-1-MT (Indoximod), with differing activities.[4][5]
Comparative Analysis of Biological Activity
The functional consequences of subtle structural changes in tryptophan analogs are profound. Their efficacy and mechanism of action are highly dependent on the specific biological target.
Indoleamine 2,3-dioxygenase (IDO1) Inhibition
IDO1 is a key enzyme in the kynurenine pathway, catalyzing the first and rate-limiting step of tryptophan degradation.[6] Its upregulation in cancer creates an immunosuppressive microenvironment by depleting tryptophan and producing immunomodulatory metabolites.[3] Therefore, IDO1 inhibitors are of significant interest in cancer immunotherapy.
While extensive research has been conducted on 1-Methyltryptophan, quantitative data on the IDO1 inhibitory activity of this compound and 5-Methyltryptophan is limited in publicly available literature, highlighting a key area for future investigation.
| Tryptophan Analog | Target | Reported IC50 | Cell Line/Assay Condition | Citation |
| L-1-Methyltryptophan (L-1-MT) | IDO1 | 120 µM | HeLa cells | [4][5] |
| D-1-Methyltryptophan (D-1-MT / Indoximod) | IDO1 | >2.5 mM | HeLa cells | [4][5] |
| D-1-Methyltryptophan (D-1-MT / Indoximod) | mTORC1 (as a Trp mimetic) | ~70 nM | Cellular assays | [2] |
| This compound | IDO1 | Data not readily available | - | |
| 5-Methyltryptophan | IDO1 | Data not readily available | - |
Expert Insight: The significant difference in IDO1 inhibition between the L- and D-isomers of 1-MT underscores the stereospecificity of the enzyme's active site. While L-1-MT is a direct competitive inhibitor, D-1-MT (Indoximod) appears to exert its biological effects through a different mechanism, acting as a tryptophan mimetic to modulate mTORC1 signaling.[2] This highlights the importance of considering multiple mechanisms of action when evaluating tryptophan analogs. The lack of data for 4- and 5-methyltryptophan presents an opportunity for novel research to characterize their potential as IDO1 modulators.
Tryptophan Hydroxylase (TPH) Inhibition
TPH is the rate-limiting enzyme in the synthesis of serotonin and exists in two isoforms: TPH1, found predominantly in the periphery, and TPH2, located in the central nervous system.[7] Inhibitors of TPH are being investigated for a range of conditions, including carcinoid syndrome and irritable bowel syndrome.
Similar to the situation with IDO1, there is a scarcity of publicly available data on the inhibitory effects of this compound and 5-Methyltryptophan on TPH.
Expert Insight: The development of isoform-selective TPH inhibitors is a key goal in the field to minimize off-target effects. While some tryptophan analogs, like α-methyl-L-tryptophan, are known substrates for TPH and can be used to measure enzyme activity, their inhibitory potential is not well-characterized.[8] The protocols provided later in this guide can be readily adapted to perform a head-to-head comparison of this compound and other analogs for their TPH1 and TPH2 inhibitory activity.
Aryl Hydrocarbon Receptor (AhR) Activation
The AhR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses, detoxification, and cell differentiation.[5] Several tryptophan metabolites are known to be endogenous ligands for the AhR.[9][10] The interaction of tryptophan analogs with the AhR can therefore have significant downstream effects on cellular function.
| Tryptophan Analog/Metabolite | Target | Reported EC50 | Assay | Citation |
| Tryptamine | AhR | 0.048 mM | CYP1A1 mRNA induction | |
| Indole-3-acetate | AhR | 0.37 mM | CYP1A1 mRNA induction | |
| Indole | AhR | Antagonist | CYP1A1 mRNA induction | |
| Tryptophan | AhR | Antagonist (at high concentrations) | AhR activation by β-naphthoflavone and tryptamine | [11] |
| This compound | AhR | Data not readily available | - | |
| 5-Methyltryptophan | AhR | Data not readily available | - |
Expert Insight: The AhR signaling pathway is complex, with different ligands capable of inducing distinct downstream gene expression profiles. The finding that tryptophan itself can act as an AhR antagonist at higher concentrations suggests a potential feedback mechanism for regulating AhR activity.[11] Investigating how methylation at the 4 and 5 positions of the indole ring influences AhR binding and activation is a critical next step in understanding the biological activities of these analogs.
Experimental Workflows and Protocols
To facilitate your comparative studies, this section provides detailed, self-validating experimental protocols for assessing the activity of tryptophan analogs against IDO1, TPH, and AhR.
Signaling Pathways and Experimental Workflow Diagrams
Protocol 1: In Vitro IDO1 Inhibition Assay
Principle: This assay measures the ability of a test compound to inhibit the enzymatic activity of recombinant IDO1 by quantifying the production of kynurenine from tryptophan.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan
-
Test compounds (e.g., this compound, 1-Methyltryptophan)
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 6.5
-
Reaction Cocktail: Assay buffer containing 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase
-
Trichloroacetic acid (TCA), 30% (w/v)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 321 nm
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control (e.g., Epacadostat) in the assay buffer.
-
In a 96-well plate, add 50 µL of the reaction cocktail to each well.
-
Add 10 µL of the diluted test compounds or vehicle control to the respective wells.
-
Add 20 µL of recombinant IDO1 enzyme (final concentration ~50 nM) to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of L-Tryptophan solution (final concentration ~200 µM).
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 10 µL of 30% TCA.
-
Incubate the plate at 65°C for 15 minutes to convert N-formylkynurenine to kynurenine.
-
Centrifuge the plate at 3000 x g for 10 minutes to pellet any precipitate.
-
Measure the absorbance of the supernatant at 321 nm.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a suitable software.
Self-Validation: The inclusion of a potent, well-characterized IDO1 inhibitor like Epacadostat as a positive control is crucial for validating the assay performance. A vehicle-only control (no inhibitor) and a blank control (no enzyme) are also essential for accurate data interpretation.
Protocol 2: Cell-Based Tryptophan Hydroxylase (TPH) Inhibition Assay
Principle: This assay measures the inhibition of endogenous TPH activity in a cellular context by quantifying the reduction in serotonin production.
Materials:
-
A suitable cell line expressing TPH1 or TPH2 (e.g., BON cells for TPH1)
-
Cell culture medium and supplements
-
Test compounds (e.g., this compound)
-
L-Tryptophan
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Serotonin ELISA kit or HPLC system with fluorescence detection
-
96-well cell culture plates
-
Microplate reader (for ELISA)
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the test compounds or vehicle control.
-
Incubate the cells for a predetermined time (e.g., 1-24 hours).
-
Add L-Tryptophan to the medium to ensure substrate availability.
-
After the desired incubation period, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Collect the cell lysates and centrifuge to remove cellular debris.
-
Quantify the serotonin concentration in the lysates using a serotonin ELISA kit or by HPLC.
-
Determine the protein concentration of each lysate for normalization.
-
Calculate the percentage of inhibition of serotonin production for each compound concentration and determine the IC50 value.
Self-Validation: A known TPH inhibitor (e.g., telotristat ethyl) should be included as a positive control. A vehicle-treated group will serve as the baseline for 100% TPH activity. Cell viability should also be assessed in parallel (e.g., using an MTT assay) to ensure that the observed reduction in serotonin is not due to cytotoxicity.
Protocol 3: AhR Reporter Gene Assay
Principle: This assay utilizes a cell line stably transfected with a reporter gene (e.g., luciferase) under the control of an AhR-responsive promoter. Activation of AhR by a ligand leads to the expression of the reporter gene, which can be quantified.[5][12][13][14][15]
Materials:
-
An AhR reporter cell line (e.g., HepG2-Lucia™ AhR Cells)[5]
-
Cell culture medium and supplements
-
Test compounds (e.g., this compound)
-
A known AhR agonist (e.g., TCDD or β-naphthoflavone) as a positive control
-
A known AhR antagonist (e.g., CH-223191) for antagonist mode testing
-
Luciferase assay reagent
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Seed the AhR reporter cells in a 96-well plate and allow them to attach overnight.
-
Replace the medium with fresh medium containing serial dilutions of the test compounds (for agonist testing) or a fixed concentration of an agonist plus serial dilutions of the test compounds (for antagonist testing).
-
Include a vehicle control and a positive control (agonist only).
-
Incubate the plate for 18-24 hours.
-
Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.[12]
-
For agonist assays, calculate the fold induction of luciferase activity relative to the vehicle control and determine the EC50 value.
-
For antagonist assays, calculate the percentage of inhibition of the agonist-induced luciferase activity and determine the IC50 value.
Self-Validation: The use of both a potent agonist and antagonist as controls is essential. The response to the positive control agonist validates the responsiveness of the cell line, while the antagonist confirms the AhR-specificity of the observed effects.
Conclusion and Future Directions
This guide provides a framework for the comparative study of this compound and other tryptophan analogs. While there is a wealth of information on some analogs like 1-Methyltryptophan, significant data gaps remain for others, including this compound and 5-Methyltryptophan. The provided protocols offer a robust starting point for researchers to fill these gaps and further elucidate the structure-activity relationships of this important class of molecules.
Future research should focus on:
-
Systematic screening of a broader range of tryptophan analogs against IDO1, TPH1, TPH2, and AhR to build a comprehensive comparative dataset.
-
Elucidation of the precise mechanisms of action for analogs that show promising activity, including determination of competitive vs. non-competitive inhibition and agonist vs. antagonist effects.
-
In vivo studies to validate the in vitro findings and assess the pharmacokinetic and pharmacodynamic properties of novel tryptophan analogs.
By systematically exploring the diverse chemical space of tryptophan analogs, the research community can unlock new therapeutic opportunities and deepen our understanding of the fundamental roles of tryptophan metabolism in health and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment [frontiersin.org]
- 4. The Immunomodulator 1-Methyltryptophan Drives Tryptophan Catabolism Toward the Kynurenic Acid Branch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
- 6. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]
- 8. Labelled α -methyl-L-tryptophan as a tracer for the study of the brain serotonergic system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Indole and Tryptophan Metabolism: Endogenous and Dietary Routes to Ah Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tryptophan Supplementation Increases the Production of Microbial-Derived AhR Agonists in an In Vitro Simulator of Intestinal Microbial Ecosystem - PMC [pmc.ncbi.nlm.nih.gov]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. Cell-Based Assays for Identification of Aryl Hydrocarbon Receptor (AhR) Activators [escholarship.org]
- 14. escholarship.org [escholarship.org]
- 15. Cytochrome P450 Gene Regulation: Reporter Assays to Assess Aryl Hydrocarbon Receptor (HLHE76, AhR) Activation and Antagonism | Springer Nature Experiments [experiments.springernature.com]
A Senior Application Scientist's Guide to the Independent Validation of Experimental Data Using 4-Methyltryptophan
For researchers, scientists, and drug development professionals, the integrity of experimental data is the bedrock of scientific progress. When employing specialized chemical probes like 4-Methyltryptophan (4-Me-Trp), a synthetic analog of the essential amino acid L-tryptophan, rigorous and independent validation is not merely a procedural step but a scientific imperative. The introduction of a methyl group to the indole ring, while seemingly minor, fundamentally alters the molecule's steric and electronic properties, influencing its biological activity and analytical behavior.
This guide provides an in-depth framework for the multifaceted validation of experimental data generated using this compound. We will move beyond rote protocols to dissect the underlying rationale for each validation step, empowering you to design robust, self-validating experimental systems. We will compare orthogonal analytical techniques and provide actionable protocols, ensuring the data you generate is not only accurate but also unequivocally defensible.
Part 1: The Rationale for Validation: this compound vs. L-Tryptophan
L-tryptophan is a cornerstone molecule in biology, serving as a building block for proteins and a precursor to vital compounds like the neurotransmitter serotonin and metabolites of the kynurenine pathway.[1][2][3] Tryptophan analogs, including this compound, are powerful tools for probing these systems. They can act as competitive inhibitors, alternative substrates, or spectroscopic probes.[4] However, the very modifications that make them useful necessitate a distinct validation strategy.
The methyl group at the 4-position of the indole ring in 4-Me-Trp introduces specific changes compared to the native L-tryptophan:
-
Increased Hydrophobicity: The nonpolar methyl group enhances the molecule's lipophilicity, which can affect its interaction with protein binding pockets, membrane permeability, and chromatographic retention times.
-
Altered Electronics: Methyl groups are weakly electron-donating, which can subtly change the electron density of the indole π-system.[5] This may alter cation-π interactions, which are crucial in many protein-ligand binding events.
-
Steric Hindrance: The added bulk of the methyl group can prevent 4-Me-Trp from binding to enzymes or receptors that have a tightly constrained active site perfectly evolved for L-tryptophan. Conversely, it may enhance binding to other sites.
These differences underscore why one cannot simply substitute 4-Me-Trp for L-Trp in an assay and assume the analytical methods or biological outcomes will be identical. Independent validation is required to characterize its specific behavior.
Table 1: Comparative Physicochemical Properties
| Property | L-Tryptophan | This compound | Implication for Validation |
|---|---|---|---|
| Molar Mass | 204.23 g/mol | 218.26 g/mol | Requires distinct mass-to-charge (m/z) values in Mass Spectrometry. |
| Structure | Unsubstituted Indole | Indole with -CH₃ at C4 | Potential for altered UV absorbance/fluorescence spectra and chromatographic separation. |
| LogP (Hydrophobicity) | ~ -1.1 | Higher than L-Trp | Likely longer retention time in reverse-phase chromatography; altered membrane transport. |
| Biological Role | Protein Synthesis, Precursor | Research Tool, Modulator | Biological activity must be empirically determined and quantified in each system. |
Part 2: The Logic of a Self-Validating Workflow
A robust validation strategy relies on the principle of orthogonality—using multiple, independent methods whose potential sources of error are different. If distinct methods yield convergent results, it provides high confidence in the data's accuracy. This workflow is not linear but cyclical, with each step informing the next.
Caption: Logical workflow for the independent validation of this compound data.
Part 3: Orthogonal Analytical Techniques for Quantification
The cornerstone of validation is accurate quantification. Here, we compare the two most common and powerful techniques: HPLC and LC-MS/MS.
HPLC is a robust and widely accessible technique for separating and quantifying compounds.[6] For 4-Me-Trp, a reverse-phase method is typically effective.
Causality Behind Method Choices:
-
Column: A C18 column is the standard choice for separating moderately nonpolar molecules like tryptophan analogs. The increased hydrophobicity of 4-Me-Trp will lead to a longer retention time compared to L-Trp, providing good separation.
-
Mobile Phase: A gradient of a weak acid (like formic or acetic acid) in water and an organic solvent (like acetonitrile or methanol) is used. The acid ensures the carboxyl group is protonated, leading to sharper peaks.
-
Detection: Tryptophan's indole ring provides strong UV absorbance (typically ~280 nm) and intrinsic fluorescence (Excitation ~280 nm, Emission ~350 nm). Fluorescence detection is generally more sensitive and selective than UV.[6]
Detailed Protocol: HPLC Quantification of 4-Me-Trp in Plasma
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 200 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., 5-Methyltryptophan).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.[7]
-
Carefully transfer the supernatant to a clean vial for injection.
-
-
Calibration Curve:
-
Prepare a stock solution of 4-Me-Trp of known concentration.
-
Create a series of calibration standards (e.g., 0.1 to 50 µg/mL) by spiking known amounts of the stock solution into blank plasma and processing as above.
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient: Start at 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, return to 10% B and equilibrate.
-
Injection Volume: 10 µL.
-
Detector: Fluorescence (Ex: 285 nm, Em: 360 nm).
-
-
Validation Parameters:
Table 2: Example HPLC Method Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Column | C18 (e.g., 150 x 4.6 mm) | Good retention for moderately hydrophobic molecules. |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid | Provides good peak shape and separation. |
| Detection | Fluorescence (Ex/Em: ~285/360 nm) | High sensitivity and selectivity for the indole ring. |
| Internal Standard | 5-Methyltryptophan | Structurally similar, chromatographically distinct, corrects for extraction variability. |
LC-MS/MS provides superior specificity and sensitivity by measuring the precise mass-to-charge ratio (m/z) of the molecule and its fragments.[9][10] It serves as an excellent orthogonal method to confirm HPLC-Fluorescence data.
Causality Behind Method Choices:
-
Ionization: Electrospray ionization (ESI) in positive mode is effective for amino acids, as it readily protonates the amino group to create a positive ion [M+H]⁺.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM) is used. A specific parent ion (the protonated 4-Me-Trp) is selected, fragmented, and a specific fragment ion is monitored. This two-stage filtering provides exceptional specificity.
Detailed Protocol: LC-MS/MS Confirmation
-
Sample Preparation: Same as for HPLC.
-
LC Conditions: Can use the same or a faster, UPLC-based method to increase throughput.
-
MS/MS Parameters (Example for 4-Me-Trp):
-
Ionization Mode: ESI Positive.
-
Parent Ion [M+H]⁺: m/z 219.1.
-
Fragment Ion: A common fragment results from the loss of the carboxyl group (as HCOOH), e.g., m/z 173.1. The exact fragment must be determined by direct infusion of a standard.
-
MRM Transition: 219.1 -> 173.1.
-
-
Data Analysis: Quantification is based on the peak area of the specific MRM transition, normalized to an internal standard (ideally a stable isotope-labeled version of 4-Me-Trp, if available).
Table 3: Example LC-MS/MS Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Ionization | ESI Positive | Efficiently creates a detectable positive ion [M+H]⁺. |
| Parent Ion (Q1) | m/z 219.1 | Selects for the molecular weight of this compound. |
| Fragment Ion (Q3) | e.g., m/z 173.1 | Specific fragment provides structural confirmation and reduces noise. |
| Internal Standard | Stable Isotope Labeled (SIL) 4-Me-Trp | The gold standard for correcting matrix effects and extraction loss.[11] |
Part 4: Functional Validation in a Biological Context
Confirming the concentration of 4-Me-Trp in a sample is only half the battle. We must also validate its intended biological effect. As many tryptophan analogs are designed to modulate enzymes in the kynurenine pathway, we will use the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) as a case study.[12] IDO1 is a key immune-regulatory enzyme that catabolizes tryptophan to N-formylkynurenine.[2][13]
Caption: The IDO1-mediated kynurenine pathway and the inhibitory role of 4-Me-Trp.
Detailed Protocol: Cellular IDO1 Inhibition Assay
-
Cell Culture:
-
Use a cell line known to express IDO1 upon stimulation, such as human peripheral blood mononuclear cells (PBMCs) or certain cancer cell lines (e.g., HeLa).
-
Culture cells in appropriate media.
-
-
Experimental Setup:
-
Plate cells and allow them to adhere overnight.
-
Treat cells for 24-48 hours with an IDO1 inducer, typically Interferon-gamma (IFN-γ, e.g., 100 ng/mL).[14]
-
Concurrently, treat cells with a dose-response range of 4-Me-Trp (e.g., 0 to 200 µM).
-
-
Essential Controls:
-
Readout - Kynurenine Measurement:
-
After incubation, collect the cell culture supernatant.
-
Measure the concentration of kynurenine, the product of IDO1 activity, in the supernatant. This can be done using HPLC or LC-MS/MS as described above, or with a colorimetric assay based on Ehrlich's reagent.
-
-
Data Analysis:
-
Normalize the kynurenine levels in treated samples to the vehicle control.
-
Plot the percent inhibition of kynurenine production against the concentration of 4-Me-Trp.
-
Calculate the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Caption: Experimental workflow for the functional validation of 4-Me-Trp as an IDO1 inhibitor.
Summary: A Comparative Guide to Validation Techniques
No single technique is sufficient. True validation comes from the convergence of evidence from orthogonal methods.
Table 4: Comparison of Analytical Validation Techniques
| Technique | Primary Purpose | Strengths | Limitations |
|---|---|---|---|
| NMR | Structural Confirmation | Unambiguous structure elucidation, purity assessment. | Low sensitivity, not suitable for trace quantification. |
| HPLC-UV/Fluorescence | Quantification | Robust, reliable, widely available, good sensitivity (Fluorescence). | Potential for interference from co-eluting compounds. |
| LC-MS/MS | Confirmatory Quantification | Exceptional specificity and sensitivity, structural confirmation via fragmentation. | Higher cost, susceptible to matrix effects if not controlled. |
| Functional Assay | Biological Validation | Measures relevant biological activity, provides physiological context. | Indirect, can be affected by off-target effects or cell health. |
By integrating these chemical, analytical, and biological validation strategies, researchers can build a comprehensive and irrefutable dataset. This rigorous approach ensures that the insights gained from using powerful chemical tools like this compound are both scientifically sound and impactful for the fields of medicine and drug discovery.
References
- 1. Tryptophan - Wikipedia [en.wikipedia.org]
- 2. Tryptophan Metabolism Disorder-Triggered Diseases, Mechanisms, and Therapeutic Strategies: A Scientometric Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tryptophan metabolism: From physiological functions to key roles and therapeutic targets in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aralezbio.com [aralezbio.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scielo.br [scielo.br]
- 7. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Full factorial design for optimization, development and validation of HPLC method to determine valsartan in nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitative method using high resolution mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Tryptophan Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 11. diva-portal.org [diva-portal.org]
- 12. Influence of Tryptophan Contained in 1-Methyl-Tryptophan on Antimicrobial and Immunoregulatory Functions of Indoleamine 2,3-Dioxygenase | PLOS One [journals.plos.org]
- 13. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Major Developments in the Design of Inhibitors along the Kynurenine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
A-Comprehensive-Guide-to-Confirming-the-Biological-Activity-of-4-Methyltryptophan-Labeled-Proteins
In the realm of protein science and drug development, the site-specific incorporation of non-canonical amino acids (ncAAs) has emerged as a powerful tool for elucidating protein structure, function, and dynamics.[1][2][3] Among the various tryptophan analogs, 4-Methyltryptophan (4-Me-Trp) offers unique properties for probing protein environments. However, the introduction of any foreign moiety necessitates a rigorous validation of the labeled protein's biological integrity. This guide provides an in-depth comparison of methodologies to confirm that 4-Me-Trp-labeled proteins retain their native biological activity, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The-Imperative-of-Functional-Validation
The central dogma of protein labeling with ncAAs is to introduce a probe without perturbing the very function it is designed to study. The addition of a methyl group to the indole ring of tryptophan, as in 4-Me-Trp, can subtly alter the local environment. These alterations, while often minimal, can have unforeseen consequences on protein folding, stability, and ultimately, biological activity.[4][5] Therefore, a multi-faceted approach to functional validation is not just recommended; it is essential for the scientific rigor of any study employing 4-Me-Trp-labeled proteins.
A-Multi-pronged-Strategy-for-Confirming-Biological-Activity
A robust validation strategy should encompass a hierarchy of analyses, from fundamental structural assessments to complex cell-based functional assays. This ensures that the observed activity, or lack thereof, can be confidently attributed to the biological process under investigation and not an artifact of the labeling process.
Section 1: Foundational Biophysical Characterization
Before delving into functional assays, it is crucial to establish that the incorporation of 4-Me-Trp has not induced gross structural changes. Biophysical techniques provide the first line of evidence for preserved protein integrity.[6][7]
Assessing Structural Integrity
Circular Dichroism (CD) Spectroscopy: This technique is a workhorse for assessing the secondary structure of proteins.[8][9] By measuring the differential absorption of circularly polarized light, one can quickly ascertain if the alpha-helical and beta-sheet content of the labeled protein is comparable to the wild-type. A significant deviation in the CD spectrum would be a red flag, indicating a potential misfolding event.
Differential Scanning Calorimetry (DSC) and Thermal Shift Assays (TSA): These methods provide a quantitative measure of a protein's thermal stability.[10][9][11] DSC, considered the "gold standard," measures the heat required to denature a protein, providing a precise melting temperature (Tm).[10][11] TSA, a higher-throughput alternative, monitors protein unfolding using a fluorescent dye that binds to exposed hydrophobic regions.[9] A 4-Me-Trp-labeled protein with a Tm comparable to its wild-type counterpart is a strong indicator of preserved structural integrity.
Comparative Data: Biophysical Characterization
| Technique | Parameter Measured | Interpretation of Similar Results (Wild-Type vs. 4-Me-Trp Labeled) | Interpretation of Disparate Results |
| Circular Dichroism (CD) | Secondary Structure Content | Preserved global fold and secondary structural elements. | Potential misfolding or significant conformational change. |
| Differential Scanning Calorimetry (DSC) | Thermal Stability (Tm) | Similar thermodynamic stability, suggesting proper folding. | Altered stability, which may impact function. |
| Thermal Shift Assay (TSA) | Thermal Stability (Tm) | Comparable stability profile. | Potential destabilization due to the modification. |
| Mass Spectrometry (MS) | Molecular Weight | Confirms incorporation of 4-Me-Trp. | Incomplete labeling or unexpected modifications.[8] |
Section 2: In Vitro Functional Assays: The First Test of Activity
Once the structural integrity is confirmed, the next logical step is to assess the protein's function in a controlled, cell-free environment. The choice of assay is highly dependent on the protein's class and known biological role.
Enzyme Kinetics: A Quantitative Measure of Catalytic Activity
For proteins with enzymatic activity, a kinetic assay is the most direct method to quantify function.[12][13] The core principle is to measure the rate of the reaction catalyzed by the enzyme under varying substrate concentrations.[12][13][14]
Key Parameters to Compare:
-
Michaelis Constant (Km): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A similar Km value between the wild-type and labeled enzyme suggests that the substrate binding affinity is unaffected.
-
Maximum Velocity (Vmax): The maximum rate of the reaction when the enzyme is saturated with the substrate. A comparable Vmax indicates that the catalytic efficiency is preserved.
-
Catalytic Efficiency (kcat/Km): The most sensitive measure of an enzyme's overall performance.
Experimental Workflow: Enzyme Kinetic Assay
Caption: Workflow for a comparative enzyme kinetic assay.
Binding Assays: Quantifying Molecular Interactions
For proteins whose function is defined by binding to other molecules (e.g., receptors, antibodies), various biophysical techniques can quantify these interactions.
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC): These are powerful label-free techniques for measuring binding affinity (KD), kinetics (kon and koff), and thermodynamics.[7][15] Comparing these parameters between the wild-type and 4-Me-Trp labeled protein provides a direct assessment of whether the modification has impacted the binding interface.
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Immobilization: Covalently attach the ligand (binding partner) to the sensor chip surface.
-
Analyte Injection: Flow a series of concentrations of the wild-type or 4-Me-Trp labeled protein (analyte) over the sensor surface.
-
Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of analyte bound.
-
Data Analysis: Fit the sensorgram data to a suitable binding model to determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD).
-
Comparison: Directly compare the kinetic and affinity constants obtained for the wild-type and labeled proteins.
Section 3: Cell-Based Assays: Validating Function in a Biological Context
While in vitro assays are crucial, they do not fully recapitulate the complex cellular environment.[16] Cell-based assays are therefore the ultimate test of a labeled protein's biological activity, as they assess its function within the context of living cells.[15][16][17]
Reporter Gene Assays
For proteins that are part of a signaling pathway, reporter gene assays are a powerful tool. In this setup, the activation of the signaling pathway leads to the expression of a readily measurable reporter protein, such as luciferase or green fluorescent protein (GFP). By treating cells with the wild-type or 4-Me-Trp labeled protein, one can quantify and compare their ability to activate the downstream signaling cascade.
Cell Proliferation and Viability Assays
If the protein of interest is involved in cell growth or death, its activity can be assessed by measuring changes in cell number or metabolic activity. Assays like the MTT or MTS assay provide a colorimetric readout of cell viability.
Protein-Protein Interaction Assays in a Cellular Context
Techniques like co-immunoprecipitation (Co-IP) or Förster Resonance Energy Transfer (FRET) can be used to confirm that the labeled protein can still interact with its known binding partners within the cell.[18][19]
Experimental Workflow: Cell-Based Reporter Assay
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Beyond Traditional Labels: Leveraging Unnatural Amino Acids for Enhanced Molecular Diagnostics | Blog | Biosynth [biosynth.com]
- 4. Noncanonical Amino Acid Labeling in Vivo to Visualize and Affinity Purify Newly Synthesized Proteins in Larval Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. primo.pugetsound.edu [primo.pugetsound.edu]
- 7. researchgate.net [researchgate.net]
- 8. fiveable.me [fiveable.me]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 13. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 14. Time-Dependent Kinetic Complexities in Enzyme Assays: A Review [mdpi.com]
- 15. selectscience.net [selectscience.net]
- 16. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 17. Cell Based Activity Assays for Functional Testing - Icosagen [icosagen.com]
- 18. revvity.com [revvity.com]
- 19. Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Quantitative LC-MS/MS Method for 4-Methyltryptophan
In the landscape of drug development and clinical research, the precise quantification of small molecules is paramount. 4-Methyltryptophan (4-MTP), a synthetic derivative of the essential amino acid tryptophan, is a compound of growing interest. Its accurate measurement in biological matrices is critical for pharmacokinetic, toxicokinetic, and biomarker studies. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for this application, offering unparalleled sensitivity and selectivity.[1]
This guide provides an in-depth comparison of a validated LC-MS/MS method for 4-MTP against other analytical techniques. It is designed for researchers, scientists, and drug development professionals, offering a narrative grounded in scientific integrity, explaining not just the how, but the why behind the experimental choices.
The Analytical Challenge: Why 4-MTP Requires a Superior Method
Quantifying 4-MTP is not without its challenges. Like its parent compound, it can be subject to degradation and exists among numerous structurally similar isomers and metabolites.[2] Furthermore, biological samples such as plasma, serum, and urine are complex mixtures containing proteins, lipids, and other small molecules that can interfere with analysis, a phenomenon known as the matrix effect.[3] A robust analytical method must overcome these hurdles to provide reliable data.
The Gold Standard: A Deep Dive into the LC-MS/MS Method
LC-MS/MS is the preferred technique due to its ability to physically separate the analyte from interferences (via LC) and then selectively detect and quantify it based on its unique mass-to-charge ratio (via MS/MS).[4] This dual-layered specificity is what makes the method so powerful.
A typical workflow for the analysis of 4-MTP in a biological matrix involves several key stages, each optimized to ensure data quality.
References
A Senior Application Scientist's Guide to Validating 4-Methyltryptophan Metabolism Using Stable Isotopes
For researchers, scientists, and drug development professionals, understanding the metabolic fate of therapeutic candidates is paramount. This guide provides an in-depth, technical comparison of methodologies for validating the metabolism of 4-Methyltryptophan (4-MTP), a synthetic tryptophan derivative of significant interest. We will delve into the rationale behind experimental choices, focusing on the use of stable isotopes as the gold standard for elucidating metabolic pathways with the highest degree of scientific integrity.
The Critical Need for Validating this compound Metabolism
This compound is a synthetic amino acid that acts as a prodrug for α-methylserotonin (αMS).[1] Its therapeutic potential is being explored in conditions where serotonin deficiency is implicated.[1] Furthermore, as a tryptophan analog, it has the potential to interact with the kynurenine pathway, a critical route for tryptophan metabolism that is increasingly recognized for its role in immune regulation, particularly in the context of cancer.[2][3][4][5][6][7] The enzymes indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO) initiate this pathway and are key targets in cancer immunotherapy.[8][9][10] Therefore, a precise understanding of 4-MTP's metabolic fate is crucial for predicting its efficacy, off-target effects, and overall safety profile.
Why Stable Isotopes are the Gold Standard
Stable isotope labeling is a powerful technique in metabolic research that offers unparalleled insights into the dynamics of metabolic networks.[11][12][13] Unlike traditional methods that only provide a snapshot of metabolite concentrations, stable isotope tracing allows for the elucidation of metabolic fluxes, pathway activities, and the unambiguous identification of downstream metabolites.[14] The incorporation of stable isotopes like deuterium (²H or D) or carbon-13 (¹³C) into a molecule does not significantly alter its chemical properties, allowing it to be processed by enzymes in a manner nearly identical to its unlabeled counterpart. This makes stable isotope-labeled compounds the ideal internal standards for quantitative analysis using mass spectrometry, as they co-elute with the analyte of interest and compensate for variations in sample preparation and instrument response.[15][16][17]
Comparative Analysis of Stable Isotope Labeling Strategies for this compound
The choice of stable isotope and the position of labeling are critical experimental design considerations that directly impact the information that can be obtained from a study.
| Labeling Strategy | Rationale & Advantages | Disadvantages & Considerations |
| Deuterium (²H) Labeling | - Cost-effective synthesis: Deuterium oxide (D₂O) is a readily available and relatively inexpensive source of deuterium.[18] - Kinetic Isotope Effect (KIE): The stronger C-D bond compared to the C-H bond can slow down metabolic reactions at the site of deuteration, providing insights into reaction mechanisms.[19] - Versatile synthetic methods: Various methods exist for deuterium labeling, including H-D exchange reactions catalyzed by metals like palladium.[20][21] | - Potential for back-exchange: Deuterium atoms in certain positions can exchange with protons from the surrounding solvent, leading to a loss of the label. - Chromatographic separation: In some cases, deuterated compounds may exhibit slight shifts in retention time compared to their non-deuterated counterparts. |
| Carbon-13 (¹³C) Labeling | - Stable label: The ¹³C label is not susceptible to back-exchange, ensuring its retention throughout metabolic pathways. - Metabolic flux analysis: Uniformly ¹³C-labeled precursors (e.g., [U-¹³C]-glucose) can be used to trace the flow of carbon atoms through central carbon metabolism and into downstream metabolites like 4-MTP.[22][23][24] - Clear mass shifts: The +1 Da mass shift per ¹³C atom provides a clear and unambiguous signal in mass spectrometry. | - More complex and expensive synthesis: The synthesis of ¹³C-labeled compounds is generally more challenging and costly than deuteration. - Isotopologue distribution analysis: Interpreting the mass isotopologue distribution of metabolites requires specialized software and expertise.[14] |
Experimental Workflows for Validating this compound Metabolism
A robust validation of 4-MTP metabolism involves a multi-step process, from the synthesis of the labeled compound to the final data analysis.
Caption: Experimental workflow for validating 4-MTP metabolism.
Step-by-Step Experimental Protocols
1. Synthesis of Deuterium-Labeled this compound (D-4-MTP)
This protocol describes a general method for deuterium labeling via H-D exchange.
-
Reaction Setup: In a high-pressure vessel, combine this compound, a palladium on carbon (Pd/C) catalyst, and deuterium oxide (D₂O).
-
Reaction Conditions: Heat the mixture under stirring. The temperature and reaction time will need to be optimized to achieve the desired level of deuteration.[20]
-
Purification: After the reaction, filter to remove the catalyst. Purify the D-4-MTP using high-performance liquid chromatography (HPLC).
-
Characterization: Confirm the identity and isotopic enrichment of the purified D-4-MTP using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
2. Cell Culture Experiments
-
Cell Seeding: Plate cells of interest (e.g., a cancer cell line known to express IDO1) at an appropriate density in multi-well plates.
-
Treatment: Once the cells have adhered, replace the medium with fresh medium containing a known concentration of D-4-MTP. Include control wells with unlabeled 4-MTP and vehicle-only controls.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 0, 2, 6, 12, 24 hours).
-
Metabolite Extraction: At each time point, aspirate the medium and quench cellular metabolism by adding a cold extraction solvent (e.g., 80% methanol). Scrape the cells and collect the cell lysate.
-
Sample Processing: Centrifuge the lysates to pellet proteins and cellular debris. Collect the supernatant for LC-MS/MS analysis.
3. LC-MS/MS Analysis of 4-MTP and its Metabolites
This protocol provides a general framework for UPLC-MS/MS analysis.
-
Chromatographic Separation: Use a suitable reversed-phase column (e.g., C18) with a gradient elution program. A typical mobile phase system would consist of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to detect and quantify the parent and expected metabolite ions.
-
Method Validation: Validate the analytical method according to established guidelines, assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.[25][26]
Data Presentation and Interpretation
Quantitative data should be presented in a clear and concise manner to facilitate comparison.
Table 1: Validation Parameters for the LC-MS/MS Method
| Analyte | Linearity Range (µM) | LOD (nM) | LOQ (nM) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| 4-MTP | 0.1 - 100 | 5 | 15 | < 5% | < 7% |
| D-4-MTP | 0.1 - 100 | 5 | 15 | < 5% | < 7% |
| Metabolite A | 0.01 - 10 | 1 | 3 | < 8% | < 10% |
| Metabolite B | 0.05 - 50 | 2 | 6 | < 6% | < 9% |
The interpretation of the data will focus on identifying the mass-shifted peaks corresponding to the metabolites of D-4-MTP. The rate of appearance of these metabolites over time will provide insights into the kinetics of the metabolic pathways involved.
Visualizing the Metabolic Pathway of this compound
Caption: Putative metabolic pathways of this compound.
The primary metabolic route for 4-MTP is its conversion to α-methyl-5-hydroxytryptophan by tryptophan hydroxylase, followed by decarboxylation to α-methylserotonin.[1] Another potential metabolite is α-methyltryptamine.[1] Given its structural similarity to tryptophan, it is also crucial to investigate its potential interaction with the kynurenine pathway, which is initiated by IDO1 and TDO.[2][9]
Conclusion: A Self-Validating System for Unambiguous Results
By employing stable isotope-labeled this compound in conjunction with validated LC-MS/MS methods, researchers can create a self-validating system for studying its metabolism. The use of a labeled internal standard ensures analytical accuracy, while the tracing of the isotope through metabolic pathways provides definitive evidence of biotransformation. This rigorous approach is essential for advancing our understanding of 4-MTP's mechanism of action and for making informed decisions in drug development.
References
- 1. α-Methyltryptophan - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor [frontiersin.org]
- 3. Tryptophan: A Rheostat of Cancer Immune Escape Mediated by Immunosuppressive Enzymes IDO1 and TDO - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The therapeutic potential of targeting tryptophan catabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tryptophan metabolism and disposition in cancer biology and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New insights into tryptophan metabolism in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tryptophan metabolism: From physiological functions to key roles and therapeutic targets in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 9. Tryptophan 2,3-Dioxygenfase and Indoleamine 2,3-Dioxygenase 1 Make Separate, Tissue-Specific Contributions to Basal and Inflammation-Induced Kynurenine Pathway Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Tryptophan 2,3-Dioxygenase Expression Identified in Murine Decidual Stromal Cells Is Not Essential for Feto-Maternal Tolerance [frontiersin.org]
- 11. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholars.mssm.edu [scholars.mssm.edu]
- 14. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A mass spectrometric method for quantification of tryptophan-derived uremic solutes in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitative method using high resolution mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. macmillan.princeton.edu [macmillan.princeton.edu]
- 19. benchchem.com [benchchem.com]
- 20. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 25. Validation of a global quantitative analysis methodology of tryptophan metabolites in mice using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. real.mtak.hu [real.mtak.hu]
A Comparative Analysis of L-4-Methyltryptophan and D-4-Methyltryptophan: Unraveling Stereoisomeric Effects in Tryptophan Metabolism and Beyond
For researchers and drug development professionals navigating the complexities of tryptophan metabolism, the subtle yet profound impact of stereochemistry on biological activity is a critical consideration. This guide provides an in-depth comparison of the effects of L-4-Methyltryptophan and D-4-Methyltryptophan, two stereoisomers of a methylated tryptophan analog. While direct comparative data for the 4-methyl isomers is less abundant than for their extensively studied 1-methyl counterparts, we can extrapolate from the well-established principles of stereoselectivity in this class of molecules to inform our understanding and guide future research.
This document will delve into the known and projected differences in their mechanisms of action, particularly concerning the inhibition of Indoleamine 2,3-dioxygenase (IDO), a key enzyme in the kynurenine pathway and a critical regulator of immune tolerance.[1][2][3] We will also explore potential off-target effects and provide detailed experimental protocols to enable researchers to rigorously evaluate these compounds in their own work.
The Central Role of Tryptophan Metabolism and IDO
L-Tryptophan is an essential amino acid that serves as a precursor for the synthesis of serotonin, melatonin, and niacin.[4][5] A major metabolic route for tryptophan is the kynurenine pathway, the first and rate-limiting step of which is catalyzed by either Tryptophan 2,3-dioxygenase (TDO) or Indoleamine 2,3-dioxygenase (IDO).[[“]][7] IDO, in particular, has garnered significant attention in the field of immuno-oncology. Its expression is often upregulated in tumors and antigen-presenting cells within the tumor microenvironment.[1][2] By depleting local tryptophan concentrations and producing immunomodulatory kynurenine metabolites, IDO creates an immunosuppressive environment that allows tumors to evade immune destruction.[1][2][8] This has made IDO a prime target for therapeutic intervention.
Stereoisomerism: A Critical Determinant of Biological Activity
The spatial arrangement of atoms in a molecule, or its stereochemistry, can have a dramatic impact on its biological function.[9] Enantiomers, which are non-superimposable mirror images of each other (like the L- and D-isomers of amino acids), can exhibit vastly different activities. This is because biological targets such as enzymes and receptors are themselves chiral and will interact differently with each enantiomer.[9] In drug development, it is crucial to evaluate stereoisomers separately, as one may be therapeutically active while the other could be inactive or even toxic.[9]
L- vs. D-1-Methyltryptophan: An Illuminating Precedent
To understand the potential differences between L- and D-4-Methyltryptophan, it is instructive to examine the wealth of data on their 1-methyl analogs. The racemic mixture of 1-methyl-tryptophan was initially identified as an IDO inhibitor.[10] Subsequent studies dissecting the individual stereoisomers revealed a fascinating divergence in their mechanisms and efficacy.
-
L-1-Methyltryptophan (L-1-MT): In cell-free enzymatic assays, L-1-MT is generally considered the more potent direct inhibitor of the IDO1 enzyme.[11][12] It competes with the natural substrate, L-tryptophan, for binding to the enzyme's active site.
-
D-1-Methyltryptophan (D-1-MT, Indoximod): In contrast, D-1-MT is a weak inhibitor of IDO1 in biochemical assays.[10][11] However, it has demonstrated superior anti-tumor efficacy in preclinical in vivo models and has been the isomer advanced into clinical trials.[13] This paradox suggests that D-1-MT's anti-tumor effects may be mediated by mechanisms other than direct IDO1 inhibition.
Several hypotheses have been proposed to explain the in vivo superiority of D-1-MT:
-
IDO2 Inhibition: Some studies suggest that D-1-MT may preferentially inhibit IDO2, another isoform of the enzyme.[8]
-
Tryptophan Mimicry and mTOR Pathway Modulation: D-1-MT can act as a tryptophan mimetic, reversing the cellular stress response induced by tryptophan depletion.[14] This can lead to the restoration of mTOR signaling, which is suppressed by IDO activity.[14]
-
Paradoxical IDO1 Upregulation: Intriguingly, D-1-MT has been shown to upregulate the expression of IDO1 in cancer cells, an effect mediated through p38 MAPK and JNK signaling pathways.[8] While seemingly counterintuitive, this could potentially render tumor cells more susceptible to other therapeutic interventions.
The differential effects of L- and D-1-Methyltryptophan underscore the importance of evaluating stereoisomers independently and highlight the complex biology surrounding IDO inhibition.
Comparing L-4-Methyltryptophan and D-4-Methyltryptophan: What to Expect
While direct, comprehensive comparative studies on the 4-methyl isomers are scarce, we can formulate a hypothesis based on the structure-activity relationships observed with the 1-methyl analogs. The addition of a methyl group at the 4-position of the indole ring will alter the molecule's steric and electronic properties, likely influencing its interaction with the IDO active site and other biological targets.
Table 1: Projected Comparative Profile of L-4-Methyltryptophan and D-4-Methyltryptophan
| Feature | L-4-Methyltryptophan | D-4-Methyltryptophan | Rationale for Projection |
| Direct IDO1 Inhibition | Likely a more potent direct inhibitor | Likely a weaker direct inhibitor | Based on the established pattern of L-isomers of tryptophan analogs being better substrates/inhibitors for enzymes that process L-tryptophan. |
| In Vivo Anti-Tumor Efficacy | Potentially lower | Potentially higher | Extrapolated from the superior in vivo efficacy of D-1-MT, which may be due to off-target effects or a more complex mechanism of action. |
| Mechanism of Action | Primarily competitive inhibition of IDO1 | Potential for off-target effects such as IDO2 inhibition, mTOR pathway modulation, or acting as a tryptophan mimetic. | Based on the multifaceted mechanism of D-1-MT. |
| Metabolic Stability | May be a substrate for IDO1 | Less likely to be a substrate for IDO1 | L-isomers are the natural substrates for many enzymes. |
It is crucial to emphasize that these are projections and must be validated through rigorous experimental testing.
Experimental Protocols for Comparative Evaluation
To systematically compare the effects of L-4-Methyltryptophan and D-4-Methyltryptophan, a multi-faceted experimental approach is required.
IDO1 Enzymatic Activity Assay
This assay directly measures the ability of the compounds to inhibit the enzymatic activity of IDO1.
Workflow Diagram:
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Indoleamine 2,3-Dioxygenase and Its Therapeutic Inhibition in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different effects of tryptophan 2,3-dioxygenase inhibition on SK-Mel-28 and HCT-8 cancer cell lines | springermedizin.de [springermedizin.de]
- 4. Tryptophan Biochemistry: Structural, Nutritional, Metabolic, and Medical Aspects in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tryptophan - Wikipedia [en.wikipedia.org]
- 6. consensus.app [consensus.app]
- 7. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Indoleamine-2,3-Dioxygenase (IDO) Inhibitor 1-Methyl-D-tryptophan Upregulates IDO1 in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 10. Frontiers | The Immunomodulator 1-Methyltryptophan Drives Tryptophan Catabolism Toward the Kynurenic Acid Branch [frontiersin.org]
- 11. Frontiers | Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment [frontiersin.org]
- 12. Influence of Tryptophan Contained in 1-Methyl-Tryptophan on Antimicrobial and Immunoregulatory Functions of Indoleamine 2,3-Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Indoleamine-2,3-Dioxygenase (IDO) Inhibitor 1-Methyl-D-tryptophan Upregulates IDO1 in Human Cancer Cells | PLOS One [journals.plos.org]
- 14. IDO inhibits a tryptophan sufficiency signal that stimulates mTOR: A novel IDO effector pathway targeted by D-1-methyl-tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
A Critical Review of 4-Methyltryptophan in Protein Science: A Comparative Guide
For the modern researcher in protein science and drug development, the ability to probe protein structure, dynamics, and interactions with minimal perturbation is paramount. The intrinsic fluorescence of tryptophan (Trp) has long served as a valuable, albeit sometimes limited, endogenous reporter. The strategic substitution of Trp with unnatural amino acid (UAA) analogs offers a powerful route to expand the spectroscopic and structural toolkit. This guide provides a critical evaluation of 4-Methyltryptophan (4-Me-Trp), a subtly modified analog, and compares its utility against native tryptophan and other commonly used alternatives in key biophysical applications.
The Rationale for Tryptophan Analogs
Tryptophan is a cornerstone of intrinsic protein fluorescence, with its indole side chain's emission properties being exquisitely sensitive to the local microenvironment.[1] However, proteins often contain multiple Trp residues, complicating the interpretation of signals from a specific site. Furthermore, the native absorbance and emission wavelengths of Trp can overlap with other biological molecules, and its utility in certain techniques like NMR can be limited.
Tryptophan analogs are designed to overcome these limitations by introducing unique chemical handles or altering photophysical properties. These modifications can include:
-
Shifting Spectroscopic Properties: Introducing functional groups can shift absorption and emission wavelengths, allowing for selective excitation and reducing interference from native Trp residues.[2][3]
-
Introducing NMR-Active Nuclei: Analogs containing ¹⁹F provide a powerful probe for NMR spectroscopy, as there is no background signal in biological systems.[4][5]
-
Altering Electronic Properties: Adding electron-donating or -withdrawing groups can modulate the indole ring's involvement in π-π or cation-π interactions, which are crucial for protein stability and ligand binding.
-
Providing a Unique Mass Signature: The change in mass simplifies confirmation of incorporation via mass spectrometry.
This compound represents a conservative modification, adding a methyl group to the 4-position of the indole ring. This seemingly minor addition offers the potential to serve as a unique ¹H-¹³C NMR probe while minimally perturbing the overall size and hydrophobicity of the side chain compared to bulkier or more electronically distinct analogs.
Comparative Analysis of this compound
This section compares 4-Me-Trp to native Tryptophan and other popular analogs across key applications. While direct, side-by-side experimental data for 4-Me-Trp is not abundant in the literature, we can infer its likely performance based on the properties of the methyl group and data from related analogs.
Fluorescence Spectroscopy
The primary application of many Trp analogs is as fluorescent probes. An ideal probe offers a high quantum yield (QY), a long fluorescence lifetime (τ), and absorption/emission spectra that are resolvable from native Trp.
Causality Behind the Properties: The addition of a methyl group, an electron-donating group, at the 4-position is expected to have a modest effect on the indole's electronic properties. It may slightly red-shift the absorption and emission spectra and subtly alter the quantum yield and lifetime. However, without direct experimental evidence, these effects remain speculative. The key advantage would be the potential for a unique spectral signature if the shift is significant enough to deconvolve from other Trp signals in a multi-Trp protein.
Data Comparison: Quantitative photophysical data for 4-Me-Trp is not readily available in peer-reviewed literature. The table below compares native Tryptophan with another methylated analog, N¹-methyl-7-azatryptophan, to provide context on how methylation can influence properties.
| Compound | Abs. Max (λ_abs) | Em. Max (λ_em) | Quantum Yield (Φ) | Lifetime (τ) [ns] | Stokes Shift (nm) |
| L-Tryptophan | ~280 nm | ~348-355 nm | ~0.13 - 0.20 | 2.8 - 3.3 | ~68-75 |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| N¹-Methyl-7-azaTrp | ~290 nm | ~410 nm | ~0.53 | ~21.7 | ~120 |
| Table 1: Comparison of photophysical properties. Data for L-Tryptophan compiled from multiple sources in aqueous buffer.[6] Data for N¹-Methyl-7-azaTrp from published research.[7] |
Verdict: The utility of 4-Me-Trp as a distinct fluorescent probe is uncertain without quantitative data. Its structural similarity to Trp suggests it will likely function as a sensitive environmental reporter, but it may not offer the spectral separation needed for easy deconvolution in multi-Trp proteins, a benefit offered by analogs like 7-azatryptophan.[7]
Protein Stability and Structure
A critical consideration for any UAA is its impact on protein stability. The introduction of a new functional group can disrupt local packing, alter hydrophobic interactions, or interfere with hydrogen bonding, potentially destabilizing the protein.
Experimental Approach: Thermal Shift Assay (TSA): A thermal shift assay, or differential scanning fluorimetry (DSF), is a high-throughput method to determine a protein's melting temperature (Tₘ).[8][9] The Tₘ is the temperature at which 50% of the protein is unfolded. A change in Tₘ (ΔTₘ) upon incorporation of an analog provides a direct measure of its effect on stability. The assay monitors the fluorescence of either an external dye (like SYPRO Orange) that binds to exposed hydrophobic regions of the unfolding protein or the change in intrinsic Trp fluorescence (nanoDSF) as the protein denatures.[10][11]
Expected Impact of 4-Me-Trp: The methyl group adds minimal steric bulk. However, its placement at the 4-position of the indole ring could:
-
Slightly Increase Hydrophobicity: Potentially leading to a minor stabilizing effect (positive ΔTₘ) if the residue is buried in the hydrophobic core.
-
Cause Steric Clashes: If the residue is in a tightly packed region, the methyl group could introduce a clash, leading to a destabilizing effect (negative ΔTₘ).
Verdict: The impact is highly context-dependent. A TSA is an essential and straightforward quality control step to validate that 4-Me-Trp incorporation does not significantly compromise the stability of the target protein. Without this validation, any functional or structural data is potentially compromised.
NMR Spectroscopy
The true potential of 4-Me-Trp likely lies in its application as an NMR probe. Solution-state NMR of large proteins (>50 kDa) is challenging due to signal overlap and fast relaxation. Isotope labeling of methyl groups (Isoleucine, Leucine, Valine, Methionine) combined with TROSY techniques (Methyl-TROSY) has revolutionized the study of large protein complexes by providing well-resolved, sensitive probes in structurally important regions.[12]
Causality Behind the Application: The methyl group of 4-Me-Trp can be isotopically labeled (¹³CH₃) and serve as an additional, unique ¹H-¹³C probe.
-
Unique Chemical Shift: The aromatic ring current of the indole will give the 4-methyl group a unique chemical shift, distinguishing it from aliphatic methyl groups.[13]
-
Probing Dynamics: Changes in the chemical shift or relaxation properties of the 4-methyl signal upon ligand binding or conformational change can report on local environmental changes at that specific site.[14]
-
Structural Restraints: Nuclear Overhauser effect (NOE) correlations between the 4-methyl protons and other nearby protons can provide distance restraints for structure determination.
Alternative Analogs: Fluorinated tryptophans (e.g., 5-F-Trp) are widely used for ¹⁹F NMR.[4] ¹⁹F NMR offers exceptional sensitivity and no background signal. The choice between 4-Me-Trp and a fluoro-Trp depends on the specific question and available instrumentation. ¹⁹F NMR provides a single, highly sensitive probe per labeled site, while ¹H-¹³C NMR of the methyl group allows for more complex experiments to probe dynamics over various timescales.
Verdict: 4-Me-Trp is a promising, though underutilized, candidate for NMR studies. It offers a means to introduce a methyl probe at a Trp site, which is often functionally important but lacks a native methyl group. This is particularly valuable for proteins where the native ILVM methyl probes are not located in the region of interest.
X-ray Crystallography
In crystallography, the goal is to determine a high-resolution three-dimensional structure. The incorporation of an analog should ideally not perturb the native structure or prevent crystallization.
Expected Impact of 4-Me-Trp: The small size of the methyl group suggests it is less likely to disrupt crystal packing than bulkier analogs. However, its presence would need to be confirmed in the electron density map. Obtaining a high-resolution crystal structure of a 4-Me-Trp-containing protein would be the definitive method to:
-
Confirm Incorporation and Conformation: Directly visualize the analog within the protein structure.
-
Assess Structural Perturbation: Compare the analog-containing structure to the wild-type structure to identify any local or allosteric conformational changes.[15][16]
Verdict: There are no publicly available crystal structures of proteins containing 4-Me-Trp. Therefore, its impact on crystallization and structure remains an open question. Researchers using this analog should consider solving the crystal structure as a crucial step in validating its use as a faithful probe.
Experimental Protocols
The successful use of 4-Me-Trp requires efficient and verifiable incorporation into the target protein. The most common method is biosynthetic incorporation using a tryptophan-auxotrophic E. coli strain.
Protocol: Biosynthetic Incorporation of 4-Me-Trp
This protocol is based on established methods for other Trp analogs and should be optimized for the specific protein of interest.[17][18]
Principle: A Trp-auxotrophic E. coli strain cannot synthesize its own tryptophan. The cells are first grown in a rich medium containing Trp to generate biomass. They are then transferred to a minimal medium lacking Trp but supplemented with 4-Me-Trp just before protein expression is induced. During expression, the cellular machinery incorporates 4-Me-Trp into the protein at all Trp codons.
Materials:
-
E. coli Trp-auxotrophic expression strain (e.g., B834(DE3) or a similar strain with a trpB mutation).
-
Expression plasmid containing the gene of interest.
-
Luria-Bertani (LB) medium.
-
M9 minimal medium supplemented with glucose, MgSO₄, CaCl₂, and required amino acids (excluding Trp).
-
4-Methyl-L-tryptophan (4-Me-Trp).
-
IPTG (or other appropriate inducer).
-
Appropriate antibiotics.
Methodology:
-
Starter Culture: Inoculate 5-10 mL of LB medium (with antibiotic) with a single colony of the transformed auxotrophic strain. Grow overnight at 37°C with shaking.
-
Biomass Growth: Inoculate a larger volume (e.g., 1 L) of M9 minimal medium supplemented with all essential amino acids, including 20-50 mg/L L-Tryptophan, with the overnight culture. Grow at 37°C until the OD₆₀₀ reaches 0.6-0.8. This step is crucial to generate sufficient healthy cells before induction.
-
Starvation and Resuspension: Pellet the cells by centrifugation (e.g., 5000 x g, 15 min, 4°C).
-
Wash the cell pellet twice with pre-warmed, sterile M9 medium containing no tryptophan to remove all traces of native Trp.
-
Resuspend the final cell pellet in the original volume of pre-warmed M9 medium lacking tryptophan.
-
Analog Addition: Add solid 4-Methyl-L-tryptophan to a final concentration of 50-100 mg/L. Shake for 15-20 minutes to allow the cells to take up the analog.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.4-1.0 mM.
-
Expression: Grow the culture for the desired time (typically 3-5 hours) at a reduced temperature (e.g., 25-30°C) to improve protein folding and incorporation efficiency.
-
Harvest and Verification: Harvest the cells by centrifugation. Verify incorporation by digesting a small aliquot of the purified protein and analyzing the fragments by mass spectrometry. The Trp-containing peptides should show a mass increase of 14.07 Da (CH₂) compared to the wild-type protein.
Protocol: Assessing Stability via Thermal Shift Assay (TSA)
Principle: This protocol measures the change in melting temperature (ΔTₘ) between the wild-type protein and the 4-Me-Trp incorporated variant.
Materials:
-
Purified wild-type and 4-Me-Trp-containing protein (at >95% purity).
-
SYPRO Orange dye (5000x stock in DMSO).
-
Appropriate protein buffer (e.g., PBS or HEPES).
-
Real-time PCR instrument with melt-curve capability.
-
96-well PCR plates.
Methodology:
-
Prepare Master Mix: For each protein, prepare a master mix containing the protein in its buffer at a final concentration of 2-5 µM.
-
Add Dye: Add SYPRO Orange dye to the master mix to a final concentration of 5x. Mix gently. Avoid introducing bubbles. It is critical that the dye concentration is consistent across all samples.
-
Aliquot Samples: Aliquot 20-25 µL of the final mix into the wells of a 96-well PCR plate. Run each sample in triplicate. Include a "buffer + dye only" control.
-
Seal and Centrifuge: Seal the plate securely and briefly centrifuge to ensure all liquid is at the bottom of the wells.
-
Run Melt Curve: Place the plate in the qPCR instrument. Set up a melt curve experiment:
-
Initial temperature: 25°C for 1-2 minutes.
-
Ramp rate: 1°C/minute.
-
Final temperature: 95°C.
-
Data acquisition: Read fluorescence at every 0.5-1.0°C increment.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature.
-
The melting temperature (Tₘ) is the peak of the first derivative of this curve, which corresponds to the inflection point of the melt curve.
-
Calculate the average Tₘ for the wild-type and the 4-Me-Trp variant.
-
Determine the ΔTₘ = Tₘ(4-Me-Trp) - Tₘ(Wild-Type).
-
Conclusion and Future Outlook
This compound stands as a subtle yet potentially powerful tool in the protein scientist's arsenal. Its primary drawback is the current lack of comprehensive characterization in the literature, making its adoption carry a higher initial validation burden for the researcher.
-
For Fluorescence: Its utility is unproven. It is unlikely to compete with analogs specifically designed for large spectral shifts, such as the azatryptophans.
-
For Structural Biology: Its minimal steric footprint makes it an attractive candidate for incorporation with a low risk of significant structural perturbation. A crucial first step for any project using 4-Me-Trp should be a thorough stability analysis via TSA.
-
For NMR Spectroscopy: This is where 4-Me-Trp holds the most promise. The ability to introduce a new, uniquely positioned, and isotopically labelable methyl group at a Trp site opens up new avenues for studying the structure and dynamics of large, complex proteins and their interactions.
As the field of protein engineering continues to advance, the demand for well-characterized, minimally perturbing probes will only increase. We encourage researchers to not only utilize analogs like 4-Me-Trp but to also contribute to their characterization, thereby enriching the toolkit available to the entire scientific community.
References
- 1. Tryptophan - Wikipedia [en.wikipedia.org]
- 2. Tryptophan-based Fluorophores for Studying Protein Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing the applicability of 19F labeled tryptophan residues to quantify protein dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 19F NMR‐based solvent accessibility profiling reveals tryptophan ring‐flip dynamics in a protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DSpace [dr.lib.iastate.edu]
- 8. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 9. criver.com [criver.com]
- 10. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In‐depth interrogation of protein thermal unfolding data with MoltenProt - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assigning methyl resonances for protein solution-state NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 14. Extrinsic Tryptophans as NMR Probes of Allosteric Coupling in Membrane Proteins: Application to the A2A Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rcsb.org [rcsb.org]
- 16. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]
- 17. A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins | Springer Nature Experiments [experiments.springernature.com]
- 18. Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Methyltryptophan
As researchers and drug development professionals, our primary focus is on innovation and discovery. However, the foundation of groundbreaking science is a deep and unwavering commitment to safety. When handling any chemical, including derivatives of common biomolecules like 4-Methyltryptophan, we must operate from a principle of informed caution. This guide moves beyond a simple checklist to provide a procedural and logistical framework for safety, grounded in the causality behind each recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Assessment: Understanding the Risk Profile
This compound is a solid, often a fine powder, which dictates our primary safety concerns.[1] While not classified as acutely toxic, the principal risks are associated with its physical form and potential physiological effects upon exposure.
-
Inhalation: As a powder, there is a significant risk of forming airborne dust during handling (e.g., weighing, transferring). Inhaling this dust may cause respiratory tract irritation.[2]
-
Eye Contact: Airborne particles can cause serious eye irritation.[3]
-
Skin Contact: While generally not considered a primary skin irritant, prolonged contact or absorption through the skin may be harmful.[2] Good laboratory practice dictates minimizing all skin exposure.
-
Ingestion: Accidental ingestion may be harmful.[2]
Therefore, our personal protective equipment (PPE) strategy is centered on creating reliable barriers to prevent inhalation, eye contact, and skin contact.
The Hierarchy of Controls: PPE as the Final Barrier
Before detailing specific PPE, it is crucial to remember that PPE is the last line of defense. The most effective safety protocols prioritize engineering and administrative controls.
-
Engineering Controls: The most critical control is to handle this compound powder within a ventilated enclosure, such as a chemical fume hood or a powder containment hood.[2] This engineering control is designed to capture dust at the source, drastically reducing inhalation risk.
-
Administrative Controls: These include proper training, establishing standard operating procedures (SOPs), and clearly labeling work areas.
-
Personal Protective Equipment (PPE): This is your immediate, personal barrier against exposure when engineering and administrative controls are not sufficient or as a crucial secondary layer of protection.
Core PPE Requirements for this compound
The following table summarizes the essential PPE for routine laboratory tasks involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Transferring Powder | Chemical safety goggles (ANSI Z87.1 / EN166 compliant) | Nitrile gloves | Full-coverage lab coat | Required if outside a fume hood: NIOSH-approved N95 or P1 respirator.[2][4] |
| Preparing Solutions | Chemical safety goggles | Nitrile gloves | Full-coverage lab coat | Not typically required if performed in a fume hood. |
| Handling Solutions/Reactions | Chemical safety goggles | Nitrile gloves | Full-coverage lab coat | Not required. |
| Cleaning Small Spills | Chemical safety goggles | Nitrile gloves | Full-coverage lab coat | NIOSH-approved N95 or P1 respirator may be required to prevent dust inhalation during cleanup.[4] |
Detailed Protocol: Safely Weighing and Solubilizing this compound
This protocol provides a step-by-step workflow that integrates best safety practices. The causality behind each step is explained to reinforce a culture of safety.
Objective: To accurately weigh 100 mg of this compound powder and prepare a 10 mM stock solution in DMSO.
Location: Inside a certified chemical fume hood.
Required PPE:
-
Chemical safety goggles conforming to EN166 or NIOSH standards.[2][5]
-
Nitrile gloves.[6]
-
A clean, buttoned laboratory coat.[6]
Procedure:
-
Preparation:
-
Action: Before bringing the chemical into the fume hood, clean the work surface and gather all necessary equipment (spatula, weigh boat, vortex mixer, appropriate glassware, solvent).
-
Reason: This minimizes time spent in the active work area and prevents contamination of materials.
-
-
Donning PPE:
-
Action: Put on your lab coat, followed by safety goggles and finally, gloves.
-
Reason: This specific order ensures a proper fit and prevents contamination of clean PPE.
-
-
Weighing the Powder:
-
Action: Place the analytical balance inside the fume hood if possible. If not, place it as close as possible to the hood. Carefully open the this compound container. Use a clean spatula to transfer a small amount of powder to the weigh boat on the balance. Avoid creating dust clouds by moving slowly and deliberately.[5]
-
Reason: Performing this critical step in a ventilated space is the primary method to prevent inhalation exposure.[2]
-
-
Solubilization:
-
Action: Carefully take the weigh boat with the powder and place it into your beaker or flask inside the fume hood. Add the calculated volume of solvent. Rinse the weigh boat with a small amount of additional solvent to ensure a quantitative transfer.
-
Reason: Keeping all materials that have contacted the powder inside the fume hood prevents the spread of contamination.
-
-
Completion and Doffing PPE:
-
Action: Once the solution is prepared and the container is sealed, clean the spatula and work surface. Remove gloves and dispose of them in the appropriate chemical waste bin. Wash hands thoroughly with soap and water.[2] Remove goggles and lab coat.
-
Reason: Proper glove removal and hand washing are critical steps to prevent accidental exposure from contaminated surfaces.
-
Operational and Disposal Plan
A comprehensive safety plan extends beyond handling to include emergency preparedness and proper disposal.
Spill Management Protocol (Small Spill <1g)
-
Alert & Secure: Alert personnel in the immediate area. Restrict access to the spill zone.
-
Assess & Protect: Ensure you are wearing the appropriate PPE: lab coat, goggles, and double nitrile gloves. If significant dust is present, an N95 respirator is required.[2][4]
-
Contain & Clean:
-
Gently cover the spill with absorbent pads to prevent further dust dispersal.
-
Carefully sweep the solid material into a dedicated dustpan.[1][5] Avoid aggressive sweeping that could aerosolize the powder.
-
Place the collected solid and any contaminated cleaning materials into a sealable bag or container.[5]
-
-
Decontaminate: Wipe the spill area with a damp cloth or paper towel.
-
Dispose: Label the container as "this compound Waste" and dispose of it according to your institution's hazardous waste guidelines.[2][7]
Waste Disposal Plan
Chemical waste must be handled with the same care as the parent chemical.
-
Segregation: Collect all solid waste (e.g., from spills, contaminated weigh boats) and contaminated consumables (e.g., gloves, pipette tips) in a dedicated, sealed waste container.[7]
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[7]
-
Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials like strong oxidizing agents.[2]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.[7] Never dispose of this compound down the drain or in the regular trash.[5][8]
Workflow Visualization
The following diagram illustrates the complete, safety-integrated workflow for handling this compound.
Caption: Safety-Integrated Workflow for this compound.
By integrating these procedural steps, logistical plans, and the reasoning behind them, you build a robust safety culture that protects you, your colleagues, and the integrity of your research.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
